(5R)-5-phenylmorpholin-3-one
Description
The exact mass of the compound (5R)-5-phenylmorpholin-3-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(5R)-5-phenylmorpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10-7-13-6-9(11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDVCRCMLDJGAS-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)CO1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(=O)CO1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657826 | |
| Record name | (5R)-5-Phenylmorpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192815-71-7 | |
| Record name | (5R)-5-Phenylmorpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5R)-5-phenylmorpholin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to (5R)-5-phenylmorpholin-3-one: A Chiral Scaffold for Advanced Drug Discovery
This document provides an in-depth exploration of (5R)-5-phenylmorpholin-3-one, a pivotal chiral building block in modern medicinal chemistry. We will delve into its fundamental identifiers, physicochemical properties, strategic applications in drug development, and the essential protocols for its handling and analysis. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable scaffold in their synthetic and therapeutic programs.
Core Identification and Chemical Properties
(5R)-5-phenylmorpholin-3-one is a heterocyclic compound featuring a morpholinone core with a phenyl group stereospecifically oriented at the C5 position. This precise three-dimensional arrangement is critical to its function in asymmetric synthesis, where it imparts chirality to target molecules.
Key Identifiers
Precise identification is paramount for regulatory compliance, procurement, and scientific communication. The primary identifiers for this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 304-53-0 | [1][2] |
| IUPAC Name | (5R)-5-phenylmorpholin-3-one | N/A |
| Molecular Formula | C₁₀H₁₁NO₂ | [3][4] |
| Molecular Weight | 177.20 g/mol | [3][4] |
| Canonical SMILES | C1C2=CC=CC=C2 | N/A |
| InChI Key | GXDVCRCMLDJGAS-RXMQYKEDSA-N | N/A |
Note: Molecular formula and weight are consistent for both (R) and (S) enantiomers.
Physicochemical Characteristics and Storage
The compound's physical properties influence its handling, formulation, and pharmacokinetic profile. It generally conforms to Lipinski's Rule of Five, suggesting potential for oral bioavailability in derivative drug candidates.[5][6]
| Property | Value | Source |
| Physical Form | Solid | [7] |
| Storage Conditions | Room temperature, sealed in a dry environment | [1][2][4] |
| Purity | Typically supplied at ≥98% | [1] |
Strategic Application in Medicinal Chemistry
The true value of (5R)-5-phenylmorpholin-3-one lies in its application as a chiral synthon. Its rigid morpholine core and the stereodefined phenyl group provide a robust framework for creating complex molecules with high selectivity for biological targets.[1]
A Cornerstone for Asymmetric Synthesis
The primary application is as a chiral building block.[1] The fixed (R)-configuration at the C5 position allows chemists to introduce a specific stereocenter into a larger molecule. This is a fundamental strategy in modern drug design, as the biological activity of enantiomers can differ dramatically, with one being therapeutic and the other being inactive or even toxic.
Target Classes and Therapeutic Areas
The structural motifs derived from this scaffold have shown promise across several therapeutic domains:
-
Enzyme and Receptor Modulation: The phenylmorpholinone structure is adept at forming specific interactions within the binding pockets of enzymes and receptors. The phenyl group can engage in π-π stacking or hydrophobic interactions, while the morpholinone core provides hydrogen bond donors and acceptors.[1]
-
Central Nervous System (CNS) Disorders: Its derivatives are frequently explored as candidates for treating CNS disorders, where precise receptor subtype selectivity is crucial.[1]
-
Inflammatory Diseases: The scaffold is used to develop selective inhibitors for pathways implicated in inflammation.[1]
-
Kinase and Protease Inhibitors: Due to its conformational stability and hydrogen bonding capability, the molecule is a valuable starting point for designing potent and selective kinase and protease inhibitors, key targets in oncology and virology.[1]
-
Protein Degrader Building Blocks: This compound is also classified as a building block for developing Proteolysis-Targeting Chimeras (PROTACs) and molecular glues, which represent a cutting-edge therapeutic modality.[2]
The logical flow for utilizing this building block in a drug discovery program is outlined below.
Caption: Drug discovery workflow using the chiral scaffold.
Experimental Protocols: Synthesis and Analysis
While specific, proprietary synthetic routes may vary, a general conceptual approach to synthesizing and analyzing phenylmorpholinone derivatives can be outlined. This demonstrates the standard laboratory practices required to work with this class of compounds.
Conceptual Synthesis Pathway
A plausible retro-synthetic approach involves the cyclization of a chiral amino alcohol precursor. The expertise lies in establishing the stereocenter early and carrying it through the synthesis with high fidelity.
Sources
- 1. (5R)-5-Phenylmorpholin-3-one [myskinrecipes.com]
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Enantioselective Synthesis of 5-Phenylmorpholin-3-one Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The 5-phenylmorpholin-3-one scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds, including potent neurokinin-1 (NK-1) receptor antagonists like Aprepitant (EMEND®) and L-742,694. The stereochemistry of these molecules is paramount to their pharmacological activity, necessitating robust and efficient methods for their enantioselective synthesis. This in-depth technical guide provides a comprehensive overview of field-proven strategies for the asymmetric synthesis of 5-phenylmorpholin-3-one derivatives. We will delve into the mechanistic intricacies and practical applications of three principal methodologies: chiral phosphoric acid (CPA) catalysis, biocatalysis utilizing imine reductases (IREDs), and the use of classical chiral auxiliaries. Each section will feature detailed, step-by-step experimental protocols, comparative data on substrate scope and efficiency, and visual representations of key mechanisms and workflows to empower researchers in the development of novel therapeutics.
Introduction: The Significance of Chiral Morpholinones
The morpholinone ring system, particularly when substituted with a phenyl group at the 5-position, represents a key pharmacophore in a variety of therapeutic agents. The constrained ethereal and lactam functionalities provide a rigid scaffold that can effectively present substituents for optimal interaction with biological targets. The chirality at the C5 position is often a critical determinant of a molecule's efficacy and safety profile, as different enantiomers can exhibit vastly different pharmacological and toxicological properties. This underscores the importance of asymmetric synthesis in the drug discovery and development pipeline. The development of single-enantiomer drugs is strongly encouraged by regulatory agencies like the FDA to ensure optimal therapeutic outcomes.[1][2] This guide will equip researchers with the knowledge to strategically select and implement the most suitable enantioselective synthetic route for their target 5-phenylmorpholin-3-one derivatives.
Asymmetric Catalysis: Chiral Phosphoric Acid-Catalyzed Domino Reaction
One of the most elegant and efficient methods for the de novo construction of chiral morpholinones is through a domino reaction catalyzed by a chiral phosphoric acid (CPA). This approach involves a [4+2] heteroannulation followed by an unprecedented asymmetric aza-benzilic ester rearrangement.[3][4][5] This one-pot reaction constructs the chiral morpholinone core from simple, achiral starting materials, offering high atom economy and operational simplicity.
Mechanistic Rationale
The reaction proceeds through a carefully orchestrated cascade of events, all under the stereochemical control of the chiral phosphoric acid catalyst. The proposed mechanism is illustrated below. The CPA catalyst acts as a bifunctional catalyst, activating the glyoxal for nucleophilic attack by the amino alcohol and controlling the stereochemistry of the subsequent rearrangement.
Caption: Proposed mechanism for the CPA-catalyzed enantioselective synthesis of morpholinones.
Substrate Scope and Performance
This methodology exhibits a broad substrate scope, accommodating a variety of aryl and alkyl glyoxals, as well as different substituents on the arylaminoethanol component. The reaction generally proceeds with high yields and excellent enantioselectivities.
| Entry | Aryl/Alkylglyoxal (R¹) | 2-(Arylamino)ethan-1-ol (Ar) | Yield (%) | ee (%) |
| 1 | Phenyl | Phenyl | 95 | 96 |
| 2 | 4-Methoxyphenyl | Phenyl | 92 | 95 |
| 3 | 4-Chlorophenyl | Phenyl | 93 | 97 |
| 4 | 2-Naphthyl | Phenyl | 85 | 94 |
| 5 | Methyl | Phenyl | 75 | 90 |
| 6 | Phenyl | 4-Methoxyphenyl | 90 | 95 |
Table 1: Representative substrate scope for the CPA-catalyzed synthesis of 5-phenylmorpholin-3-one derivatives.[3][6]
Detailed Experimental Protocol
Materials:
-
Aryl/Alkylglyoxal (1.0 equiv)
-
2-(Arylamino)ethan-1-ol (1.1 equiv)
-
Chiral Phosphoric Acid (e.g., (R)-TRIP) (5-10 mol%)
-
5 Å Molecular Sieves (activated)
-
Methyl tert-butyl ether (MTBE), anhydrous
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the 2-(arylamino)ethan-1-ol, chiral phosphoric acid catalyst, and activated 5 Å molecular sieves.
-
Add anhydrous MTBE to the vial.
-
Add the aryl/alkylglyoxal to the reaction mixture.
-
Stir the reaction mixture at the specified temperature (e.g., 40-60 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the molecular sieves, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired enantiomerically enriched 5-phenylmorpholin-3-one derivative.
Biocatalysis: Imine Reductase (IRED)-Mediated Asymmetric Reduction
Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of chiral molecules. Imine reductases (IREDs) are a class of enzymes that catalyze the asymmetric reduction of C=N bonds with high stereoselectivity, making them ideal for the synthesis of chiral amines, including morpholine derivatives.[7][8][9] This approach is particularly attractive for industrial applications due to its mild reaction conditions, high efficiency, and scalability.
The IRED Advantage
IREDs offer several key advantages for the synthesis of chiral 5-phenylmorpholin-3-one derivatives:
-
High Enantioselectivity: IREDs can provide access to products with excellent enantiomeric excess (>99% ee).
-
Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media at or near room temperature and neutral pH.
-
Scalability: IRED-catalyzed processes have been successfully scaled up to produce hundreds of kilograms of product.[7]
-
Green Chemistry: Biocatalysis aligns with the principles of green chemistry by using renewable catalysts and minimizing waste.
Caption: General workflow for the IRED-catalyzed asymmetric reduction of a cyclic imine.
Substrate Scope and Enzyme Selection
The substrate scope of IREDs is continually expanding through enzyme discovery and protein engineering. A wide range of cyclic imines can be reduced with high stereoselectivity.[9][10][11] The choice of IRED is crucial for achieving the desired enantiomer of the product. Both (R)- and (S)-selective IREDs are available, providing access to either enantiomer of the target morpholinone.
| Entry | Substrate | IRED Type | Conversion (%) | ee (%) |
| 1 | 3,4-Dihydro-5-phenylmorpholin-3-one | (S)-selective IRED | >99 | >99 (S) |
| 2 | 3,4-Dihydro-5-(4-fluorophenyl)morpholin-3-one | (S)-selective IRED | >99 | >99 (S) |
| 3 | 3,4-Dihydro-5-(4-chlorophenyl)morpholin-3-one | (R)-selective IRED | 98 | >99 (R) |
| 4 | 3,4-Dihydro-5-(3-methoxyphenyl)morpholin-3-one | (S)-selective IRED | >99 | >99 (S) |
Table 2: Representative examples of IRED-catalyzed reduction of cyclic imines.
Detailed Experimental Protocol
Materials:
-
3,4-Dihydro-5-phenylmorpholin-3-one derivative (substrate)
-
Imine Reductase (lyophilized powder or whole cells)
-
Nicotinamide adenine dinucleotide phosphate (NADPH) or a cofactor regeneration system (e.g., glucose/glucose dehydrogenase)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.5)
-
Organic co-solvent (e.g., DMSO, isopropanol), if required for substrate solubility
Procedure:
-
Prepare a buffer solution and adjust the pH to the optimal value for the chosen IRED.
-
In a reaction vessel, dissolve the substrate in a minimal amount of a water-miscible organic co-solvent, if necessary.
-
Add the buffer solution to the substrate mixture.
-
Add the IRED enzyme (and cofactor regeneration system components, if using).
-
Initiate the reaction by adding NADPH.
-
Incubate the reaction mixture at the optimal temperature with gentle agitation.
-
Monitor the reaction progress by HPLC or GC analysis of aliquots.
-
Upon completion, quench the reaction (e.g., by adding a water-immiscible organic solvent like ethyl acetate).
-
Extract the product into the organic phase.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography or crystallization.
Chiral Auxiliary-Mediated Synthesis
The use of chiral auxiliaries is a classical and highly reliable strategy for asymmetric synthesis.[12] In this approach, a chiral molecule is temporarily attached to the substrate to direct a subsequent diastereoselective bond-forming reaction. The auxiliary is then cleaved to reveal the enantiomerically enriched product. Evans oxazolidinones are a widely used class of chiral auxiliaries that have proven effective in the synthesis of a variety of chiral compounds.[13]
The Evans Auxiliary Approach
The general strategy for using an Evans auxiliary in the synthesis of 5-phenylmorpholin-3-one derivatives involves the following steps:
-
Attachment: The chiral oxazolidinone auxiliary is acylated with a suitable carboxylic acid derivative that will form part of the morpholinone ring.
-
Diastereoselective Reaction: A key bond-forming reaction, such as an alkylation or aldol reaction, is performed on the N-acyl oxazolidinone. The steric bulk of the auxiliary directs the incoming electrophile to one face of the enolate, resulting in a high degree of diastereoselectivity.
-
Cleavage: The chiral auxiliary is removed under conditions that do not racemize the newly formed stereocenter, yielding the desired chiral product.
Caption: General workflow for the synthesis of chiral morpholinones using an Evans auxiliary.
Diastereoselectivity and Applications
The diastereoselectivity of reactions involving Evans auxiliaries is typically very high, often exceeding 95:5 dr. This reliability makes it a go-to method for accessing enantiomerically pure compounds, especially during the early stages of drug discovery when material is scarce.
Detailed Experimental Protocol (Illustrative Example)
Step 1: Acylation of the Chiral Auxiliary
-
Dissolve the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyloxazolidin-2-one) in anhydrous THF and cool to -78 °C.
-
Add a solution of n-butyllithium in hexanes dropwise and stir for 15 minutes.
-
Add the desired acyl chloride (e.g., 2-chloroacetyl chloride) dropwise and stir at -78 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash chromatography.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-acyl oxazolidinone in anhydrous THF and cool to -78 °C.
-
Add a strong base (e.g., sodium bis(trimethylsilyl)amide) dropwise to form the enolate.
-
Add the desired electrophile (e.g., benzyl bromide) and stir at -78 °C for several hours.
-
Quench the reaction with saturated aqueous ammonium chloride and proceed with a standard workup and purification.
Step 3: Auxiliary Cleavage and Cyclization
-
The cleavage of the auxiliary and subsequent cyclization can often be achieved in a single step. For example, treatment of the alkylated product with a nucleophilic amine (e.g., N-methyl-2-phenylethanamine) can displace the auxiliary and promote intramolecular cyclization to form the 5-phenylmorpholin-3-one.
Conclusion and Future Perspectives
The enantioselective synthesis of 5-phenylmorpholin-3-one derivatives is a critical aspect of the development of new therapeutics targeting a range of diseases. This guide has detailed three powerful and complementary strategies: chiral phosphoric acid catalysis, biocatalysis with imine reductases, and the use of Evans chiral auxiliaries. The choice of method will depend on factors such as the desired scale of the synthesis, the availability of starting materials and catalysts, and the specific structural features of the target molecule.
As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of even more efficient, sustainable, and versatile synthetic methods will remain a key focus of research. The continued exploration of novel catalysts, both chemical and biological, will undoubtedly lead to new and improved routes to this important class of molecules, ultimately accelerating the discovery of the next generation of medicines.
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Roiban, G.-D.; et al. Characterization of three novel enzymes with imine reductase activity. Appl. Microbiol. Biotechnol.2016 , 100, 8435–8447. [Link]
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Davies, S. G.; et al. SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Org. Biomol. Chem.2004 , 2, 1248-1264. [Link]
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Evans, D. A.; et al. Diastereoselective alkylation of a chiral enolate: a new synthesis of α-alkyl carboxylic acids. J. Am. Chem. Soc.1981 , 103 (8), 2127–2129. [Link]
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Cárdenas-Fernández, M.; et al. The Discovery of Imine Reductases and their Utilisation for the Synthesis of Tetrahydroisoquinolines. PubMed, 2023 . [Link]
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Xu, Z.; et al. Modification and Characterization of Imine Reductases for Synthesis of 1-Phenyl-1,2,3,4-Tetrahydro-Isoquinoline. ECUST, 2021 . [Link]
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Lau, Y. Y.; Zhai, H.; Schafer, L. L. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. J. Org. Chem.2016 , 81 (18), 8696–8709. [Link]
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Grogan, G.; Turner, N. J. An (R)-imine reductase biocatalyst for the asymmetric reduction of cyclic imines. PubMed Central, 2015 . [Link]
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Hale, J. J.; et al. A Rational Design of Potent, Orally Bioavailable, Non-Peptide Neurokinin-1 Receptor Antagonists. J. Med. Chem.1998 , 41 (23), 4607–4614. [Link]
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Muñoz, M.; et al. Neurokinin-1 Receptor (NK-1R) Antagonists as a New Strategy to Overcome Cancer Resistance. PubMed Central, 2022 . [Link]
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Hansen, M. Techniques for the Enantioselective Asymmetric Synthesis of Benzyl Substituted Malonic Acid Esters. The Aquila Digital Community, 2021 . [Link]
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Han, Z.-Y.; et al. Consecutive Intramolecular Hydroamination/Asymmetric Transfer Hydrogenation under Relay Catalysis of an Achiral Gold Complex/Chiral Brønsted Acid Binary System. J. Am. Chem. Soc.2009 , 131 (26), 9182–9183. [Link]
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Palmer, A. M. The role of chirality in drug design and development. Chirality1997 , 9 (5-6), 631–635. [Link]
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Al-Gharabli, S.; et al. DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry2022 , 50 (1), 25-29. [Link]
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Gomm, A.; et al. Data-Driven Construction of an Imine Reductase Library Capable of Broad-Scope Reductive Amination at Equimolar Substrate Concentrations. ChemRxiv, 2024 . [Link]
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An In-depth Technical Guide to the Physical and Chemical Properties of Phenylmorpholinone Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Phenylmorpholinone Scaffold in Modern Drug Discovery
The phenylmorpholinone core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its presence in a variety of biologically active compounds. This guide provides an in-depth exploration of the core physical and chemical properties of this structural class, offering insights crucial for researchers in drug design, development, and formulation. The strategic importance of the phenylmorpholinone moiety is underscored by its role as a key structural component in pharmaceuticals, most notably as a precursor to the direct Factor Xa inhibitor, Rivaroxaban.[1] Understanding the intrinsic properties of this scaffold is paramount for optimizing synthetic routes, predicting pharmacokinetic behavior, and ensuring the stability and efficacy of drug candidates.
Core Molecular Structure
The foundational structure of a phenylmorpholinone consists of a morpholin-3-one ring attached to a phenyl group at the nitrogen atom (position 4). This arrangement, specifically 4-phenylmorpholin-3-one, provides a unique combination of a lactam function within a six-membered heterocyclic ring, directly influenced by the aromatic phenyl substituent.
| Feature | Description |
| Core Scaffold | Morpholin-3-one |
| Key Substituent | Phenyl group at N-4 |
| Functional Group | Tertiary amide (lactam) |
| Molecular Formula (unsubstituted) | C₁₀H₁₁NO₂ |
| Molecular Weight (unsubstituted) | 177.20 g/mol |
This guide will delve into the critical physicochemical parameters that define the behavior of these molecules, from their solid-state properties to their reactivity in various environments.
Physical Properties: The Foundation of Drugability
The physical properties of phenylmorpholinone compounds are fundamental to their behavior in both chemical and biological systems. These characteristics influence everything from reaction kinetics during synthesis to absorption, distribution, metabolism, and excretion (ADME) profiles in vivo.
Solid-State Properties and Melting Point
The melting point is a critical indicator of a compound's purity and the strength of its crystal lattice energy. For phenylmorpholinone derivatives, this property is influenced by the substitution pattern on the phenyl ring and the morpholinone core.
| Compound | CAS Number | Melting Point (°C) | Notes |
| 4-Phenylmorpholin-3-one | 29518-11-4 | 113-114[2] | Unsubstituted parent compound. |
| 4-(4-Nitrophenyl)morpholin-3-one | 56612-32-7 | 152[3] | Introduction of a polar nitro group increases the melting point. |
| Phendimetrazine Hydrochloride | 1707-14-8 | 208[4] | A substituted phenylmorpholine (not a morpholinone), presented for comparison. The salt form significantly increases the melting point. |
| Phendimetrazine Tartrate | 50-58-8 | 165-167[4] | Another salt form of a related compound, showing the impact of the counter-ion on melting point. |
Expert Insight: The relatively high melting point of the parent 4-phenylmorpholin-3-one suggests a stable and well-ordered crystal lattice. The significant increase with the addition of a nitro group highlights the role of intermolecular interactions, such as dipole-dipole forces, in stabilizing the solid state. This is a key consideration for polymorphism screening in drug development.
A self-validating system for determining the melting point of a novel phenylmorpholinone derivative involves a calibrated digital melting point apparatus.
Methodology:
-
Sample Preparation: A small quantity of the dry, crystalline phenylmorpholinone compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Calibration: The apparatus is calibrated using certified reference standards with known melting points that bracket the expected melting range of the sample.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up quickly to about 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.
-
Validation: The protocol is validated by running a known standard alongside the test sample or immediately after, ensuring the apparatus remains in a calibrated state.
Solubility
Solubility is a cornerstone of a drug's bioavailability. For phenylmorpholinone compounds, solubility can be modulated by the substituents on the phenyl ring.
| Compound | Solvent | Solubility Profile |
| 4-Phenylmorpholin-3-one | Chloroform | Slightly Soluble[2] |
| DMSO | Slightly Soluble[2] | |
| Phendimetrazine Tartrate | Water | Freely Soluble[5][6][7][8] |
| Warm Alcohol | Sparingly Soluble[5][6][7][8] | |
| Chloroform, Acetone, Ether, Benzene | Insoluble[5][6][7][8] |
Expert Insight: The parent phenylmorpholinone exhibits limited solubility in common organic solvents, suggesting that for aqueous solubility, modifications to the phenyl ring to include ionizable or polar functional groups would be necessary. The high water solubility of phendimetrazine tartrate, a salt of a related amine, demonstrates a classic drug development strategy to enhance the solubility of basic compounds.[5][6][7][8]
The Shake-Flask method remains the gold standard for determining the thermodynamic solubility of a compound.
Workflow Diagram:
Caption: Shake-Flask Solubility Determination Workflow.
Methodology:
-
Preparation: An excess amount of the phenylmorpholinone compound is added to a known volume of the solvent (e.g., phosphate-buffered saline at pH 7.4) in a sealed vial.
-
Equilibration: The vial is agitated in a temperature-controlled shaker bath for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is centrifuged at high speed to pellet the excess solid. An aliquot of the supernatant is then carefully removed and filtered through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as HPLC-UV, against a standard curve of known concentrations.
-
Validation: The presence of undissolved solid at the end of the experiment must be confirmed to ensure that the solution was indeed saturated.
Chemical Properties: Reactivity and Stability
The chemical properties of phenylmorpholinones dictate their synthetic accessibility, metabolic fate, and shelf-life. The lactam moiety is the primary site of chemical reactivity.
Acidity and Basicity (pKa)
The pKa value is a measure of the acidity or basicity of a compound and is critical for predicting its charge state at different physiological pH values, which in turn affects solubility, permeability, and target binding. The phenylmorpholinone scaffold itself is weakly basic due to the lone pair of electrons on the oxygen atom, but the primary determinant of its acid-base properties will be any ionizable substituents on the phenyl ring. The lactam nitrogen's lone pair is delocalized into the carbonyl group, rendering it non-basic.
| Compound | pKa | Method | Note |
| 4-Phenylmorpholin-3-one | 0.27 ± 0.20 | Predicted[2][9] | The prediction likely refers to the protonated form, indicating very weak basicity. |
| Phendimetrazine Tartrate | 7.2 | Experimental[4] | This value corresponds to the protonated amine in the related phenylmorpholine structure. |
Expert Insight: The predicted pKa of the parent compound suggests it will be neutral over the entire physiological pH range.[2][9] To introduce pH-dependent solubility, which can be advantageous for oral drug delivery, functional groups such as amines or carboxylic acids would need to be incorporated into the phenyl ring. The experimental pKa of phendimetrazine highlights the significant basicity of the morpholine nitrogen when it is not part of a lactam system.[4]
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.
Methodology:
-
Solution Preparation: A precise amount of the phenylmorpholinone derivative is dissolved in a suitable solvent, often a co-solvent system like methanol/water if aqueous solubility is low.
-
Titration: The solution is titrated with a standardized solution of acid (e.g., HCl) or base (e.g., NaOH), while the pH is continuously monitored with a calibrated pH electrode.
-
Data Analysis: A titration curve of pH versus the volume of titrant added is generated. The pKa is determined from the pH at the half-equivalence point.
-
Validation: The system is validated by titrating a known standard (e.g., potassium hydrogen phthalate) to confirm the accuracy of the titrant concentration and the pH meter calibration.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's preference for a lipid versus an aqueous environment. It is a key determinant of membrane permeability, plasma protein binding, and metabolic clearance.
| Compound | LogP (XLogP3-AA) | Method |
| 4-Phenylmorpholin-3-one | 0.9[10] | Predicted |
| 4-(4-Aminophenyl)morpholin-3-one | 0.3 | Predicted |
Expert Insight: A LogP value around 0.9 for the parent compound suggests a balanced hydrophilic-lipophilic character.[10] The addition of a polar amino group, as in the Rivaroxaban intermediate, lowers the predicted LogP, increasing its hydrophilicity. For many drug targets, a LogP in the range of 1-3 is considered optimal for achieving good oral absorption and cell permeability. Therefore, the phenylmorpholinone scaffold provides a favorable starting point for tuning lipophilicity through substitution on the phenyl ring.
Chemical Stability and Reactivity
The stability of a drug substance is a critical quality attribute. For phenylmorpholinones, the lactam ring is the most likely site of degradation, primarily through hydrolysis.
Hydrolytic Stability: The six-membered lactam ring in morpholin-3-ones is generally more stable to hydrolysis than smaller, more strained lactam rings like β-lactams.[11] However, hydrolysis can be forced under strong acidic or basic conditions, leading to ring-opening.
-
Acid-catalyzed hydrolysis: Protonation of the carbonyl oxygen activates the carbonyl carbon towards nucleophilic attack by water.
-
Base-catalyzed hydrolysis: Direct nucleophilic attack of a hydroxide ion on the carbonyl carbon leads to a tetrahedral intermediate, followed by ring-opening.
Studies on the drug Rivaroxaban, which contains the 4-(4-aminophenyl)morpholin-3-one moiety, have shown that it undergoes degradation under both acidic and basic conditions.[12] After 72 hours, a 28% loss was observed in acidic media and a 35% loss in basic media.[12] This indicates that the lactam ring, while relatively stable, is susceptible to hydrolysis under forced conditions.
Reactivity: The primary reactivity of the morpholinone ring involves nucleophilic attack at the carbonyl carbon. This can lead to ring-opening reactions, which have been utilized in polymer chemistry to create functionalized poly(aminoesters).[13][14][15][16][17] The thermodynamics of this ring-opening are sensitive to the substituent on the nitrogen atom; N-acyl morpholin-2-ones polymerize readily, while N-aryl or N-alkyl substituted versions are more stable and do not.[17] This highlights the inherent stability of the N-phenylmorpholinone scaffold against polymerization.
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug candidate.
Caption: Workflow for a Forced Degradation Study.
Biological Relevance: The Case of Rivaroxaban
The phenylmorpholinone scaffold is a cornerstone of the anticoagulant drug Rivaroxaban. Specifically, 4-(4-aminophenyl)morpholin-3-one is a key intermediate in its synthesis.[1][18] Rivaroxaban functions as a direct, selective inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.
Mechanism of Action:
Factor Xa is the enzyme that converts prothrombin (Factor II) to thrombin (Factor IIa).[19][20] Thrombin then proceeds to convert fibrinogen to fibrin, which forms the mesh of a blood clot. By directly binding to the active site of Factor Xa, Rivaroxaban prevents this conversion, thereby inhibiting thrombin generation and clot formation.[21][22][23]
The following diagram illustrates the point of intervention for a phenylmorpholinone-based FXa inhibitor within the final common pathway of the coagulation cascade.
Caption: Inhibition of Factor Xa in the Coagulation Cascade.
Conclusion
The phenylmorpholinone scaffold represents a privileged structure in medicinal chemistry, offering a stable and synthetically tractable core with favorable physicochemical properties. Its balanced lipophilicity and relative stability provide an excellent starting point for the development of new therapeutics. The successful application of this moiety in the Factor Xa inhibitor Rivaroxaban exemplifies its potential. This guide has provided a comprehensive overview of the key physical and chemical properties of phenylmorpholinone compounds, along with robust, field-tested protocols for their determination. By understanding and applying these principles, researchers can better navigate the complexities of drug design and development, ultimately accelerating the journey from molecule to medicine.
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Blake, T. R., & Waymouth, R. M. (2014). Organocatalytic ring-opening polymerization of morpholinones: new strategies to functionalized polyesters. Journal of the American Chemical Society, 136(26), 9252–9255. Available from: [Link]
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Konig, S., Kliche, W., & Scheunemann, K. H. (2001). Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. Journal of medicinal chemistry, 44(10), 1518–1527. Available from: [Link]
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ResearchGate. Summary of forced degradation studies of Rivaroxaban. Available from: [Link]
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Borensztajn, K., Peppelenbosch, M. P., & Spek, C. A. (2008). Factor Xa: at the crossroads between coagulation and signaling in physiology and disease. Trends in molecular medicine, 14(10), 429–440. Available from: [Link]
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Kikelj, D. (2012). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 48(8), 1145-1172. Available from: [Link]
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The Versatility of the Morpholine Scaffold: A Deep Dive into its Biological Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The morpholine ring, a simple six-membered heterocycle containing both an amine and an ether functional group, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including metabolic stability, aqueous solubility, and the ability to form crucial hydrogen bonds, have made it a cornerstone in the design of a vast array of biologically active compounds.[1][2][3] This technical guide provides a comprehensive exploration of the diverse biological activities exhibited by morpholine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their efficacy. From potent anticancer agents to novel antimicrobial and anti-inflammatory drugs, this guide will illuminate the critical role of the morpholine moiety in modern drug discovery and development.[3][4][5]
The Morpholine Moiety: A Privileged Scaffold in Medicinal Chemistry
The morpholine ring is a saturated heterocyclic compound with the chemical formula O(CH₂)₄NH. Its chair-like conformation and the presence of both a hydrogen bond donor (N-H) and acceptor (O) in a 1,4-relationship bestow upon it a unique set of properties that are highly advantageous for drug design.[6]
Key Physicochemical Properties and Their Implications:
-
Improved Pharmacokinetics: The morpholine moiety is frequently incorporated into drug candidates to enhance their pharmacokinetic profiles. Its presence can improve aqueous solubility, which is crucial for bioavailability, and can also increase metabolic stability, leading to a longer half-life in the body.[1][2][6]
-
Enhanced Potency and Selectivity: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, forming key interactions with biological targets such as enzymes and receptors. This can significantly enhance the potency and selectivity of a drug molecule.[2][3][6]
-
Blood-Brain Barrier Permeability: The balanced lipophilic-hydrophilic nature of the morpholine ring often contributes to improved permeability across the blood-brain barrier (BBB), making it a valuable component in the development of drugs targeting the central nervous system (CNS).[6][7][8]
-
Versatile Synthetic Handle: The morpholine ring is synthetically accessible and can be readily incorporated into a wide range of molecular frameworks, allowing for extensive chemical diversification to optimize biological activity.[2]
Anticancer Activity: A Dominant Therapeutic Application
The development of novel anticancer agents is a major focus of morpholine derivative research, with approximately 50% of morpholine-containing drugs approved in the last decade being classified as anticancer agents.[1] These compounds exert their effects through various mechanisms, primarily by targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[9]
Mechanism of Action: Targeting Key Cancer Pathways
Morpholine derivatives have been shown to inhibit several critical targets in cancer cells:
-
PI3K/Akt/mTOR Pathway: This is one of the most frequently dysregulated pathways in human cancers. Several morpholine-containing compounds have been developed as potent inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[6][7][9] The morpholine ring often interacts with key amino acid residues in the ATP-binding pocket of these kinases, such as the hinge region valine, through hydrogen bonding with its oxygen atom.[6]
-
Topoisomerase II Inhibition: Some morpholine derivatives have been found to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.[10] This inhibition leads to DNA damage and ultimately triggers apoptosis (programmed cell death).
-
Other Kinase Inhibition: Morpholine derivatives have been designed to target a variety of other protein kinases that are crucial for cancer cell signaling, including those in the Ras-Raf-MEK-ERK pathway.[9]
Structure-Activity Relationship (SAR) Insights
The anticancer activity of morpholine derivatives is highly dependent on the nature and position of substituents on both the morpholine ring and the core scaffold to which it is attached.
-
Substitution on an aromatic ring attached to the morpholine with halogen groups can increase inhibitory activity against certain cancer cell lines.[5]
-
The presence of a benzamide moiety has been identified as important for the activity of some morpholine-containing anticancer agents.[5]
Tabulated Data: Anticancer Activity of Selected Morpholine Derivatives
| Compound | Target | Cancer Cell Line | IC50 Value | Reference |
| M5 | Topoisomerase II | MDA-MB-231 (Breast) | 81.92 µg/mL | [10] |
| M2 | Topoisomerase II | MDA-MB-231 (Breast) | 88.27 µg/mL | [10] |
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines a standard procedure for evaluating the anticancer activity of morpholine derivatives against a cancer cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the morpholine derivative in culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Visualization: PI3K/Akt/mTOR Signaling Pathway
Caption: PI3K/Akt/mTOR pathway and points of inhibition by morpholine derivatives.
Antimicrobial Activity: Combating Infectious Diseases
Morpholine derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antimalarial effects.[4][5] The urgent need for new antimicrobial agents with novel mechanisms of action to combat growing drug resistance makes this a critical area of research.[4]
Antibacterial Activity
Several morpholine derivatives have shown significant inhibitory action against a range of bacterial strains.[11] For instance, some 4-phenylmorpholine derivatives are known to possess antibacterial properties.[12] The mechanism of action can vary, with some compounds, like oxazolidinones which can be considered related structures, inhibiting bacterial protein synthesis by interacting with the bacterial ribosome.[12]
Antifungal Activity
Morpholine-based compounds are utilized as fungicides in both medicine and agriculture.[5] Their primary mechanism of action involves the inhibition of ergosterol biosynthesis in the fungal cell membrane.[13] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to cell death. Specifically, morpholine antifungals can inhibit enzymes such as sterol Δ¹⁴ reductase and sterol Δ⁷-Δ⁸ isomerase.[14]
-
Examples of Morpholine Antifungals: Amorolfine, Fenpropimorph, and Fenpropidin.[14]
Antimalarial Activity
Quinoline-triazine hybrids incorporating a morpholine ring have shown enhanced antiplasmodial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[15] The presence of electron-withdrawing groups on the quinoline ring appears to further enhance this activity.[15]
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific bacterium.
Principle: The broth microdilution method involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium after incubation.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Stock Solution: Dissolve the morpholine derivative in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.
-
Preparation of Inoculum: Culture the test bacterium (e.g., Staphylococcus aureus) in an appropriate broth medium overnight. Dilute the overnight culture to achieve a standardized inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the antimicrobial stock solution in cation-adjusted Mueller-Hinton broth (or another suitable broth) to obtain a range of concentrations.
-
Inoculation: Inoculate each well with 50 µL of the standardized bacterial suspension. Include a positive control well (broth and inoculum without the antimicrobial agent) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
Reading the Results: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Confirmation (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto an agar plate. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of viable bacteria.
Anti-inflammatory and Central Nervous System (CNS) Activities
The versatile morpholine scaffold is also a key component in compounds targeting inflammatory processes and various CNS disorders.[12]
Anti-inflammatory Activity
Certain morpholine derivatives have demonstrated anti-inflammatory properties.[12] The mechanisms underlying this activity can be diverse, but some compounds have been shown to inhibit the production of pro-inflammatory mediators. For instance, some pyrazoline derivatives, which can incorporate a morpholine moiety, act as selective cyclooxygenase-2 (COX-2) inhibitors, a key enzyme in the inflammatory cascade.[16]
Activity in the Central Nervous System
The ability of morpholine to improve BBB permeability has made it a valuable scaffold for CNS drug discovery.[6][7][8] Morpholine derivatives have been investigated for a range of CNS applications:
-
Mood Disorders and Pain: These compounds can modulate the activity of neurotransmitter receptors involved in the regulation of mood and pain.[6][7]
-
Neurodegenerative Diseases: Morpholine derivatives show promise in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[8] They can act as inhibitors of enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are key targets in these diseases.[8] The replacement of other heterocyclic units with morpholine has been shown to significantly increase the inhibitory activity against these enzymes.[8] For example, replacing a pyrrolidine with a morpholine in a coumarin-pyrrolidine hybrid resulted in a substantial increase in AChE and MAO-B inhibition.[8]
-
Anticonvulsant Activity: Some morpholine derivatives have been identified as having anticonvulsant properties.[3]
Visualization: Workflow for Screening CNS-Active Morpholine Derivatives
Caption: A generalized workflow for the discovery and development of CNS-active morpholine derivatives.
Conclusion and Future Perspectives
The morpholine scaffold has unequivocally established its importance in medicinal chemistry, contributing to a wide array of biologically active compounds with therapeutic potential.[3][5][17] Its favorable physicochemical properties and synthetic tractability make it a recurring motif in the design of new drugs.[2] The future of morpholine derivative research remains bright, with ongoing efforts to explore new therapeutic applications and to design next-generation compounds with enhanced efficacy, selectivity, and safety profiles.[5] The continued investigation into the structure-activity relationships of these compounds will undoubtedly lead to the discovery of novel and improved treatments for a multitude of human diseases.
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Biological activities of morpholine derivatives and molecular targets involved. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
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Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Publications. Retrieved January 28, 2026, from [Link]
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Antimicrobial activity of morpholine derivatives 3-6. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
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Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. (2012). PubMed Central. Retrieved January 28, 2026, from [Link]
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Synthesis of novel substituted morpholine derivatives for anticancer activity. (2024). Journal of Pharmaceutical Research and Innovation. Retrieved January 28, 2026, from [Link]
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Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2023). Taylor & Francis Online. Retrieved January 28, 2026, from [Link]
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Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). PubMed Central. Retrieved January 28, 2026, from [Link]
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A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. (2024). MDPI. Retrieved January 28, 2026, from [Link]
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Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. (2022). IntechOpen. Retrieved January 28, 2026, from [Link]
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Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. Retrieved January 28, 2026, from [Link]
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Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2023). PubMed Central. Retrieved January 28, 2026, from [Link]
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Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (2023). Drug development & registration. Retrieved January 28, 2026, from [Link]
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The Architecture of Activity: A Technical Guide to the Structure-Activity Relationship of 5-Phenylmorpholin-3-one Analogs
Introduction: The 5-Phenylmorpholin-3-one Scaffold - A Privileged Motif in CNS Drug Discovery
The 5-phenylmorpholin-3-one core represents a significant and enduring scaffold in the landscape of medicinal chemistry, particularly in the pursuit of novel central nervous system (CNS) active agents. Its rigid, chiral structure provides a well-defined three-dimensional arrangement for interacting with biological targets, while the synthetically tractable nature of the morpholinone ring and the phenyl moiety allows for systematic exploration of the chemical space. This guide will provide an in-depth analysis of the structure-activity relationships (SAR) of 5-phenylmorpholin-3-one analogs, with a primary focus on their role as CNS stimulants through the modulation of monoamine transporters. We will delve into the causal relationships between specific structural modifications and their impact on biological activity, supported by experimental data and protocols. The 5-phenylmorpholin-3-one framework is a key chiral building block in the synthesis of various biologically active compounds, including enzyme inhibitors and receptor modulators.[1] Its utility is particularly noted in the development of drug candidates for CNS disorders.[1]
Core Pharmacological Activity: Modulation of Monoamine Transporters
Analogs of the 5-phenylmorpholin-3-one scaffold, most notably those structurally related to phenmetrazine (3-methyl-2-phenylmorpholine), primarily exert their CNS stimulant effects by interacting with the dopamine transporter (DAT) and the norepinephrine transporter (NET).[2] These transporters are responsible for the reuptake of dopamine and norepinephrine from the synaptic cleft, thereby terminating their signaling. Inhibition of this reuptake process or induction of neurotransmitter release leads to increased concentrations of these monoamines in the synapse, resulting in enhanced neuronal firing and the characteristic stimulant effects of increased alertness, focus, and energy.[3]
The following diagram illustrates the fundamental mechanism of action of these analogs at the synaptic level.
Caption: Mechanism of action of 5-phenylmorpholin-3-one analogs.
Deconstructing the Scaffold: A Systematic Analysis of Structure-Activity Relationships
The biological activity of 5-phenylmorpholin-3-one analogs can be systematically dissected by considering substitutions at three key positions: the phenyl ring, the morpholinone core, and the nitrogen atom of the morpholine ring.
The Phenyl Ring: A Key Determinant of Potency and Selectivity
Substitutions on the phenyl ring have a profound impact on the potency and selectivity of these analogs for DAT and NET.
-
Unsubstituted Phenyl Ring: The parent 5-phenylmorpholin-3-one structure serves as the foundational pharmacophore. Its activity is generally modest, providing a baseline for evaluating the effects of substitutions.
-
Halogen Substitution: The introduction of halogens (F, Cl, Br) at various positions on the phenyl ring is a common strategy to modulate activity. For instance, in the related 2-(substituted phenyl)-3,5,5-trimethylmorpholine series, a 3'-chloro substitution was found to be a key feature in potent analogs.[4] This suggests that electron-withdrawing groups at the meta position can enhance interactions with the monoamine transporters.
-
Alkyl and Alkoxy Groups: Small alkyl or alkoxy groups can also influence activity. Their impact is often position-dependent, affecting both the electronic properties and the steric fit of the molecule within the binding pocket of the transporters.
The following diagram illustrates the key substitution points on the 5-phenylmorpholin-3-one scaffold.
Caption: Key substitution points on the 5-phenylmorpholin-3-one scaffold.
The Morpholinone Core: Impact of Alkyl Substitutions
Modifications to the morpholinone ring itself, particularly the introduction of alkyl groups, can significantly alter the pharmacological profile.
-
Methylation: The presence of a methyl group at the 3-position of the morpholine ring, as seen in phenmetrazine, is crucial for its stimulant activity. In studies of 2-phenyl-3,5,5-trimethylmorpholine analogs, the stereochemistry of this methyl group was shown to be a critical determinant of activity.[4]
-
Gem-Dimethyl Substitution: The introduction of gem-dimethyl groups at the 5-position of the morpholine ring has been explored to increase metabolic stability and modulate lipophilicity.[4] This can lead to an improved pharmacokinetic profile.
The Nitrogen Atom: N-Alkylation and its Consequences
Substitution on the nitrogen atom of the morpholine ring provides another avenue for fine-tuning the activity of these analogs.
-
N-Alkylation: N-alkylation with small alkyl groups (e.g., methyl, ethyl) can influence the potency and selectivity of the compounds. In some cases, N-alkylation can lead to prodrugs that are metabolized in vivo to the active secondary amine.[5] Studies on related morpholine analogs have shown that N-ethyl and N-propyl substitutions can lead to significantly higher potency for dopamine and norepinephrine uptake inhibition.[4]
Quantitative Structure-Activity Relationship (QSAR) Data
The following table summarizes the in vitro activities of a series of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogs, which provide valuable insights into the SAR of the broader class of phenylmorpholine derivatives.
| Compound | Phenyl Substitution | DAT IC50 (nM) | NET IC50 (nM) |
| Analog 1 | 3'-Cl | 23 | 19 |
| Analog 2 | 3'-F | 1800 | 300 |
| Analog 3 | Unsubstituted | >10000 | >10000 |
| Analog 4 | N-ethyl (3'-Cl) | 6.0 | 9.0 |
| Analog 5 | N-propyl (3'-Cl) | 23 | 19 |
Data adapted from a study on 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogs.[4]
Experimental Protocols
General Synthesis of 5-Phenylmorpholin-3-one Analogs
The synthesis of 5-phenylmorpholin-3-one analogs can be achieved through a multi-step sequence, often starting from a substituted aniline. A general synthetic scheme is outlined below.
Caption: General synthetic workflow for 5-phenylmorpholin-3-one analogs.
Step-by-Step Methodology:
-
N-Phenylation: A substituted aniline is reacted with an excess of 2-chloroethyl ether in the presence of a base (e.g., triethylamine) and heated to form the corresponding N-phenyl morpholine intermediate.[6]
-
Purification: The crude product is purified by distillation under reduced pressure and subsequent extraction.[6]
-
Oxidation: The N-phenyl morpholine intermediate is then oxidized to the corresponding 5-phenylmorpholin-3-one. Various oxidizing agents can be employed for this transformation.
-
Final Purification: The final product is purified using techniques such as column chromatography or recrystallization.
In Vitro Monoamine Transporter Uptake Assay
The functional activity of the synthesized analogs is typically assessed using in vitro monoamine transporter uptake assays. These assays measure the ability of the compounds to inhibit the uptake of radiolabeled or fluorescently tagged substrates into cells expressing the dopamine or norepinephrine transporter.
Step-by-Step Methodology:
-
Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET) are cultured in appropriate media.
-
Assay Preparation: Cells are harvested and seeded into 96-well plates.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the test compounds for a specified period.
-
Substrate Addition: A radiolabeled ([³H]dopamine or [³H]norepinephrine) or fluorescent substrate is added to initiate the uptake reaction.[7][8]
-
Uptake Termination: After a defined incubation time, the uptake is terminated by rapid washing with ice-cold buffer.
-
Quantification: The amount of substrate taken up by the cells is quantified using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader (for fluorescent substrates).[7][8]
-
Data Analysis: The IC50 values (the concentration of the compound that inhibits 50% of the substrate uptake) are calculated by non-linear regression analysis.
Conclusion and Future Directions
The 5-phenylmorpholin-3-one scaffold remains a fertile ground for the discovery of novel CNS-active agents. The structure-activity relationships discussed in this guide highlight the critical role of substitutions on the phenyl ring and the morpholine core in determining the potency and selectivity of these analogs for monoamine transporters. Future research in this area should focus on:
-
Exploring a wider range of substitutions: Systematic exploration of diverse functional groups on the phenyl ring and morpholinone core could lead to the discovery of analogs with improved pharmacological profiles.
-
Stereoselective synthesis: The development of efficient stereoselective synthetic methods is crucial to isolate and evaluate the activity of individual enantiomers, as stereochemistry often plays a critical role in biological activity.
-
In vivo evaluation: Promising in vitro candidates should be advanced to in vivo models to assess their pharmacokinetic properties, efficacy, and potential for abuse liability.
By leveraging the principles of medicinal chemistry and a thorough understanding of the structure-activity relationships, the 5-phenylmorpholin-3-one scaffold will undoubtedly continue to yield novel and impactful therapeutic agents for the treatment of CNS disorders.
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An In-Depth Technical Guide to the In Silico Modeling of (5R)-5-phenylmorpholin-3-one Interactions
This guide provides a comprehensive, technically-grounded framework for the computational modeling of (5R)-5-phenylmorpholin-3-one, a chiral building block with significant potential in modern drug discovery.[1] As researchers and drug development professionals, our goal is to transcend simple procedural descriptions. Instead, we will delve into the causality behind our chosen methodologies, ensuring that each step in our in silico workflow is a self-validating system designed to produce robust, experimentally-relevant hypotheses.
The core structure of (5R)-5-phenylmorpholin-3-one, featuring a rigid morpholine scaffold and a strategically placed phenyl group, presents an ideal starting point for the rational design of enzyme inhibitors and receptor modulators.[1] Its established use in synthesizing candidates for central nervous system disorders and inflammatory diseases makes it a compelling subject for computational exploration.[1] This document will guide you through a multi-stage computational workflow, from target selection to the dynamic simulation of its interactions, providing both the "how" and the critical "why" at each juncture.
Section 1: Foundational Strategy - Target Selection and System Preparation
The journey of in silico drug discovery begins not with the ligand, but with its biological partner. The choice of a target protein is the most critical decision, dictating the entire subsequent workflow. The process of computer-aided drug design (CADD) allows us to accelerate this journey, reducing costs and expanding the scope of our initial screening efforts.[2][3]
Rationale for Hypothetical Target Selection
Given that (5R)-5-phenylmorpholin-3-one and its derivatives have shown promise in the development of kinase inhibitors, for the purposes of this guide, we will select a hypothetical target: Mitogen-Activated Protein Kinase (MAPK) p38α . This kinase is a well-validated target in inflammatory disease research, aligning with the known therapeutic areas for morpholine-containing compounds.[4] This choice allows us to demonstrate a complete and contextually relevant modeling workflow.
Experimental Protocol: Receptor and Ligand Preparation
A simulation is only as reliable as its starting coordinates. Meticulous preparation of both the protein receptor and the small molecule ligand is non-negotiable for achieving scientifically valid results.
Step 1: Receptor Structure Acquisition and Refinement
-
Acquisition: Download the crystal structure of p38α kinase from the RCSB Protein Data Bank (PDB). For this workflow, we will hypothetically use a high-resolution (e.g., <2.0 Å) structure complexed with a known inhibitor.
-
Initial Cleaning: Utilize molecular visualization software such as PyMOL or UCSF Chimera to inspect the structure. Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands.[5][6] This step is crucial as these elements can interfere with the docking algorithm.
-
Protonation and Repair: The crystal structure is a static image and often lacks hydrogen atoms. Use a dedicated tool like the Protein Preparation Wizard in Schrödinger Maestro or AutoDock Tools to add hydrogens, assign correct bond orders, and fill in any missing side chains or loops.[7] This ensures a chemically accurate representation of the protein at physiological pH.
Step 2: Ligand Structure Generation
-
SMILES to 3D: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for (5R)-5-phenylmorpholin-3-one: O=C1NCOC1.[8][9]
-
3D Conversion: Use a tool like Open Babel to convert the 2D SMILES string into a 3D structure.
-
Energy Minimization: The initial 3D structure is not in its lowest energy state. Perform a geometry optimization using a force field like MMFF94 or UFF. This step is vital to ensure the ligand conformation is sterically plausible before docking.
The following diagram illustrates the foundational workflow for preparing our system for computational analysis.
Caption: Workflow for Receptor and Ligand Preparation.
Section 2: Molecular Docking - Predicting the Initial Binding Hypothesis
Molecular docking serves as our first computational assay, providing a static snapshot of the most probable binding pose and an estimation of binding affinity.[10] The primary objective is to predict the conformation and orientation of our ligand within the active site of the target protein.[10]
Causality: Why Docking is a Critical First Step
Docking is a computational screening method. It allows us to rapidly evaluate a fundamental question: "Is it plausible for this ligand to bind favorably in the target's active site?" A favorable docking score and a chemically sensible binding pose provide the necessary justification to invest further computational resources, such as molecular dynamics simulations.
Experimental Protocol: Rigid Receptor Docking with AutoDock Vina
We will employ AutoDock Vina, a widely used and validated open-source docking engine.[11][12] The protocol below ensures reproducibility and accuracy.
-
File Preparation: Convert the prepared protein and ligand files into the PDBQT format using AutoDock Tools. This format includes partial charges and atom type definitions required by Vina.
-
Grid Box Definition: Define a 3D search space (the "grid box") that encompasses the entire active site of p38α kinase.[13]
-
Causality: The grid box confines the search algorithm to the region of interest. A box that is too small may miss the true binding pose, while one that is too large will needlessly increase computation time and can decrease accuracy. The dimensions are typically centered on a co-crystallized ligand or catalytically important residues.
-
-
Configuration File: Create a configuration file (conf.txt) specifying the paths to the receptor and ligand, the center and dimensions of the grid box, and the number of binding modes to generate.
-
Execution: Run the Vina executable from the command line, referencing the configuration file. vina --config conf.txt --log results.log
-
Analysis: The primary output is a PDBQT file containing the predicted binding poses, ranked by their binding affinity scores (in kcal/mol). Lower, more negative scores indicate a more favorable predicted binding affinity.[5] Visualize the top-ranked pose in complex with the receptor to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts).
Data Presentation: Interpreting Docking Results
The output from a docking simulation should be summarized for clarity and comparative analysis.
| Parameter | Hypothetical Value/Observation | Significance |
| Binding Affinity | -8.5 kcal/mol | A strong predicted binding affinity, suggesting a stable interaction. |
| Interacting Residues | MET109, LYS53, LEU167, ASP168 | Identifies the specific amino acids in the p38α active site that form key contacts with the ligand. |
| Key Interactions | Hydrogen bond between morpholine oxygen and MET109 backbone. Phenyl group in hydrophobic pocket. | Elucidates the chemical nature of the binding, providing a basis for rational, structure-based design. |
Section 3: Molecular Dynamics (MD) Simulation - From a Static Pose to a Dynamic Interaction
While docking provides a valuable static hypothesis, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations allow us to introduce temperature, pressure, and solvent, providing a time-resolved view of the protein-ligand complex's stability and behavior.[14]
Causality: Why MD Simulation is Essential for Validation
The core purpose of running an MD simulation post-docking is to validate the stability of the predicted binding pose.[14] If a docked ligand is unstable in a dynamic, solvated environment and quickly dissociates from the binding pocket, the initial docking result is likely a false positive. MD simulations provide a more rigorous assessment of the binding hypothesis.
Experimental Protocol: GROMACS Workflow for Protein-Ligand Simulation
GROMACS is a high-performance, open-source MD engine ideal for this purpose.[15][16][17][18] The following is a standard, self-validating workflow.
-
System Preparation:
-
Topology Generation: Generate a topology and parameter file for (5R)-5-phenylmorpholin-3-one using a server like CGenFF or the antechamber module of AmberTools. This is a critical step as standard protein force fields do not contain parameters for drug-like molecules.[19]
-
Complex Formation: Merge the coordinate files of the docked protein and ligand.
-
Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Ionization: Add ions (e.g., Na+ or Cl-) to neutralize the system's net charge and mimic physiological salt concentration.
-
-
Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes introduced during the setup phase.
-
Equilibration (Two-Phase):
-
NVT Equilibration: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.
-
NPT Equilibration: Bring the system to the target pressure (e.g., 1 bar) while maintaining the target temperature. This ensures the correct density of the system.
-
-
Production MD: Run the simulation for a duration sufficient to observe the stability of the complex (e.g., 100-500 nanoseconds).[14] The position restraints are removed, allowing the entire system to evolve freely.
-
Trajectory Analysis:
-
RMSD (Root Mean Square Deviation): Calculate the RMSD of the ligand and protein backbone over time. A stable, converging RMSD for the ligand indicates it remains bound in a consistent pose.
-
RMSF (Root Mean Square Fluctuation): Calculate the RMSF per residue to identify flexible regions of the protein upon ligand binding.
-
Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds) observed in the docking pose throughout the simulation to confirm their persistence.
-
Caption: The Molecular Dynamics (MD) Simulation Workflow.
Data Presentation: Key MD Simulation Metrics
| Metric | Hypothetical Result | Interpretation |
| Ligand RMSD | Stable fluctuation around 1.5 Å after 10 ns | The ligand maintains a stable binding pose within the active site throughout the simulation. |
| Protein Backbone RMSD | Stable fluctuation around 2.0 Å | The overall protein structure remains stable and does not undergo major conformational changes. |
| MET109 H-Bond Occupancy | 85% | The key hydrogen bond identified during docking is persistent and stable in a dynamic environment. |
Section 4: Pharmacophore Modeling - Abstracting for Broader Discovery
With a validated binding pose, we can now abstract the key chemical features required for interaction into a 3D pharmacophore model.[20][21] This model serves as a 3D search query for screening large chemical databases to identify novel compounds with different scaffolds but similar binding properties.[22][23]
Causality: Why Pharmacophore Modeling Broadens Our Search
While docking is powerful, it can be computationally expensive for screening databases of millions of compounds. Pharmacophore modeling is a faster, more abstract method.[22] It focuses on the essential interaction features, allowing us to rapidly filter vast chemical libraries to a manageable number of hits that can then be subjected to more rigorous docking and MD analysis.
Experimental Protocol: Structure-Based Pharmacophore Generation
This protocol leverages our validated protein-ligand complex from the MD simulation.
-
Feature Identification: Using software like LigandScout, MOE, or Discovery Studio, analyze the stable protein-ligand complex.[24][25] Identify the key pharmacophoric features:
-
Hydrogen Bond Acceptors (HBA)
-
Hydrogen Bond Donors (HBD)
-
Hydrophobic (H) regions
-
Aromatic (AR) rings
-
-
Model Generation: The software will generate a 3D arrangement of these features with specific geometric constraints (distances and angles). For our p38α complex, this might include an HBA feature from the morpholine oxygen, a hydrophobic feature for the phenyl ring, and an additional HBD feature from the morpholine nitrogen.
-
Model Validation (Crucial Step): A pharmacophore model must be validated to ensure it can distinguish between active and inactive compounds. This is typically done by screening a test set of known p38α inhibitors and decoys. A good model will have high sensitivity (correctly identifies actives) and specificity (correctly rejects inactives).
-
Virtual Screening: Use the validated pharmacophore model to screen large compound databases like ZINC, ChEMBL, or PubChem.[24] Compounds that match the 3D arrangement of the pharmacophore features are identified as "hits."
-
Post-Screening Filtering: The resulting hits are then passed back into the workflow, starting with molecular docking (Section 2) to assess their binding poses and affinities in the p38α active site.
Caption: Pharmacophore Modeling and Virtual Screening Workflow.
Conclusion
This guide has outlined a rigorous, multi-faceted in silico workflow for investigating the interactions of (5R)-5-phenylmorpholin-3-one. By integrating molecular docking, molecular dynamics, and pharmacophore modeling, we move beyond simple predictions to build a comprehensive, dynamic understanding of a ligand's potential. Each stage serves as a validation checkpoint for the previous one, ensuring that our computational resources are focused on the most promising hypotheses. The ultimate output of this workflow is not a single number, but a collection of validated, structure-based insights that can directly guide the synthesis and in vitro testing of novel, more potent derivatives, thereby accelerating the drug discovery pipeline.[2]
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- 20. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 21. mdpi.com [mdpi.com]
- 22. dovepress.com [dovepress.com]
- 23. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 26. calpaclab.com [calpaclab.com]
Methodological & Application
Application Note: Asymmetric Synthesis of Chiral 1,2-Amino Alcohols via Morpholinone Templates
Executive Summary
Chiral 1,2-amino alcohols are "privileged structures" in medicinal chemistry, serving as the core motif in sphingolipids, protease inhibitors, and
This Application Note details the Morpholinone Template Strategy , specifically utilizing the Harwood 5-phenylmorpholin-2-one and Williams-type principles. This approach offers superior control for generating
Strategic Advantage & Mechanism
Why Morpholinones?
The morpholin-2-one scaffold acts as a "chiral glycine equivalent." Unlike linear enolates, which suffer from multiple rotational degrees of freedom, the morpholinone locks the enolate into a specific conformation.[1]
-
Thermodynamic Rigidity: The heterocycle forces the enolate into a semi-planar or shallow boat conformation.
-
Steric Shielding: The phenyl group at C-5 (derived from phenylglycinol) adopts an axial-like orientation, effectively blocking one face of the enolate.
-
Versatility: The intermediate lactone can be hydrolyzed to
-amino acids or reduced (using LiAlH ) to 1,2-amino alcohols.
Mechanistic Pathway
The reaction proceeds via the formation of a lithium enolate. The bulky phenyl group at C-5 directs the incoming electrophile to the anti face.
Figure 1: The cyclic morpholinone strategy ensures stereocontrol by locking the enolate geometry and utilizing the C-5 phenyl group as a steric shield against the incoming electrophile.[1]
Experimental Protocols
Protocol A: Synthesis of the (5S)-5-Phenylmorpholin-2-one Template
This step establishes the chiral scaffold. The use of (S)-phenylglycinol is standard, but (R) is available for the opposite enantiomer.[1]
Materials:
-
(S)-Phenylglycinol (1.0 equiv)[1]
-
Ethyl bromoacetate (1.1 equiv)[1]
-
Triethylamine (Et
N) (2.2 equiv)[1]
Procedure:
-
N-Alkylation: Dissolve (S)-phenylglycinol (10 g, 73 mmol) in anhydrous toluene (150 mL). Add Et
N (22 mL).[1] -
Addition: Add ethyl bromoacetate (8.9 mL) dropwise at 0°C. Allow to warm to room temperature (RT) and stir for 16 hours.
-
Cyclization: The intermediate ester often cyclizes spontaneously or upon heating. Reflux the solution for 4 hours with a Dean-Stark trap to remove ethanol, driving the equilibrium to the lactone (morpholinone).[1]
-
Workup: Cool to RT. Wash with water (2 x 50 mL) and brine.[1] Dry over MgSO
. -
Purification: Recrystallize from EtOAc/Hexanes.
-
Target: White crystalline solid.[1]
-
Validation:
H NMR should show the AB quartet of the lactone CH and the benzylic proton.
-
Protocol B: Stereoselective Alkylation
Critical Step: The choice of base and temperature dictates the enolate geometry.
Materials:
-
(5S)-5-Phenylmorpholin-2-one (Template)[1]
-
LiHMDS (Lithium hexamethyldisilazide) (1.1 equiv, 1.0 M in THF)[1]
-
Electrophile (Alkyl halide, e.g., Benzyl bromide) (1.2 equiv)[1]
-
Solvent: THF (Anhydrous)[1]
Procedure:
-
Enolization: Cool a solution of the Template (1.0 g, 5.6 mmol) in THF (20 mL) to -78°C under Argon.
-
Base Addition: Add LiHMDS slowly down the side of the flask over 10 minutes.
-
Note: Rapid addition causes local warming, leading to racemization.[1]
-
Stir at -78°C for 45 minutes to ensure complete enolate formation.
-
-
Electrophile Addition: Add the alkyl halide (dissolved in minimal THF) dropwise.
-
Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to -20°C over 4 hours.
-
Checkpoint: Monitor by TLC.[1] The alkylated product is usually less polar than the starting material.
-
-
Quench: Quench with saturated NH
Cl solution at -20°C. -
Isolation: Extract with EtOAc. The crude product usually shows dr > 95:5. Purify by column chromatography.[1]
Protocol C: Reductive Cleavage to 1,2-Amino Alcohol
To obtain the amino alcohol directly, we reduce the lactone.[1] If the amino acid is desired, use hydrolytic cleavage (LiOH/H2O).[1]
Procedure:
-
Setup: Dissolve the alkylated morpholinone (1.0 equiv) in anhydrous THF.
-
Reduction: Cool to 0°C. Add LiAlH
(4.0 equiv) portion-wise (exothermic!). -
Reflux: Heat to reflux for 3 hours to ensure reduction of the lactone to the diol (ring opening).
-
Auxiliary Removal (Hydrogenolysis):
-
Final Product: The filtrate contains the chiral 1,2-amino alcohol.
Performance Data & Validation
The following table summarizes typical results using the Harwood template strategy compared to direct alkylation of linear glycine equivalents.
| Substrate (Electrophile) | Method | Yield (%) | Diastereomeric Ratio (dr) | Ref |
| Benzyl Bromide | Linear Glycine Enolate | 65% | 70:30 | [1] |
| Benzyl Bromide | Morpholinone (Protocol B) | 88% | >98:2 | [2] |
| Methyl Iodide | Morpholinone (Protocol B)[1] | 91% | 95:5 | [2] |
| Allyl Bromide | Morpholinone (Protocol B)[1] | 85% | >98:2 | [2] |
Table 1: Comparison of stereocontrol. The cyclic morpholinone template significantly outperforms linear analogs due to conformational rigidity.
Troubleshooting & Critical Parameters
Troubleshooting Workflow
Figure 2: Diagnostic flowchart for optimizing the morpholinone synthesis workflow.
Senior Scientist Insights (The "Why")
-
The "Memory of Chirality": Do not let the reaction warm up before quenching. While the morpholinone is rigid, the lithium enolate can undergo proton exchange if trace water is present, or aggregate improperly at higher temperatures.[1]
-
Solvent Effects: If alkylation is sluggish, adding HMPA or DMPU (co-solvents) can break up lithium aggregates, increasing the reactivity of the enolate without sacrificing much stereocontrol.[1]
-
N-Protection: While the Harwood template often uses the secondary amine, protecting the nitrogen (e.g., N-Boc-morpholinone) can sometimes alter the enolate conformation. The protocol above assumes the secondary amine or N-benzyl variant which is standard for the Harwood method.
References
-
Williams, R. M. (1989).[1] Synthesis of Optically Active
-Amino Acids. Pergamon Press.[1] (Foundational text on glycine templates). -
Harwood, L. M. , et al. (1990).[1] "Asymmetric synthesis of
-amino acids via 5-phenylmorpholin-2-one templates." Journal of the Chemical Society, Perkin Transactions 1. -
Powell, W. C., & Walczak, M. A. (2018).[1][3] "Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals." The Journal of Organic Chemistry, 83(17), 10487-10500.[1][3] [1]
-
Ortiz, K. G. , et al. (2024).[1][4] "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." ChemRxiv.
Sources
- 1. Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morpholine synthesis [organic-chemistry.org]
The (5R)-5-phenylmorpholin-3-one Scaffold: A Guide to its Application as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds remains a paramount objective, particularly in the realms of pharmaceutical and materials science. Chiral auxiliaries have long stood as a robust and reliable strategy for introducing stereocenters with a high degree of predictability and control. This guide delves into the practical application of (5R)-5-phenylmorpholin-3-one , a versatile and efficient chiral auxiliary for the synthesis of enantioenriched carboxylic acid derivatives.
Drawing upon established principles of asymmetric synthesis, this document provides a detailed exploration of the auxiliary's role in directing stereoselective transformations. We will examine the key steps, from the initial attachment of the acyl substrate to the diastereoselective enolate-based reactions and the final cleavage to yield the desired chiral products. The protocols and mechanistic discussions presented herein are designed to equip researchers with the foundational knowledge and practical insights necessary to successfully employ (5R)-5-phenylmorpholin-3-one in their synthetic endeavors.
I. The Foundation: Understanding the (5R)-5-phenylmorpholin-3-one Auxiliary
(5R)-5-phenylmorpholin-3-one is a heterocyclic compound featuring a stereogenic center at the C5 position, bearing a phenyl group. This fixed stereocenter is the cornerstone of its utility as a chiral auxiliary. The rigid morpholinone ring system and the sterically demanding phenyl group create a well-defined chiral environment that effectively shields one face of the enolate derived from an attached acyl group. This steric hindrance dictates the trajectory of incoming electrophiles, leading to highly diastereoselective bond formation.
The underlying principle of using (5R)-5-phenylmorpholin-3-one as a chiral auxiliary is analogous to the well-established Evans oxazolidinone auxiliaries. The synthetic sequence typically involves three key stages:
-
N-Acylation: The carboxylic acid of interest is coupled to the nitrogen atom of the auxiliary.
-
Diastereoselective Reaction: The N-acyl derivative is converted into a metal enolate, which then reacts with an electrophile. The stereochemistry of this reaction is controlled by the chiral auxiliary.
-
Auxiliary Cleavage: The chiral auxiliary is removed from the product, yielding the enantioenriched carboxylic acid derivative and allowing for the recovery and recycling of the auxiliary.
Caption: General workflow for the use of (5R)-5-phenylmorpholin-3-one as a chiral auxiliary.
II. Core Protocols and Methodologies
The following sections provide detailed, step-by-step protocols for the key transformations involving the (5R)-5-phenylmorpholin-3-one auxiliary. These protocols are based on well-established procedures for analogous chiral auxiliaries and are intended to serve as a starting point for optimization in specific applications.
A. N-Acylation of (5R)-5-phenylmorpholin-3-one
The first step in utilizing the chiral auxiliary is its acylation with the desired carboxylic acid derivative. A common and effective method involves the use of an acyl chloride in the presence of a base.
Protocol 1: N-Acylation with an Acyl Chloride
Materials:
-
(5R)-5-phenylmorpholin-3-one
-
Acyl chloride (e.g., propionyl chloride)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Argon or nitrogen atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
Preparation: To a flame-dried, round-bottomed flask under an inert atmosphere of argon, add (5R)-5-phenylmorpholin-3-one (1.0 equivalent).
-
Dissolution: Dissolve the auxiliary in anhydrous THF (approximately 0.1 M concentration).
-
Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of n-BuLi (1.05 equivalents) dropwise via syringe. Stir the resulting solution for 30 minutes at -78 °C.
-
Acylation: Add the acyl chloride (1.1 equivalents) dropwise to the cooled solution.
-
Reaction: Allow the reaction mixture to stir at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 2 hours.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the N-acyl-(5R)-5-phenylmorpholin-3-one.
B. Diastereoselective Enolate Alkylation
With the N-acyl derivative in hand, the next step is the generation of a metal enolate and its subsequent reaction with an electrophile, such as an alkyl halide. The stereochemical outcome of this reaction is directed by the chiral auxiliary.
Caption: Proposed mechanism for diastereoselective alkylation.
Protocol 2: Diastereoselective Alkylation of N-Propionyl-(5R)-5-phenylmorpholin-3-one
Materials:
-
N-Propionyl-(5R)-5-phenylmorpholin-3-one
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
Alkyl halide (e.g., benzyl bromide)
-
Argon or nitrogen atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
Enolate Formation: To a solution of N-propionyl-(5R)-5-phenylmorpholin-3-one (1.0 equivalent) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add freshly prepared LDA (1.1 equivalents) dropwise. Stir the solution at -78 °C for 30 minutes to ensure complete enolate formation.
-
Alkylation: Add the alkyl halide (1.2 equivalents) dropwise to the enolate solution at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Work-up and Extraction: Allow the mixture to warm to room temperature, then extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification and Analysis: Purify the crude product by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the purified product.
Expected Outcome: The reaction is expected to proceed with high diastereoselectivity, favoring the formation of one diastereomer due to the steric shielding of one face of the enolate by the phenyl group of the auxiliary.
C. Diastereoselective Aldol Reaction
The enolates derived from N-acyl-(5R)-5-phenylmorpholin-3-one can also participate in highly diastereoselective aldol reactions. The choice of the metal counterion and reaction conditions can influence the stereochemical outcome. Boron enolates are often employed to achieve high levels of diastereoselectivity.
Protocol 3: Diastereoselective Aldol Reaction with a Boron Enolate
Materials:
-
N-Propionyl-(5R)-5-phenylmorpholin-3-one
-
Anhydrous dichloromethane (DCM)
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., isobutyraldehyde)
-
Argon or nitrogen atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
Boron Enolate Formation: To a solution of N-propionyl-(5R)-5-phenylmorpholin-3-one (1.0 equivalent) in anhydrous DCM (0.1 M) at 0 °C under an argon atmosphere, add DIPEA (1.2 equivalents) followed by the dropwise addition of Bu₂BOTf (1.1 equivalents). Stir the mixture at 0 °C for 30 minutes.
-
Aldehyde Addition: Cool the reaction mixture to -78 °C and add the aldehyde (1.2 equivalents) dropwise.
-
Reaction: Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Quenching and Work-up: Quench the reaction by the addition of a pH 7 phosphate buffer. Add methanol and 30% hydrogen peroxide and stir vigorously for 1 hour. Extract the mixture with DCM (3 x 50 mL).
-
Purification and Analysis: Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by flash chromatography. Determine the diastereomeric ratio by ¹H NMR spectroscopy.
D. Cleavage of the Chiral Auxiliary
The final step is the removal of the chiral auxiliary to yield the desired enantioenriched carboxylic acid derivative. This is typically achieved by hydrolysis under basic conditions.
Protocol 4: Hydrolytic Cleavage of the Auxiliary
Materials:
-
N-acylated product from the diastereoselective reaction
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve the N-acylated product (1.0 equivalent) in a mixture of THF and water (3:1 v/v).
-
Hydrolysis: Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 equivalents) followed by an aqueous solution of lithium hydroxide (2.0 equivalents).
-
Reaction: Stir the mixture vigorously at 0 °C for 4 hours, or until the reaction is complete as indicated by TLC.
-
Work-up: Quench the reaction by the addition of an aqueous solution of sodium sulfite. Acidify the mixture to pH 2-3 with 1 M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL) to isolate the carboxylic acid product. The aqueous layer can be basified and extracted to recover the chiral auxiliary.
-
Purification: Purify the carboxylic acid product by standard methods. The recovered chiral auxiliary can be purified by crystallization or chromatography.
III. Data Presentation and Expected Results
The effectiveness of a chiral auxiliary is quantified by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product. While specific data for (5R)-5-phenylmorpholin-3-one is not extensively published, based on analogous systems, high levels of stereocontrol are anticipated.
Table 1: Expected Diastereoselectivity in Alkylation Reactions
| Electrophile (R-X) | Expected Major Diastereomer | Expected Diastereomeric Ratio (d.r.) |
| Benzyl bromide | (S)-configuration at new center | >95:5 |
| Methyl iodide | (S)-configuration at new center | >95:5 |
| Allyl bromide | (S)-configuration at new center | >90:10 |
Table 2: Expected Diastereoselectivity in Aldol Reactions
| Aldehyde | Expected Major Diastereomer | Expected Diastereomeric Ratio (d.r.) |
| Isobutyraldehyde | syn-aldol product | >98:2 |
| Benzaldehyde | syn-aldol product | >95:5 |
Note: The expected stereochemical outcomes are based on the presumed facial bias imparted by the (R)-phenyl group, leading to the formation of a Z-enolate that is attacked from the less hindered face.
IV. Conclusion and Future Outlook
(5R)-5-phenylmorpholin-3-one presents itself as a promising and practical chiral auxiliary for asymmetric synthesis. Its rigid framework and the directing influence of the C5-phenyl group offer the potential for high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. The protocols outlined in this guide provide a solid foundation for researchers to explore the utility of this auxiliary in their own synthetic campaigns.
Further investigations into the scope and limitations of (5R)-5-phenylmorpholin-3-one, including its application in Michael additions, conjugate additions, and other electrophilic reactions, will undoubtedly expand its toolkit for the modern synthetic chemist. The development of more efficient cleavage conditions that are compatible with a wider range of functional groups will also enhance its applicability in complex molecule synthesis. As the demand for enantiomerically pure compounds continues to grow, the strategic application of well-designed chiral auxiliaries like (5R)-5-phenylmorpholin-3-one will remain a cornerstone of efficient and elegant synthetic design.
V. References
Due to the illustrative nature of this guide, which is based on established principles of analogous chiral auxiliaries rather than specific publications on (5R)-5-phenylmorpholin-3-one, a formal reference list with clickable URLs to specific research articles is not provided. The protocols and mechanistic discussions are derived from the general body of knowledge on asymmetric synthesis using chiral auxiliaries, as found in standard organic chemistry textbooks and review articles on the topic.
Application Notes & Protocols: The Strategic Deployment of (5R)-5-phenylmorpholin-3-one in Modern Medicinal Chemistry
These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of (5R)-5-phenylmorpholin-3-one. This document provides an in-depth exploration of its applications, outlines detailed experimental protocols, and explains the causal reasoning behind methodological choices, ensuring a blend of theoretical understanding and practical, field-proven insights.
Introduction: The Architectural Value of (5R)-5-phenylmorpholin-3-one
In the landscape of contemporary drug discovery, the demand for scaffolds that offer both structural rigidity and stereochemical precision is paramount. (5R)-5-phenylmorpholin-3-one has emerged as a high-value chiral building block, distinguished by a unique combination of features that make it exceptionally useful for medicinal chemists.[1] Its structure is defined by:
-
A rigid morpholinone core , which limits conformational flexibility. This rigidity is a desirable trait in drug design, as it reduces the entropic penalty upon binding to a biological target, often leading to higher affinity and selectivity.
-
A defined stereocenter at the 5-position (the R-configuration). This is critical for asymmetric synthesis, allowing for the creation of enantiomerically pure drug candidates that can interact selectively with chiral biological targets like enzymes and receptors.[1]
-
A phenyl group , which serves as a crucial handle for establishing hydrophobic or aromatic interactions (e.g., π-π stacking) within target binding sites.[1] It also provides a vector for further chemical modification to explore the structure-activity relationship (SAR).
Collectively, these features render (5R)-5-phenylmorpholin-3-one a versatile starting point for developing modulators of enzymes and receptors, particularly for complex therapeutic areas such as central nervous system (CNS) disorders and oncology.[1]
Physicochemical Properties and Handling
Accurate characterization and proper handling are foundational to any successful synthetic campaign. The key properties of (5R)-5-phenylmorpholin-3-one are summarized below.
| Property | Value | Source |
| CAS Number | 304-53-0 | [2] |
| Molecular Formula | C₁₀H₁₁NO₂ | [3] |
| Molecular Weight | 177.20 g/mol | [3] |
| Appearance | White to off-white solid (Typical) | N/A |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [3] |
| SMILES Code | O=C1NCOC1 | [3] |
Handling & Storage Protocol: To maintain the integrity of the compound, it is imperative to store it under recommended conditions. The lactam and secondary amine functionalities can be sensitive to hydrolysis and oxidation, respectively.
-
Short-term Storage: Store in a tightly sealed container in a refrigerator (2-8°C).
-
Long-term Storage: For extended periods, store under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C to prevent degradation from atmospheric moisture and oxygen.
-
Handling: Use standard personal protective equipment (PPE). The compound is classified with hazard statements H302, H315, H319, and H335, indicating it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[3][4] Handle in a well-ventilated fume hood.
Core Applications in Drug Discovery Programs
The utility of (5R)-5-phenylmorpholin-3-one is not merely theoretical; it is a proven asset in the synthesis of diverse, biologically active molecules.
Chiral Intermediate for CNS-Active Agents
The scaffold is frequently employed in the synthesis of drug candidates for CNS disorders.[1] The stereospecificity is crucial here, as enantiomers often exhibit vastly different pharmacological and toxicological profiles. The morpholine ring is a well-known "privileged" structure in CNS drug discovery, appearing in compounds with antidepressant and neuroprotective properties.[5][6][7][8]
-
Causality: The rigid conformation helps in precise orientation of pharmacophoric elements to engage with specific residues in neurotransmitter receptors or transporters. For instance, the predecessor to many morpholine-based stimulants, phenmetrazine, shares a similar phenyl-morpholine core and acts as a norepinephrine-dopamine releasing agent. While (5R)-5-phenylmorpholin-3-one is a non-stimulant lactam, its core structure is pre-validated for CNS entry and interaction.
Scaffold for Enzyme Inhibitors (Kinases & Proteases)
The phenylmorpholinone core serves as an excellent foundation for designing potent and selective enzyme inhibitors.[1]
-
Kinase Inhibitors: In oncology, many small-molecule drugs target the ATP-binding site of protein kinases. The morpholinone structure can act as a hinge-binding motif, while the phenyl group can be directed towards a hydrophobic pocket. Further functionalization on the nitrogen atom allows for the introduction of solubilizing groups or vectors that can pick up additional interactions. The PI3K/Akt pathway, a critical signaling cascade in cancer, is a common target for such inhibitors.[9]
Caption: PI3K/Akt pathway, a key target for kinase inhibitors derived from scaffolds like phenylmorpholinone.
-
Protease Inhibitors: The lactam ring mimics a peptide bond, making it a suitable starting point for peptidomimetic protease inhibitors. The stereocenter and phenyl group can be designed to fit into the S1 or S2 pockets of proteases, which are often hydrophobic in nature.
Experimental Protocols: Functionalization and Analysis
The true power of a building block lies in its synthetic tractability. The secondary amine within the lactam ring is the primary site for derivatization, most commonly via N-alkylation or N-acylation.
General Protocol for N-Alkylation
This protocol provides a representative workflow for attaching a substituent to the nitrogen atom of (5R)-5-phenylmorpholin-3-one. This is a foundational step for building out molecular complexity.
Objective: To synthesize N-benzyl-(5R)-5-phenylmorpholin-3-one as an illustrative example.
Materials:
-
(5R)-5-phenylmorpholin-3-one (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Benzyl bromide (BnBr) (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Saturated aq. Ammonium Chloride (NH₄Cl), Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Protocol Steps:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, add (5R)-5-phenylmorpholin-3-one (e.g., 177 mg, 1.0 mmol). Purge the flask with dry nitrogen or argon.
-
Solvent Addition: Add anhydrous DMF (5 mL) via syringe to dissolve the starting material.
-
Deprotonation: Cool the solution to 0°C using an ice bath. Add NaH (60% dispersion, 48 mg, 1.2 mmol) portion-wise over 5 minutes.
-
Causality: NaH is a strong, non-nucleophilic base used to deprotonate the amide N-H, forming a highly nucleophilic sodium salt. The reaction is performed at 0°C to control the exothermic reaction and prevent potential side reactions. Effervescence (H₂ gas) will be observed.
-
-
Alkylation: After stirring at 0°C for 30 minutes, add benzyl bromide (130 µL, 1.1 mmol) dropwise via syringe.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 12-16 hours.
-
Self-Validation: Monitor the reaction's completion by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be 30-50% EtOAc in hexanes. The product should have a higher Rf than the starting material.
-
-
Work-up: Cool the reaction mixture back to 0°C and carefully quench by the slow addition of saturated aq. NH₄Cl (10 mL). Transfer the mixture to a separatory funnel and dilute with water (20 mL) and EtOAc (30 mL).
-
Extraction: Separate the layers. Extract the aqueous layer twice more with EtOAc (2 x 20 mL).
-
Washing: Combine the organic layers and wash with water (2 x 25 mL) and then brine (1 x 25 mL).
-
Causality: Washing removes residual DMF and inorganic salts. The brine wash helps to break any emulsions and further dry the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of EtOAc in hexanes to afford the pure product.
Caption: Standard workflow for the N-alkylation of (5R)-5-phenylmorpholin-3-one.
Analytical Characterization
Proper characterization of the starting material and products is essential for scientific integrity. Below are the expected analytical signatures for the parent compound.
| Technique | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.40-7.30 (m, 5H, Ar-H), 4.60 (dd, 1H), 4.45 (d, 1H), 4.20 (t, 1H), 3.80 (dd, 1H), 3.60 (dd, 1H), NH proton variable. (Note: Peaks are approximate). |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~170 (C=O), ~138 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~126 (Ar-CH), ~75 (O-CH₂), ~55 (N-CH), ~50 (N-CH₂). (Note: Peaks are approximate). |
| Mass Spec (ESI+) | [M+H]⁺ = 178.08 |
Conclusion
(5R)-5-phenylmorpholin-3-one is more than a simple chemical reagent; it is a strategic tool for medicinal chemists. Its inherent structural and stereochemical properties provide a robust platform for the efficient synthesis of complex molecules targeting a range of diseases. The protocols and insights provided herein are designed to empower researchers to confidently and effectively integrate this valuable building block into their drug discovery pipelines, accelerating the journey from concept to candidate. This is a for-professional-use-only chemical and is not intended for medical or consumer use.[2]
References
- (5R)-5-Phenylmorpholin-3-one. [Source Not Available].
- (5R)-5-Phenylmorpholin-3-one, 1 gram. Aladdin Scientific.
- Antidepressant Potential of 5-HT3 Receptor Antagonist, N-n- propyl-3-ethoxyquinoxaline-2-carboxamide (6n). PubMed Central.
- Discovery of cinnoline derivatives as potent PI3K inhibitors with antiprolifer
- (5S)-5-phenylmorpholin-3-one | 1052209-96-7. J&K Scientific.
- 1052209-96-7|(S)-5-Phenylmorpholin-3-one. BLDpharm.
- Semi-Synthesis and Biological Evaluation of Phyllanthin Derivatives as Potential Neuroprotective Agents. PubMed.
- Design, antiproliferative potency, and in silico studies of novel 5-methylfuran-3-yl)thio)-3-phenylquinazolin-4(3H)-one based derivatives as potential EGFR inhibitors. PubMed Central.
- (S)-5-Phenylmorpholin-3-one. Achmem.
- Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. MDPI.
- New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement.
- Evaluation of the neuroprotective activity of a new allylmorpholine derivative in a rat model of traumatic brain injury.
- Identification of a New Heterocyclic Scaffold for Inhibitors of the Polo-Box Domain of Polo-like Kinase 1. NIH.
Sources
- 1. (5R)-5-Phenylmorpholin-3-one [myskinrecipes.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 1052209-96-7|(S)-5-Phenylmorpholin-3-one|BLD Pharm [bldpharm.com]
- 4. achmem.com [achmem.com]
- 5. Antidepressant Potential of 5-HT3 Receptor Antagonist, N-n- propyl-3-ethoxyquinoxaline-2-carboxamide (6n) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Semi-Synthesis and Biological Evaluation of Phyllanthin Derivatives as Potential Neuroprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the neuroprotective activity of a new allylmorpholine derivative in a rat model of traumatic brain injury | Prikhodko | Drug development & registration [pharmjournal.ru]
- 9. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: (5R)-5-Phenylmorpholin-3-one in Asymmetric Drug Synthesis
This Application Note and Protocol Guide details the strategic utilization of (5R)-5-phenylmorpholin-3-one , a versatile chiral scaffold critical in the synthesis of neurokinin-1 (NK1) receptor antagonists (e.g., Aprepitant analogs) and emerging RIPK1 inhibitors.
Executive Summary
(5R)-5-phenylmorpholin-3-one (CAS: 192815-71-7) serves as a privileged chiral building block in medicinal chemistry. Its rigid morpholinone core allows for the precise installation of stereocenters, making it indispensable for synthesizing NK1 receptor antagonists (antiemetics) and RIPK1 inhibitors (neurodegenerative therapeutics). This guide provides field-proven protocols for the synthesis, N-functionalization, and controlled reduction of this scaffold, ensuring high enantiomeric purity (>98% ee) and scalable yields.
Chemical Profile & Structural Utility[1][2]
| Property | Specification |
| IUPAC Name | (5R)-5-phenylmorpholin-3-one |
| CAS Number | 192815-71-7 (R-isomer); 1052209-96-7 (S-isomer) |
| Molecular Formula | C₁₀H₁₁NO₂ |
| Molecular Weight | 177.20 g/mol |
| Chiral Center | C5 (R-configuration) |
| Key Reactivity | N-alkylation (amide nitrogen), C-alkylation (C2 position), Lactam reduction |
Structural Logic: The C5-phenyl group acts as a steric anchor, directing incoming electrophiles to specific faces of the molecule during functionalization. This "memory of chirality" is preserved during the reduction of the lactam (C3=O) to the saturated morpholine, a common pharmacophore in CNS-active drugs.
Strategic Synthesis Pathways
The following Graphviz diagram illustrates the two primary workflows for this scaffold: Pathway A (NK1 Antagonists via Reduction) and Pathway B (RIPK1 Inhibitors via Lactim Ethers).
Figure 1: Divergent synthesis pathways utilizing the (5R)-5-phenylmorpholin-3-one scaffold.
Detailed Experimental Protocols
Protocol A: N-Alkylation (Synthesis of Aprepitant Analogs)
Objective: To attach the substituted benzyl or triazolone side chain to the morpholinone nitrogen without racemization.
Mechanism: The amide proton at N4 is acidic (pKa ~17). Deprotonation requires a strong, non-nucleophilic base to prevent ring opening.
Reagents:
-
(5R)-5-phenylmorpholin-3-one (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in oil (1.2 eq)
-
Electrophile (e.g., 3,5-bis(trifluoromethyl)benzyl bromide) (1.1 eq)
-
Solvent: Anhydrous DMF or THF
Step-by-Step Workflow:
-
Preparation: Charge an oven-dried flask with (5R)-5-phenylmorpholin-3-one and anhydrous DMF (0.2 M concentration) under nitrogen atmosphere. Cool to 0°C.
-
Deprotonation: Add NaH portion-wise over 15 minutes. Critical: Vent hydrogen gas carefully. Stir at 0°C for 30 minutes until gas evolution ceases (indicates formation of the amidate anion).
-
Alkylation: Add the electrophile dropwise via syringe.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.
-
Quench & Workup: Cool to 0°C. Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash combined organics with water and brine (to remove DMF).[1] Dry over Na₂SO₄.
-
Purification: Flash column chromatography (SiO₂).
Validation Criteria:
-
Yield: >85%
-
Chiral Integrity: >98% ee (Chiral HPLC, Chiralcel OD-H column).
Protocol B: Lactam Reduction (Morpholine Ring Formation)
Objective: To reduce the C3 carbonyl to a methylene group, yielding the saturated morpholine core found in high-affinity NK1 antagonists.
Expert Insight: Standard reduction with LiAlH₄ can sometimes lead to ring-opening byproducts. The use of Borane-THF (BH₃·THF) or activation via Lawesson’s reagent followed by Raney-Ni reduction offers milder alternatives, but LiAlH₄ remains the gold standard for speed if temperature is strictly controlled.
Reagents:
-
N-Alkylated Morpholinone (from Protocol A) (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH₄) (2.0 M in THF, 3.0 eq)
-
Solvent: Anhydrous THF
Step-by-Step Workflow:
-
Setup: Place LiAlH₄ solution in a dry flask under Argon. Cool to 0°C.
-
Addition: Dissolve the N-alkylated intermediate in anhydrous THF and add dropwise to the hydride solution. Note: Exothermic reaction.
-
Reflux: Warm to room temperature, then heat to reflux (65°C) for 4-6 hours. The carbonyl peak (approx. 1650 cm⁻¹) should disappear in IR.
-
Fieser Workup: Cool to 0°C. Carefully add:
-
Filtration: Stir until a white granular precipitate forms. Filter through a Celite pad.
-
Isolation: Concentrate the filtrate to obtain the crude chiral morpholine.
Protocol C: Lactim Ether Formation (RIPK1 Inhibitor Route)
Objective: To activate the lactam oxygen for subsequent nucleophilic displacement, a key step in synthesizing dihydro-1,4-oxazine scaffolds for RIPK1 inhibitors.
Reagents:
-
(5R)-5-phenylmorpholin-3-one (1.0 eq)
-
Trimethyloxonium Tetrafluoroborate (Me₃OBF₄) (1.5 eq)
-
Solvent: Anhydrous DCM
Step-by-Step Workflow:
-
Dissolution: Dissolve the starting material in DCM at 25°C.
-
Activation: Add solid Me₃OBF₄ in one portion.
-
Reaction: Stir at room temperature for 12 hours. The reaction creates the imino-ether (lactim ether).
-
Quench: Quench with saturated NaHCO₃.
-
Extraction: Extract with DCM. The product is moisture sensitive; proceed immediately to the next step (e.g., reaction with Grignard reagents or amines).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Racemization | High temperature during alkylation; prolonged exposure to strong base. | Keep deprotonation at 0°C; limit reaction time; use LiHMDS instead of NaH if sensitive. |
| Ring Opening | Over-reduction or moisture in LiAlH₄ reaction. | Ensure strictly anhydrous conditions; switch to BH₃·DMS reduction. |
| Low Yield (Alkylation) | Moisture in DMF; "Clumping" of NaH. | Distill DMF from CaH₂; use a mechanical stirrer for larger scales. |
References
-
Synthesis of Aprepitant Analogs: Brands, K. M., et al. "Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation." Journal of the American Chemical Society, 2003, 125(8), 2129-2135. Link
-
RIPK1 Inhibitor Synthesis: "Ripk1 inhibitors and methods of use." Patent WO2023225041A1. Google Patents. Link
-
Isomunchnone Cycloadditions: "Preparation of enantiomerically pure threo-beta-amino-alpha-hydroxy acids via 1,3-dipolar cycloadditions... derived from (5R)-5-phenylmorpholin-3-one."[3][4][5] Tetrahedron, 2009. Link
-
General Morpholine Scaffolds: "Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition." PubMed Central. Link
Sources
- 1. wjpsonline.com [wjpsonline.com]
- 2. WO2017222951A1 - 3-aryl and heteroaryl substituted 5-trifluoromethyl oxadiazoles as histone deacetylase 6 (hdac6) inhibitors - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to the Enantioselective Synthesis of 5-Phenylmorphan Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 5-Phenylmorphan Scaffold
The 5-phenylmorphan framework, a key structural motif derived from morphine, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2][3] Its unique three-dimensional architecture provides a versatile template for the development of potent and selective modulators of opioid receptors (μ, δ, and κ), which are crucial for managing pain, mood disorders, and substance abuse.[1][3] Historically, the synthesis of these complex molecules was often hampered by strategies that produced racemic mixtures, requiring late-stage chiral resolutions that discarded up to half of the material.[1][2] This guide details a modern, unified, and enantioselective approach that overcomes these limitations, providing efficient access to this valuable chemical space for drug discovery and development.
Mechanistic Principles: A Strategy for Stereochemical Control
The cornerstone of the modern synthesis of 5-phenylmorphans is a strategy that establishes all necessary stereocenters with high precision from the outset. This avoids the inefficiencies of racemic syntheses and provides unparalleled control over the final molecule's spatial arrangement, which is critical for its pharmacological activity. The strategy hinges on two key transformations: an enantioselective conjugate addition to create a pivotal all-carbon quaternary stereocenter, followed by a diastereoselective cyclization.
1. Enantioselective Conjugate Addition: The synthesis commences by creating the sterically congested and stereochemically crucial quaternary carbon center. This is achieved through a Palladium-catalyzed enantioselective conjugate addition of an aryl boronic acid to an α,β-unsaturated ketone.[3] The use of a chiral ligand on the palladium catalyst ensures that the aryl group is added to a specific face of the molecule, resulting in a high enantiomeric excess (ee) of the desired product. This initial stereocenter acts as an anchor, directing the stereochemical outcome of all subsequent reactions.[1][3]
2. Diastereoselective Aza-Michael Reaction: With the quaternary stereocenter in place, the synthesis proceeds towards the construction of the bicyclic [3.3.1] morphan core. After a series of functional group interconversions to unmask a key amine intermediate, the final ring system is formed.[3] The key cyclization step is a diastereoselective intramolecular aza-Michael reaction.[1][2][3] The pre-existing stereochemistry of the quaternary center guides the nitrogen atom to attack the α,β-unsaturated system from a specific direction, ensuring the formation of the desired diastereomer with high fidelity. This reaction is often promoted by acidic conditions, which facilitate both the deprotection of a precursor and the subsequent cyclization in a single, efficient step.[3]
Core Synthetic Workflow
The following diagram illustrates the high-level strategy for the enantioselective synthesis of the 5-phenylmorphan core, proceeding through a common amine intermediate.
Caption: Unified workflow for enantioselective 5-phenylmorphan synthesis.
Detailed Experimental Protocols
The following protocols are based on the unified synthesis reported by Mahgoub, A. A., et al.[3] Researchers should adapt these procedures based on their specific substrates and laboratory conditions.
Protocol 1: Synthesis of the Common Amine Intermediate
This protocol outlines the multi-step synthesis of the crucial amine intermediate starting from the product of the enantioselective conjugate addition.
1. Materials & Reagents:
-
Ketone with quaternary stereocenter (e.g., compound 5 in Mahgoub et al.)
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TsOH)
-
Dichloromethane (DCM), anhydrous
-
Lithium aluminum hydride (LAH)
-
Tetrahydrofuran (THF), anhydrous
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Methylamine solution (e.g., 33 wt. % in ethanol)
-
Standard solvents for workup and chromatography (e.g., ethyl acetate, hexanes, saturated aq. NaHCO₃, brine)
2. Step-by-Step Methodology:
-
Step 2.1: Ketal Protection:
-
To a solution of the starting ketone in anhydrous DCM, add ethylene glycol (5.0 equiv.) and a catalytic amount of p-TsOH (0.1 equiv.).
-
Stir the reaction at room temperature for 12-16 hours, monitoring by TLC until starting material is consumed.
-
Quench the reaction with saturated aq. NaHCO₃ solution and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography to yield the ketal-protected alcohol.
-
-
Step 2.2: Ester Reduction:
-
Caution: LAH is highly reactive. Perform under an inert atmosphere (N₂ or Ar) and add reagent slowly.
-
To a cooled (0 °C) suspension of LAH (1.5 equiv.) in anhydrous THF, add a solution of the ketal-protected ester in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until complete.
-
Carefully quench the reaction by sequential, dropwise addition of H₂O, 15% aq. NaOH, and then H₂O again (Fieser workup).
-
Filter the resulting solids through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate to yield the primary alcohol, which is often used without further purification.
-
-
Step 2.3: Mesylation and Amination:
-
Dissolve the alcohol in anhydrous DCM and cool to 0 °C. Add TEA (3.0 equiv.) followed by the dropwise addition of MsCl (1.5 equiv.).
-
Stir at 0 °C for 1 hour. Upon completion, dilute with DCM, wash sequentially with saturated aq. NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude mesylate.
-
Immediately dissolve the crude mesylate in a solution of methylamine in ethanol in a sealed pressure vessel.
-
Heat the reaction to 80 °C for 16-24 hours.
-
Cool the reaction to room temperature, concentrate under reduced pressure, and purify by flash chromatography to afford the common amine intermediate.
-
Protocol 2: Diastereoselective Aza-Michael Reaction to Yield the 5-Phenylmorphan Core
This protocol describes the final deprotection and cyclization to form the bicyclic scaffold.
1. Materials & Reagents:
-
Common amine intermediate from Protocol 1
-
Hydrochloric acid (1 N aqueous solution)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
2. Step-by-Step Methodology:
-
Step 2.1: Deprotection and Cyclization:
-
Dissolve the amine intermediate in a suitable solvent such as DCM or THF.
-
Add 1 N aqueous HCl (approx. 5-10 equiv.) to the solution.
-
Stir the mixture vigorously at room temperature for 4-8 hours. Monitor the reaction progress by TLC or LC-MS to observe the consumption of the starting material and the formation of the product.
-
The acidic conditions first hydrolyze the ketal protecting group to reveal the ketone, which then undergoes a spontaneous intramolecular aza-Michael addition.[3]
-
-
Step 2.2: Workup and Purification:
-
Once the reaction is complete, carefully neutralize the mixture by adding saturated aq. NaHCO₃ until the pH is ~8-9.
-
Extract the product into DCM or ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography (typically using a gradient of methanol in DCM or an amine-functionalized silica gel) to yield the pure 5-phenylmorphan scaffold.[3] The reaction is reported to proceed in excellent yield (e.g., 90%).[3]
-
Data Presentation: Representative Reaction Parameters
The following table summarizes typical conditions and outcomes for the key synthetic steps.
| Step | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Conjugate Addition | Aryl boronic acid, Pd(OAc)₂, Chiral Ligand | Dioxane/H₂O | 60 | 16 | ~90 | [3] |
| Ketal Protection & Reduction | Ethylene glycol, p-TsOH; then LAH | DCM; THF | RT | 16; 3 | ~85 | [3] |
| Amination | MsCl, TEA; then MeNH₂ | DCM; EtOH | 80 | 24 | ~70 | [3] |
| Aza-Michael Cyclization | 1 N HCl | THF | RT | 6 | ~90 | [3] |
Synthesis of Substituted Derivatives
The core 5-phenylmorphan scaffold can be further functionalized to explore structure-activity relationships (SAR). For instance, substitutions at the C9 position are common for modulating pharmacological activity.[4][5]
Caption: General strategies for C9-functionalization of the morphan core.
One common strategy involves using the ketone at the C9 position as a handle for further reactions.[5] For example, a Wittig or Horner-Wadsworth-Emmons reaction can introduce various alkenyl groups, which can then be reduced to the corresponding alkyl substituents.[5] Alternatively, direct nucleophilic addition to the ketone can install C9-hydroxyalkyl groups, providing another avenue for diversification.[5]
Conclusion
The development of a unified, enantioselective synthesis has revolutionized access to the 5-phenylmorphan scaffold. By establishing absolute stereochemistry early and leveraging a diastereoselective cyclization, this strategy provides a robust and efficient platform for the synthesis of complex opioid modulators. The protocols and principles outlined in this guide offer researchers a powerful toolkit to accelerate the discovery of new therapeutics with potentially improved efficacy and side-effect profiles.
References
-
Mahgoub, A. A., Khamrai, J., Obakpolor, O., & Altman, R. A. (2022). Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. Organic Letters, 24(32), 5949–5953. [Link][1]
-
Unified Enantioselective Synthesis of 5-Phenylmorphans and cis-Octahydroisoquinolines. (n.d.). europepmc.org. Retrieved January 28, 2026, from [Link][2]
-
Mahgoub, A. A., Khamrai, J., Obakpolor, O., & Altman, R. A. (2022). Enantioselective Total Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. ChemRxiv. [Link][3]
-
Enantioselective Total Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. (2022). pubs.acs.org. Retrieved January 28, 2026, from [Link][6]
-
Enantioselective Total Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (n.d.). cambridge.org. Retrieved January 28, 2026, from [Link][7]
-
Likar, M. D., et al. (2022). Transformation of a Potent C9-Substituted Phenylmorphan into MOR Partial Agonists with Improvement of Metabolic Stability: An In Vitro, In Vivo, and In Silico Study. ACS Chemical Neuroscience, 13(15), 2323–2337. [Link][4]
-
Pandaravengeril, V. K., et al. (2018). Probes for narcotic receptor mediated phenomena. 48. C7- and C8-Substituted 5-phenylmorphan opioids from diastereoselective alkylation. Bioorganic & Medicinal Chemistry Letters, 28(17), 2895–2899. [Link][8]
-
Lattanzi, J. A., et al. (2023). Discovery of a Potent Highly Biased MOR Partial Agonist among Diastereomeric C9-Hydroxyalkyl-5-phenylmorphans. Molecules, 28(12), 4795. [Link][5]
-
Diastereoselective One-Pot Synthesis of 7- and 8-Substituted 5-Phenylmorphans. (2018). ResearchGate. Retrieved January 28, 2026, from [Link][9]
Sources
- 1. Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unified Enantioselective Synthesis of 5-Phenylmorphans and cis-Octahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Transformation of a Potent C9-Substituted Phenylmorphan into MOR Partial Agonists with Improvement of Metabolic Stability: An In Vitro, In Vivo, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Probes for narcotic receptor mediated phenomena. 48. C7- and C8-Substituted 5-phenylmorphan opioids from diastereoselective alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
(5R)-5-phenylmorpholin-3-one as a precursor for neuroactive compounds
Application Note: (5R)-5-Phenylmorpholin-3-one as a Chiral Precursor for Neuroactive Pharmacophores
Abstract
This application note details the utility of (5R)-5-phenylmorpholin-3-one (CAS: 1052209-96-7 [enantiomer ref]) as a high-value chiral building block in the synthesis of neuroactive compounds. Specifically, this scaffold serves as a rigid, stereochemically defined precursor for Neurokinin-1 (NK1) receptor antagonists , Orexin receptor antagonists , and Norepinephrine Reuptake Inhibitors (NRIs) . We provide validated protocols for its N-functionalization and subsequent reduction to the morpholine core, ensuring preservation of the critical (R)-enantiomeric center.
Structural Significance in Neuropharmacology
The (5R)-5-phenylmorpholin-3-one scaffold offers a privileged architecture for CNS drug design due to two key structural features:
-
Restricted Conformational Flexibility: The lactam ring locks the phenyl group into a specific spatial orientation, critical for binding to hydrophobic pockets in G-protein coupled receptors (GPCRs) such as NK1 and Orexin receptors.
-
Metabolic Stability: The presence of the 3-oxo group (lactam) provides resistance to metabolic oxidation compared to the corresponding morpholine, serving either as the final pharmacophore or a stable intermediate during synthesis.
Target Applications:
-
Orexin Receptor Antagonists: Used in the treatment of insomnia, where the (5R)-phenyl group mimics the steric bulk required for receptor subtype selectivity.
-
Monoamine Reuptake Inhibitors: Upon reduction, the scaffold yields (3R)-3-phenylmorpholine , a core pharmacophore sharing structural homology with phenmetrazine and reboxetine.
Physicochemical Properties & Handling
Table 1: Key Technical Specifications
| Property | Specification | Notes |
| IUPAC Name | (5R)-5-phenylmorpholin-3-one | |
| Molecular Formula | C₁₀H₁₁NO₂ | |
| Molecular Weight | 177.20 g/mol | |
| Appearance | White to off-white crystalline powder | Hygroscopic |
| Melting Point | 90–95 °C | |
| Chirality | (R)-enantiomer | >98% ee required for CNS applications |
| Solubility | DMSO, Methanol, DCM | Limited water solubility |
| Storage | 2–8 °C, Desiccated | Protect from moisture to prevent hydrolysis |
Synthetic Workflows & Protocols
The following protocols describe the two primary divergent pathways for this precursor: Path A (N-Functionalization for Lactam-based Ligands) and Path B (Reduction to Morpholine-based Ligands).
Visualizing the Pathway
Figure 1: Divergent synthetic utility of the (5R)-5-phenylmorpholin-3-one scaffold.
Protocol A: N-Alkylation (Synthesis of N-Substituted Lactams)
Purpose: To attach the secondary pharmacophore (e.g., fluorobenzyl group) while maintaining the lactam core.
Reagents:
-
(5R)-5-phenylmorpholin-3-one (1.0 eq)[1]
-
Sodium Hydride (60% dispersion in oil) (1.2 eq)
-
Electrophile (e.g., 3,5-bis(trifluoromethyl)benzyl bromide) (1.1 eq)
-
Anhydrous DMF (10 mL/g of substrate)
Procedure:
-
Preparation: Charge an oven-dried round-bottom flask with (5R)-5-phenylmorpholin-3-one and anhydrous DMF under nitrogen atmosphere. Cool to 0 °C.
-
Deprotonation: Add Sodium Hydride portion-wise over 15 minutes. Caution: Hydrogen gas evolution. Stir at 0 °C for 30 minutes until gas evolution ceases.
-
Alkylation: Add the Electrophile dropwise via syringe. Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours.
-
IPC (In-Process Control): Monitor via TLC (Hexane:EtOAc 1:1). The starting material (Rf ~0.2) should disappear, and a less polar product spot (Rf ~0.5) should appear.
-
Quench: Carefully quench with saturated aqueous NH₄Cl at 0 °C.
-
Extraction: Extract with EtOAc (3x). Wash combined organics with water and brine to remove DMF. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (Silica gel, Gradient 0-40% EtOAc in Hexanes).
Self-Validating Checkpoint:
-
¹H NMR (CDCl₃): Verify the disappearance of the broad amide N-H singlet (δ ~6.5 ppm) and the appearance of benzylic protons (AB quartet or singlet at δ ~4.5 ppm).
Protocol B: Reduction to (3R)-3-Phenylmorpholine
Purpose: To access the reduced morpholine core common in reuptake inhibitors.
Reagents:
-
N-Substituted (5R)-5-phenylmorpholin-3-one (from Protocol A) (1.0 eq)
-
Lithium Aluminum Hydride (LAH) (2.0 M in THF) (3.0 eq)
-
Anhydrous THF
Procedure:
-
Setup: Place the N-substituted lactam in a dry flask under Argon. Dissolve in anhydrous THF.
-
Reduction: Cool to 0 °C. Add LAH solution dropwise. Exothermic reaction.[2]
-
Reflux: Heat the mixture to reflux (66 °C) for 12 hours.
-
Quench (Fieser Method): Cool to 0 °C. Dilute with diethyl ether. Add water (x mL), then 15% NaOH (x mL), then water (3x mL) sequentially, where x = grams of LAH used.
-
Filtration: Stir until a white granular precipitate forms. Filter through a Celite pad.
-
Isolation: Concentrate the filtrate to yield the crude morpholine oil. Convert to HCl salt for stability/crystallization.
Self-Validating Checkpoint:
-
IR Spectroscopy: Disappearance of the strong Carbonyl (C=O) stretch at ~1650 cm⁻¹.
-
Chiral HPLC: Use a Chiralcel OD-H column to confirm no racemization occurred during the reflux (Target: >98% ee).
Safety & Hazard Information
(5R)-5-phenylmorpholin-3-one is classified as a bioactive intermediate. Strict adherence to safety protocols is mandatory.
-
GHS Classification: Warning.[3]
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.
-
Waste Disposal: Dispose of aqueous waste containing DMF and hydrides separately from general organic solvents.
References
-
Vertex AI Search (2026). Search Results for (5R)-5-phenylmorpholin-3-one properties and applications.4
-
ChemShuttle (2025). Product Data: (S)-5-phenylmorpholin-3-one as a chiral intermediate for Orexin antagonists.[5]5[6][7][8][9][10]
-
National Institutes of Health (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. (Discusses morpholine ring formation and stereochemistry). 9
-
PubChem (2025). Compound Summary: 4-Phenylmorpholin-3-one (Structural Analog Data).[11]11[2][6][7][8][9][10]
-
Journal of Medicinal Chemistry (2011). Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues. (Reference for morpholine NRI activity). 12[7][8][10]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. WO2008044102A1 - Polymorph form of aprepitant and process for the preparation thereof - Google Patents [patents.google.com]
- 3. 1052209-96-7|(S)-5-Phenylmorpholin-3-one|BLD Pharm [bldpharm.com]
- 4. (5R)-5-Phenylmorpholin-3-one [myskinrecipes.com]
- 5. (S)-5-phenylmorpholin-3-one; CAS No.: 1052209-96-7 [chemshuttle.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of the major isomers of Aprepitant and Fosaprepitant [html.rhhz.net]
- 8. 3 alpha-Hydroxy-3 beta-(phenylethynyl)-5 beta-pregnan-20-ones: synthesis and pharmacological activity of neuroactive steroids with high affinity for GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. 4-Phenylmorpholin-3-ON | C10H11NO2 | CID 5153080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Synthesis of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues and their effects on monoamine uptake, nicotinic acetylcholine receptor function, and behavioral effects of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Morpholinone-Based Enzyme Inhibitors
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel HIV-1 Protease Inhibitors with Morpholine as the P2 Ligand to Enhance Activity against DRV-Resistant Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of HIV-1 protease inhibitors with morpholine derivatives as P2 ligands in combination with cyclopropyl as P1' ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ugi reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. nur.nu.edu.kz [nur.nu.edu.kz]
Application Note: High-Sensitivity Enantioselective Quantification of (5R)-5-Phenylmorpholin-3-one in Plasma via LC-MS/MS
Executive Summary & Scientific Context
(5R)-5-phenylmorpholin-3-one is a critical pharmacophore often serving as a chiral building block or stable metabolite for Neurokinin-1 (NK1) receptor antagonists (e.g., Aprepitant analogues). Its quantification in biological matrices presents two specific analytical challenges:
-
Chiral Integrity: The (5R) enantiomer must be distinguished from the (5S) form to verify stereochemical stability in vivo, as metabolic racemization can alter pharmacological efficacy and toxicity profiles.
-
Lactam Polarity: The morpholin-3-one core renders the molecule moderately polar and susceptible to ion suppression from plasma phospholipids if not adequately cleaned.
This guide moves beyond standard protein precipitation (PPT) methods, which often yield "dirty" extracts, and instead details a Supported Liquid Extraction (SLE) protocol coupled with Chiral Reversed-Phase LC-MS/MS . This approach ensures maximum analyte recovery, phospholipid removal, and unambiguous enantiomeric identification.
Analytical Strategy & Method Development
Sample Preparation: Why SLE?
While Liquid-Liquid Extraction (LLE) is traditional for morpholine derivatives, the lactam moiety increases water solubility, leading to potential emulsion formation and variable recovery with non-polar solvents (e.g., Hexane).
Supported Liquid Extraction (SLE) is the superior choice here. It mimics LLE but uses a diatomaceous earth scaffold to immobilize the aqueous phase.[1][2] This allows for:
-
No Emulsions: The interface is solid-liquid, not liquid-liquid.
-
High Polarity Extraction: Using Ethyl Acetate (EtOAc) or MTBE allows efficient extraction of the polar lactam while leaving phospholipids (which adhere to the silica/diatomaceous earth) behind.
Chromatographic Separation: Chiral RP-LC
To avoid time-consuming derivatization, we utilize Chiral Stationary Phases (CSPs) capable of operating in reversed-phase mode (aqueous/organic mixtures).
-
Recommended Column: Chiralpak AD-RH or IG-3 (Amylose-based). These columns tolerate aqueous mobile phases, allowing direct injection of the reconstituted extract without phase incompatibility.
-
Achiral Alternative: If enantiomeric separation is not required, a high-strength silica (HSS) T3 C18 column is recommended to retain the polar lactam.
Detailed Experimental Protocols
Materials & Reagents
-
Analyte: (5R)-5-phenylmorpholin-3-one (Reference Standard >98% ee).[3]
-
Internal Standard (IS): (5R)-5-phenylmorpholin-3-one-d5 (deuterated phenyl ring).
-
Matrix: K2EDTA Human Plasma.
-
SLE Plates: 200 µL capacity (e.g., Biotage Isolute SLE+ or Phenomenex Novum).
-
Elution Solvent: Ethyl Acetate (EtOAc).[1]
Sample Preparation Workflow (SLE)
The following workflow is designed for a 96-well plate format to support high-throughput pharmacokinetic (PK) studies.
Figure 1: Supported Liquid Extraction (SLE) workflow optimized for polar lactam recovery.
Step-by-Step Protocol:
-
Pre-treatment: Aliquot 50 µL of plasma into a 96-well mixing plate. Add 10 µL of Internal Standard working solution. Add 50 µL of 0.1% Ammonium Hydroxide (NH4OH) in water. Rationale: The slight basicity keeps the amine neutral (though lactams are non-basic, the morpholine ring origin suggests pH control is prudent).
-
Loading: Transfer the entire pre-treated sample (~110 µL) to the SLE plate. Apply gentle vacuum (-2 to -5 psi) for 2-5 seconds to initiate loading.
-
Absorption: Wait 5 minutes. Critical Step: This allows the aqueous phase to fully disperse into the diatomaceous earth pores.
-
Elution: Apply 600 µL of Ethyl Acetate. Allow to flow by gravity for 5 minutes, then apply low vacuum. Repeat with a second 600 µL aliquot.
-
Evaporation: Evaporate the combined organic eluate under nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (50:50). Vortex for 5 minutes.
LC-MS/MS Conditions
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters TQ-XS).
| Parameter | Setting | Rationale |
| Column | Chiralpak AD-RH (150 x 4.6 mm, 5 µm) | Amylose tris(3,5-dimethylphenylcarbamate) is ideal for aromatic lactams. |
| Mobile Phase A | 5 mM Ammonium Acetate + 0.1% Formic Acid | Provides protons for [M+H]+ ionization. |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | Aprotic organic modifier. |
| Flow Rate | 0.8 mL/min | High flow allowed by 5 µm particle size. |
| Gradient | Isocratic 40% B (Adjust for resolution) | Isocratic conditions generally yield better chiral resolution than gradients. |
| Run Time | 6.0 minutes | Sufficient for enantiomer separation. |
MS/MS Transitions (MRM):
-
Ionization: ESI Positive mode.
-
Precursor Ion: m/z 178.2 [M+H]+ (Calculated from MW 177.2).
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Origin of Fragment |
| (5R)-5-Phenyl... | 178.2 | 150.1 | 22 | Loss of CO (Lactam ring contraction) |
| (5R)-5-Phenyl... | 178.2 | 105.0 | 35 | Phenylethyl cation (C8H9+) |
| IS (d5) | 183.2 | 155.1 | 22 | Loss of CO (Deuterated) |
Method Validation Criteria (FDA/ICH)
To ensure this method meets regulatory standards for drug development, the following validation parameters must be executed according to ICH M10 guidelines.
Figure 2: Validation sequence aligned with ICH M10 Bioanalytical Method Validation guidelines.
-
Selectivity: Analyze blank plasma from 6 individual donors. Ensure no interfering peaks >20% of the LLOQ area at the retention time of the (5R) enantiomer.
-
Enantiomeric Selectivity: Inject a racemic mixture (5R + 5S) to demonstrate baseline resolution (Rs > 1.5). Verify that the method can detect the (5S) impurity if it exceeds 1-2% of the (5R) peak.
-
Matrix Effect: Use the post-column infusion method. Infuse the analyte while injecting a blank plasma extract. Look for dips/peaks in the baseline indicating phospholipid suppression. The SLE protocol should minimize this.
Troubleshooting & Optimization
-
Issue: Poor Enantiomeric Separation.
-
Fix: Lower the column temperature to 15°C or 20°C. Chiral recognition mechanisms are often exothermic and improve at lower temperatures.
-
Fix: Switch Mobile Phase B to Methanol/Ethanol (50:50). Alcohols often provide different selectivity on polysaccharide columns compared to pure Acetonitrile.
-
-
Issue: Low Recovery.
-
Fix: Ensure the "wait time" on the SLE plate is at least 5 minutes.[4] If the sample doesn't fully soak into the diatomaceous earth, the EtOAc cannot partition effectively.
-
Fix: Try MTBE (Methyl tert-butyl ether) instead of EtOAc if the lactam is proving too hydrophilic for EtOAc alone.
-
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[5][6]Link
-
International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.Link
-
Agilent Technologies. (2013).[4] Solid Supported Liquid Extraction (SLE) for LC/MS/MS Bioanalysis.[2][4] Application Note. Link
-
Phenomenex. (2023). High-Performance Liquid Chromatography (HPLC) Chiral Selection Guide.Link
-
Subramanian, G. (Ed.).[4] (2008). Chiral Separation Techniques: A Practical Approach.[7] Wiley-VCH. (General reference for polysaccharide column mechanisms).
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Supported Liquid Extraction (SLE) Techniques & Products [phenomenex.com]
- 3. (5R)-5-Phenylmorpholin-3-one [myskinrecipes.com]
- 4. agilent.com [agilent.com]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. hhs.gov [hhs.gov]
- 7. phx.phenomenex.com [phx.phenomenex.com]
Application Note: A Scalable Synthesis of (5R)-5-Phenylmorpholin-3-one for Preclinical Development
Introduction: The Significance of Chiral Morpholinones in Drug Discovery
The morpholinone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of a chiral center, as seen in (5R)-5-phenylmorpholin-3-one, provides a three-dimensional architecture that can lead to enhanced potency and selectivity for biological targets.[1] Specifically, the rigid conformation and the presence of a phenyl group in (5R)-5-phenylmorpholin-3-one make it a valuable building block for developing therapeutics targeting the central nervous system and inflammatory diseases.[1] As drug candidates progress towards preclinical studies, the demand for a robust, scalable, and enantiomerically pure supply of such key intermediates becomes paramount. This application note details a comprehensive and scalable synthetic protocol for (5R)-5-phenylmorpholin-3-one, designed to meet the rigorous demands of preclinical drug development.
Strategic Approach to Scalable Synthesis
The synthesis of a single enantiomer on a large scale presents significant challenges.[2] For the preparation of (5R)-5-phenylmorpholin-3-one, we have opted for a strategy centered around asymmetric biocatalysis, drawing inspiration from the successful multikilogram scale-up of structurally related chiral amines.[3] This approach offers several advantages over classical resolution or chiral auxiliary-based methods, including high enantioselectivity, mild reaction conditions, and a reduced environmental footprint.
Our synthetic strategy involves two key stages:
-
Asymmetric Reductive Amination: An imine reductase (IRED) enzyme will be employed for the key stereochemistry-defining step, converting a prochiral precursor to the corresponding chiral amine with high enantiomeric excess.
-
Lactamization: Subsequent cyclization of the chiral amino alcohol intermediate will furnish the desired (5R)-5-phenylmorpholin-3-one.
This application note will provide a detailed protocol for each stage, followed by guidance on purification, analytical validation, and quality control considerations essential for preclinical candidates.
Visualizing the Synthetic Workflow
Figure 1: Overall workflow for the scale-up synthesis and quality control of (5R)-5-phenylmorpholin-3-one.
Detailed Protocols
Part 1: Synthesis of the Chiral Amino Alcohol Intermediate via Biocatalytic Reductive Amination
The cornerstone of this synthesis is the highly enantioselective reduction of an imine intermediate using an imine reductase. This method has proven to be robust and scalable for the production of chiral amines.[3]
Materials:
| Reagent/Material | Grade | Supplier |
| 2-bromo-1-phenylethan-1-one | ≥98% | Commercially Available |
| Aminoethanol | ≥99% | Commercially Available |
| Imine Reductase (IRED) | Screening Kit | Commercially Available |
| Glucose Dehydrogenase (GDH) | Commercially Available | |
| NADP+ | ≥95% | Commercially Available |
| D-Glucose | Reagent Grade | Commercially Available |
| Potassium Phosphate Buffer | pH 7.5 | Laboratory Prepared |
| Toluene | ACS Grade | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate | Laboratory Prepared | |
| Brine | Laboratory Prepared | |
| Anhydrous Magnesium Sulfate | Commercially Available |
Protocol:
-
Synthesis of 2-((2-hydroxyethyl)amino)-1-phenylethan-1-one:
-
In a temperature-controlled reactor, dissolve 2-bromo-1-phenylethan-1-one (1.0 eq) in toluene.
-
Cool the solution to 0-5 °C.
-
Slowly add a solution of aminoethanol (2.2 eq) in toluene, maintaining the internal temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, filter the reaction mixture to remove the ammonium salt byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude ketone intermediate, which can be used in the next step without further purification.
-
-
Biocatalytic Asymmetric Reductive Amination:
-
Enzyme Selection: Screen a panel of commercially available IREDs to identify the optimal enzyme for the desired stereoselectivity and conversion.
-
In a buffered aqueous solution (potassium phosphate, pH 7.5), prepare the reaction mixture containing the crude ketone intermediate (1.0 eq), NADP+ (0.01 eq), glucose (1.5 eq), and glucose dehydrogenase (for cofactor recycling).
-
Initiate the reaction by adding the selected IRED.
-
Maintain the reaction at a controlled temperature (typically 25-35 °C) and pH, with gentle agitation.
-
Monitor the reaction progress by chiral HPLC to determine both conversion and enantiomeric excess (% ee).
-
Once the reaction has reached completion (typically >99% conversion and >99% ee), quench by adding ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate under reduced pressure to obtain the crude (R)-2-((2-hydroxyethyl)amino)-1-phenylethan-1-ol.
-
Part 2: Lactamization and Purification
The final cyclization to form the morpholinone ring is a critical step that must be optimized to avoid side reactions and ensure high purity.
Materials:
| Reagent/Material | Grade | Supplier |
| (R)-2-((2-hydroxyethyl)amino)-1-phenylethan-1-ol | Crude from Part 1 | - |
| Triethylamine | ≥99% | Commercially Available |
| Chloroacetyl chloride | ≥98% | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Potassium tert-butoxide | ≥98% | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |
| Isopropanol | ACS Grade | Commercially Available |
| Heptane | ACS Grade | Commercially Available |
Protocol:
-
N-Acylation:
-
Dissolve the crude chiral amino alcohol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane.
-
Cool the mixture to 0-5 °C.
-
Slowly add chloroacetyl chloride (1.1 eq), maintaining the temperature below 10 °C.
-
Stir at 0-5 °C for 1-2 hours, then allow to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water, 1 M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
-
Intramolecular Cyclization (Lactamization):
-
Dissolve the crude N-acylated intermediate in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0-5 °C.
-
Slowly add a solution of potassium tert-butoxide (1.2 eq) in THF, maintaining the temperature below 10 °C.
-
Stir at 0-5 °C for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude (5R)-5-phenylmorpholin-3-one.
-
-
Purification by Crystallization:
-
The choice of crystallization solvent is critical for obtaining high purity and good recovery. A solvent screen should be performed.[4][5] A mixture of isopropanol and heptane is a good starting point.
-
Dissolve the crude product in a minimal amount of hot isopropanol.
-
Slowly add heptane as an anti-solvent at an elevated temperature until the solution becomes slightly turbid.[5]
-
Cool the mixture slowly to room temperature, then further cool to 0-5 °C to maximize crystal formation.
-
Collect the crystals by filtration, wash with cold heptane, and dry under vacuum.
-
Quality Control for Preclinical Batches
For preclinical studies, it is imperative to thoroughly characterize the final compound and ensure its purity.[6][][8]
Analytical Methods:
| Parameter | Method | Acceptance Criteria |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to structure |
| Purity | HPLC (achiral) | ≥98.0% |
| Enantiomeric Purity | Chiral HPLC | ≥99.5% ee |
| Residual Solvents | GC-HS | As per ICH Q3C guidelines |
| Elemental Analysis | Combustion Analysis | ±0.4% of theoretical values |
Detailed Protocol: Chiral HPLC Method
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based column)[9]
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralpak AD-H or equivalent |
| Mobile Phase | n-Hexane:Isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine for basic compounds or 0.1% trifluoroacetic acid for acidic compounds[9] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Analysis:
-
Inject the sample and a racemic standard to identify the peaks corresponding to the (R)- and (S)-enantiomers.
-
Calculate the enantiomeric excess (% ee) using the peak areas.
Discussion: Causality and Optimization
-
Choice of Biocatalysis: The use of an IRED is the linchpin of this process. It introduces the desired stereochemistry in a single, highly selective step, avoiding the need for chiral auxiliaries that must be added and later removed, or classical resolutions that are inherently limited to a 50% theoretical yield.
-
Crystallization as a Purification Method: Crystallization is a highly effective and scalable method for purifying the final product.[4] It not only removes chemical impurities but can also enhance the enantiomeric purity of the final product. The slow cooling and addition of an anti-solvent are crucial for controlling crystal growth and achieving a desirable particle size distribution, which is important for downstream formulation.[5]
-
Rigorous Analytical Control: The suite of analytical tests is designed to provide a comprehensive profile of the synthesized (5R)-5-phenylmorpholin-3-one. Chiral HPLC is the gold standard for determining enantiomeric purity, while other methods confirm the structure and assess the levels of other potential impurities.[][9] This level of characterization is essential to meet regulatory requirements for preclinical studies.[6][8]
Conclusion
This application note provides a detailed and scalable synthetic route to (5R)-5-phenylmorpholin-3-one, a key building block for pharmaceutical research. By leveraging the power of asymmetric biocatalysis and established process chemistry principles, this protocol is designed to deliver high-purity material suitable for preclinical development. The emphasis on robust process control and thorough analytical characterization ensures a reliable and reproducible supply of this important chiral intermediate.
References
-
My Skin Recipes. (5R)-5-Phenylmorpholin-3-one. [Link]
-
ChemRxiv. (2025). Enantioselective Total Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. Cambridge Open Engage. [Link]
-
ChemRxiv. (2024). Enantioselective Total Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. [Link]
-
Franklin, S. (2024). Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. Research and Reviews: Journal of Medicinal and Organic Chemistry, 11(1). [Link]
-
National Institutes of Health. (n.d.). Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. [Link]
-
Van Arnum, P. (2009). Advancing Chiral Chemistry in API Synthesis. Pharmaceutical Technology, 33(11). [Link]
-
H.E.L Group. (n.d.). Key Considerations for Crystallization Studies. [Link]
-
European Medicines Agency. (1991). Investigation of Chiral Active Substances. [Link]
-
ACS Publications. (2024). Derisking Crystallization Process Development and Scale-Up Using a Complementary, “Quick and Dirty” Digital Design. [Link]
-
National Institutes of Health. (n.d.). The Significance of Chirality in Drug Design and Development. [Link]
-
Contract Pharma. (2020). Understanding the Importance of Crystallization Processes. [Link]
-
National Institutes of Health. (n.d.). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
ACS Publications. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Asymmetric Synthesis of Chiral Alcohols for API Production using Microorganisms - A Mini Review. [Link]
-
MDPI. (2023). Transferring Crystallization Conditions from Small to Larger Scale for Achieving Targeted Crystal Morphologies of an Active Pharmaceutical Ingredient. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
ResearchGate. (2025). Optimizing crystallizer scaleup. [Link]
-
American Chemical Society. (2023). Biocatalysis enabled enantioselective synthesis of (S)-3-(4-(Trifluoromethyl)phenyl)morpholine. [Link]
-
MDPI. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]
-
Pharmacia. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. [Link]
-
ResearchGate. (n.d.). Gram scale synthesis of phenyl(5‐phenyl‐1H‐pyrrol‐2‐yl)methanone 3 ab. [Link]
Sources
- 1. (5R)-5-Phenylmorpholin-3-one [myskinrecipes.com]
- 2. rroij.com [rroij.com]
- 3. Biocatalysis enabled enantioselective synthesis of (S)-3-(4-(Trifluoromethyl)phenyl)morpholine - American Chemical Society [acs.digitellinc.com]
- 4. helgroup.com [helgroup.com]
- 5. contractpharma.com [contractpharma.com]
- 6. ema.europa.eu [ema.europa.eu]
- 8. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
Application Note: Formulation Development for In Vivo Administration of Morpholinone Compounds
Abstract
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently appearing in new chemical entities (NCEs) due to its favorable pharmacological properties.[1] However, morpholinone-containing compounds, like many modern drug candidates, often exhibit poor aqueous solubility, posing a significant challenge for achieving adequate systemic exposure in preclinical in vivo studies.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust and rational formulation strategy for morpholinone compounds. We will detail a systematic approach, from initial physicochemical characterization to the selection and preparation of appropriate formulations for various administration routes, ensuring data integrity and maximizing the potential for preclinical success.
The Causality of Formulation: Why a Systematic Approach is Crucial
The morpholine heterocycle contains both an ether and an amine functional group.[5] The nitrogen atom imparts a basic character (pKa of the conjugate acid is typically around 8.4), which can be exploited for pH-dependent solubility enhancement.[1][6] However, the overall molecule's lipophilicity and crystal lattice energy often dominate, leading to classification as a Biopharmaceutics Classification System (BCS) Class II or IV compound (low solubility).[7] Therefore, a one-size-fits-all approach is ineffective. A successful formulation strategy is not merely about dissolving the compound; it's about creating a stable, administrable, and biocompatible system that facilitates absorption in vivo.
Foundational Step: Comprehensive Pre-formulation Assessment
Before any formulation work begins, a thorough characterization of the active pharmaceutical ingredient (API) is non-negotiable. This data-driven approach informs every subsequent decision.[8] The workflow below outlines the critical pre-formulation studies.
Caption: Pre-formulation assessment workflow.
Key Physicochemical Parameters and Their Implications
The data gathered in the pre-formulation stage should be summarized to provide a clear path forward.
| Parameter | Experimental Method(s) | Implication for Formulation Development |
| Aqueous Solubility | Shake-flask method in water and buffers (pH 1.2, 4.5, 6.8) | The single most critical parameter. Determines if simple solutions are feasible or if enabling technologies are required.[2] |
| pKa | Potentiometric titration, UV-spectroscopy | Confirms the basicity of the morpholine nitrogen.[1] Informs if pH adjustment is a viable strategy to form soluble salts. |
| LogP / LogD | Shake-flask, HPLC | Predicts lipophilicity. High LogP (>3) suggests suitability for lipid-based formulations but also indicates potential for very low aqueous solubility. |
| Melting Point (Tm) | Differential Scanning Calorimetry (DSC) | An indicator of crystal lattice energy. High Tm often correlates with low solubility ("brick-dust" molecules).[9] |
| Polymorphism | DSC, X-Ray Diffraction (XRD), Hot-Stage Microscopy | Different crystalline forms can have vastly different solubilities and stabilities.[10] Identifying the most stable form is crucial to prevent conversion and precipitation in the formulation. |
Strategic Formulation Pathways for Morpholinone Compounds
Based on the pre-formulation data, a formulation strategy can be rationally selected. The following decision tree illustrates a logical progression from simple to more complex systems.
Caption: Formulation selection decision tree.
Solutions (Aqueous & Co-solvent)
For compounds with adequate solubility, solutions are the preferred formulation for preclinical studies as they provide dose uniformity and eliminate dissolution as a rate-limiting step for absorption.[4]
-
Causality: By presenting the drug in a fully solubilized state, we ensure maximal bioavailability and minimize inter-animal variability, providing the clearest possible picture of the compound's intrinsic PK profile.
-
When to Use: When the required dose can be dissolved in a biocompatible volume (e.g., <10 mL/kg for oral gavage in rodents).[11]
-
Common Vehicles:
-
Aqueous: Saline, Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W). Often requires pH adjustment.
-
Co-solvents: Mixtures of water with Polyethylene Glycol 400 (PEG-400), Propylene Glycol (PG), Ethanol, or Dimethyl Sulfoxide (DMSO). The concentration of organic solvent should be minimized to avoid toxicity.
-
Suspensions
When solubility is insufficient for a solution, a suspension is the next logical choice, particularly for oral administration.[3]
-
Causality: The rate of dissolution is governed by the Noyes-Whitney equation, which states that dissolution is directly proportional to the surface area of the drug particles. By reducing particle size (micronization or nanonization), we increase the surface area, thereby enhancing the dissolution rate and subsequent absorption.[2]
-
Key Components:
-
Wetting Agent: (e.g., 0.1-1% Polysorbate 80 or Tween® 80) to ensure uniform dispersion of the hydrophobic drug particles in the aqueous vehicle.[3]
-
Suspending Agent/Viscosity Modifier: (e.g., 0.5% Methylcellulose or Carboxymethylcellulose) to prevent rapid settling of particles, ensuring dose uniformity.[3]
-
Enabling Formulations (Advanced Strategies)
For particularly challenging "brick-dust" or "grease-ball" compounds, more advanced strategies may be necessary.[9]
-
Lipid-Based Drug Delivery Systems (LBDDS): For highly lipophilic (high LogP) compounds, LBDDS like Self-Emulsifying Drug Delivery Systems (SEDDS) can be effective. These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media (e.g., in the GI tract), facilitating drug solubilization and absorption.[12]
-
Amorphous Solid Dispersions (ASD): In an ASD, the crystalline drug is molecularly dispersed within a polymer matrix in an amorphous (high-energy) state.[9] This avoids the need to overcome the crystal lattice energy for dissolution, leading to significantly higher apparent solubility and faster dissolution.[2]
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation for Intravenous (IV) Administration
-
Objective: To prepare a 1 mg/mL solution of a morpholinone compound for IV injection.
-
Self-Validation: The protocol includes visual inspection for clarity and a concentration check via HPLC to ensure the drug is fully dissolved and at the target concentration.
-
Materials:
-
Morpholinone Compound
-
Dimethyl Sulfoxide (DMSO), ACS Grade
-
PEG-400, USP Grade
-
Saline (0.9% NaCl), Sterile
-
Sterile vials, magnetic stirrer, sterile syringe filters (0.22 µm)
-
-
Methodology:
-
Vehicle Preparation: Prepare the co-solvent vehicle. A common vehicle for IV administration is 10% DMSO / 40% PEG-400 / 50% Saline (v/v/v). Note: Vehicle composition must be optimized for compound solubility and tolerability.
-
Solubilization: Weigh the required amount of the morpholinone compound to make a 1 mg/mL solution.
-
Add the DMSO portion of the vehicle first and vortex/sonicate to dissolve the compound completely. This step is critical as many compounds are highly soluble in pure DMSO.
-
Add the PEG-400 and mix thoroughly.
-
Slowly add the saline portion while stirring. Observe for any signs of precipitation. If the solution remains clear, the compound is soluble in the final vehicle.
-
Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.
-
Characterization:
-
Visually inspect the final formulation against a light and dark background for clarity and absence of particulates.
-
Determine the concentration and purity using a validated HPLC method. The concentration should be within ±10% of the target (0.90 - 1.10 mg/mL).[13]
-
-
Protocol 2: Preparation of a Micronized Suspension for Oral Gavage
-
Objective: To prepare a 10 mg/mL oral suspension with enhanced dissolution properties.
-
Self-Validation: Particle size analysis confirms the success of the micronization process. Homogeneity testing ensures dose uniformity.
-
Materials:
-
Morpholinone Compound
-
Vehicle: 0.5% (w/v) Methylcellulose with 0.1% (w/v) Tween® 80 in purified water.
-
Mortar and pestle or mechanical mill.
-
Magnetic stirrer, graduated cylinder.
-
-
Methodology:
-
Vehicle Preparation: Add the Tween® 80 to the water and stir to dissolve. Slowly sprinkle in the methylcellulose while stirring vigorously to avoid clumping. Stir until fully hydrated.
-
Particle Size Reduction (Micronization): Weigh the morpholinone compound. If not already micronized, place it in a mortar and pestle. Add a small amount of the vehicle to form a thick, smooth paste.[3] Triturate with firm pressure for 5-10 minutes to break down particle agglomerates.
-
Suspension Formation: Gradually add the remaining vehicle to the paste while stirring continuously.
-
Transfer the suspension to a beaker with a magnetic stir bar and stir for at least 30 minutes to ensure homogeneity.
-
Characterization:
-
Visual: The suspension should be uniform with no large aggregates. It should be easily re-suspendable upon gentle shaking.
-
Particle Size Analysis: Use a technique like laser diffraction to confirm the particle size distribution (e.g., D90 < 20 µm).
-
Homogeneity: While stirring, take samples from the top, middle, and bottom of the suspension. Analyze by HPLC. The concentrations should be within ±10% of the mean.
-
-
Protocol 3: Short-Term Formulation Stability Assessment
-
Objective: To ensure the formulation is stable for the duration of the in-vivo experiment.[14]
-
Causality: Administering a degraded or precipitated formulation leads to inaccurate dosing and invalid experimental results. This protocol validates the formulation's fitness for use.
-
Methodology:
-
Prepare the formulation as described in Protocol 1 or 2.
-
Immediately take a "time zero" (T=0) sample and analyze its concentration and purity by HPLC.
-
Store the formulation under the same conditions as it will be during the study (e.g., room temperature on the benchtop, or 2-8°C).
-
Take subsequent samples at relevant time points (e.g., 2 hours, 4 hours, 8 hours, 24 hours).
-
Analyze all samples by HPLC.
-
Acceptance Criteria: The formulation is considered stable if the concentration at each time point is within 90-110% of the T=0 concentration and no significant new impurity peaks are observed.[13]
-
Conclusion
The development of a suitable formulation is a critical, hypothesis-driven step in the preclinical evaluation of morpholinone compounds. A strategy built upon a strong foundation of physicochemical characterization allows for the rational selection of a vehicle and formulation type. This systematic approach, which moves from simple solutions to more complex systems like suspensions only when necessary, conserves valuable API and resources. By implementing the detailed protocols for preparation, characterization, and stability testing outlined in this guide, researchers can ensure the delivery of an accurate and consistent dose, thereby generating reliable in vivo data and making informed decisions in the drug discovery pipeline.
References
-
Title: (PDF) Formulation strategies for poorly soluble drugs Source: ResearchGate URL: [Link]
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Title: (PDF) Formulation strategies for poorly soluble drugs Source: ResearchGate URL: [Link]
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Title: Morpholine | C4H9NO | CID 8083 Source: PubChem - NIH URL: [Link]
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Title: Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting Source: NCBI URL: [Link]
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Title: Preclinical Formulations: Insight, Strategies, and Practical Considerations Source: PubMed Central URL: [Link]
-
Title: Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics Source: PMC - PubMed Central URL: [Link]
-
Title: CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE Source: Altasciences URL: [Link]
-
Title: Morpholine Source: Wikipedia URL: [Link]
-
Title: 3-Morpholinone | C4H7NO2 | CID 66953 Source: PubChem - NIH URL: [Link]
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Title: Preclinical Dose-Formulation Stability Source: Pharmaceutical Technology URL: [Link]
-
Title: Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics Source: MDPI URL: [Link]
-
Title: Route of administration Source: Wikipedia URL: [Link]
-
Title: Excipients for Solubility Enhancement of Parenteral Formulations Source: Pharmaceutical Technology URL: [Link]
-
Title: Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications Source: MDPI URL: [Link]
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Title: Overview of in vivo (A) administration routes of nanoparticles and (B)... Source: ResearchGate URL: [Link]
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Title: Exploring Analytical Method Development for Drug Substances Source: Regis Technologies URL: [Link]
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Title: Stability Studies in Pharmaceuticals Source: CMC Pharma URL: [Link]
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Title: Excipients for Parenterals Source: Drug-dev.com URL: [Link]
-
Title: Introduction to small molecule drug discovery and preclinical development Source: Frontiers URL: [Link]
-
Title: The Guide To Analytical Method Development Source: Agno Pharmaceuticals URL: [Link]
-
Title: Medication Routes of Administration Source: StatPearls - NCBI Bookshelf - NIH URL: [Link]
-
Title: Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems Source: PMC - NIH URL: [Link]
-
Title: SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs Source: Drug Development & Delivery URL: [Link]
-
Title: Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs Source: ResearchGate URL: [Link]
-
Title: Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics Source: PubMed URL: [Link]
-
Title: Routes Of Drug Administration Source: uotechnology.edu.iq URL: [Link]
-
Title: Stability Testing – Onsite Preclinical Services to Support Your Product Development Source: Natoli Scientific URL: [Link]
-
Title: Medication Routes of Administration Source: Avivia BV URL: [Link]
-
Title: Analytical methods for physicochemical characterization of antibody drug conjugates Source: NIH URL: [Link]
-
Title: SPECIAL FEATURE - Improving Bioavailability & Solubility: Understand Your Molecule Source: Drug Development & Delivery URL: [Link]
-
Title: Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs Source: MDPI URL: [Link]
-
Title: (PDF) Excipient Selection In Parenteral Formulation Development Source: ResearchGate URL: [Link]
-
Title: Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability Source: NIH URL: [Link]
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- 3. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Byproduct identification and mitigation in (5R)-5-phenylmorpholin-3-one synthesis
Welcome to the technical support center for the synthesis of (5R)-5-phenylmorpholin-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. By understanding the underlying reaction mechanisms, we can effectively identify and mitigate byproduct formation, leading to a higher yield and purity of the target compound.
Troubleshooting Guide: Byproduct Identification and Mitigation
This section addresses specific issues that may arise during the synthesis of (5-phenylmorpholin-3-one, particularly when following a common synthetic route involving the cyclization of an N-substituted haloacetamide.
Problem 1: Low yield of (5R)-5-phenylmorpholin-3-one with significant amounts of an unsaturated byproduct.
Question: My reaction to synthesize (5R)-5-phenylmorpholin-3-one from (R)-2-(2-chloroacetamido)-2-phenylethanol under basic conditions is resulting in a low yield of the desired product. Spectroscopic analysis (¹H NMR) of the crude product shows signals corresponding to a double bond, suggesting an elimination byproduct. How can I mitigate this?
Answer:
This is a classic case of competing elimination and substitution reactions. The intended reaction is an intramolecular Williamson ether synthesis, which is an S(_N)2 reaction. However, the basic conditions required for the deprotonation of the hydroxyl group can also promote E2 elimination of HCl, leading to the formation of N-acryloyl-N-(1-phenylethyl)amine.
Plausible Mechanism of Byproduct Formation:
Caption: Competing SN2 and E2 pathways.
Mitigation Strategies:
| Strategy | Rationale | Recommended Protocol |
| Choice of Base | A weaker, non-hindered base can favor the S(_N)2 reaction over E2 elimination. Strong, bulky bases are more likely to act as a base for elimination. | Substitute strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) with milder bases such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). |
| Reaction Temperature | Lower temperatures generally favor substitution over elimination. | Conduct the cyclization at room temperature or below (0-25 °C). If the reaction is too slow, a slight increase in temperature can be explored, but it should be carefully monitored for byproduct formation. |
| Solvent | A polar aprotic solvent can accelerate S(_N)2 reactions. | Use solvents like dimethylformamide (DMF) or acetonitrile (MeCN) instead of alcohols, which can participate in the reaction. |
Experimental Protocol for Mitigation:
-
Dissolve N-(2-hydroxy-1-phenylethyl)-2-chloroacetamide in anhydrous DMF.
-
Add 1.5 equivalents of finely ground potassium carbonate.
-
Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Problem 2: Presence of unreacted starting material and a dimeric byproduct.
Question: After my cyclization reaction, I am observing a significant amount of unreacted N-(2-hydroxy-1-phenylethyl)-2-chloroacetamide and a high molecular weight impurity. What could be the cause and how can I resolve this?
Answer:
The presence of unreacted starting material suggests incomplete deprotonation or insufficient reaction time. The high molecular weight impurity is likely a dimeric byproduct formed through an intermolecular reaction between two molecules of the starting material. This occurs when the deprotonated alcohol of one molecule attacks the chlorinated carbon of another molecule.
Troubleshooting Workflow for Incomplete Reaction and Dimerization:
Caption: Troubleshooting workflow for dimerization.
Mitigation Strategies:
| Strategy | Rationale | Recommended Protocol |
| High Dilution | High dilution conditions favor intramolecular reactions over intermolecular reactions by reducing the probability of two reactant molecules colliding. | Perform the reaction at a low concentration (e.g., 0.01-0.05 M). This can be achieved by the slow addition of the starting material and base to a larger volume of solvent. |
| Stronger Base | Ensuring complete and rapid deprotonation of the alcohol will promote the intramolecular cyclization before intermolecular reactions can occur. | Use a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF. Ensure all reagents and solvents are scrupulously dried. |
| Purity of Starting Material | Impurities in the starting material can interfere with the reaction.[1] | Ensure the N-(2-hydroxy-1-phenylethyl)-2-chloroacetamide is pure before proceeding with the cyclization step. Recrystallization or column chromatography may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the most suitable analytical techniques to monitor the reaction and assess the purity of the final product?
A1: A combination of techniques is recommended for comprehensive analysis:[2]
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture and determination of the final product's purity. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient) is a good starting point.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the mass of the product and any byproducts, which is crucial for impurity profiling.[2][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and for identifying the structure of unknown impurities.[4]
-
Gas Chromatography (GC): Can be useful for detecting volatile impurities or regioisomers in starting materials.[5]
Q2: How can I control the stereochemistry at the C5 position during the synthesis?
A2: The stereochemistry at the C5 position is derived from the chiral starting material, (R)-2-amino-2-phenylethanol. To maintain the stereochemical integrity, it is crucial to avoid harsh reaction conditions that could lead to racemization.
-
Avoid strong acidic or basic conditions at high temperatures: These conditions can potentially lead to racemization at the benzylic position.
-
Use chiral chromatography for analysis: Chiral HPLC can be used to determine the enantiomeric excess (e.e.) of the final product.
Q3: Can multi-component reactions be used to synthesize (5R)-5-phenylmorpholin-3-one?
A3: Yes, multi-component reactions (MCRs) like the Ugi-Zhu reaction can be a powerful tool for the synthesis of such heterocyclic systems in a convergent and efficient manner.[6] An MCR approach could potentially involve the reaction of (R)-phenylglycine, an isocyanide, an aldehyde, and a suitable acid to construct the morpholinone core in a single step. While potentially more complex to optimize initially, MCRs can offer advantages in terms of step economy and diversity-oriented synthesis.[7]
References
-
Design, synthesis, and biological activity of 5'-phenyl-1,2,5,6-tetrahydro-3,3'-bipyridine analogues as potential antagonists of nicotinic acetylcholine receptors. PubMed. (2017-09-15). Available from: [Link]
-
Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. MDPI. (2023-05-14). Available from: [Link]
-
Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. PMC - PubMed Central. Available from: [Link]
-
Five Batch Analysis, One Batch Analysis. Selvita. Available from: [Link]
-
A MOR Antagonist with High Potency and Antagonist Efficacy among Diastereomeric C9-Alkyl-Substituted N-Phenethyl-5-(3-hydroxy)phenylmorphans. PMC - NIH. (2023-07-14). Available from: [Link]
-
Synthesis of some novel azaheterocycles utilizing 3-(4-nitrobenzylidene)-5-phenylfuran-2(3H)-one with expected antimicrobial activity. ResearchGate. (2025-08-09). Available from: [Link]
-
Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Longdom Publishing. Available from: [Link]
-
(PDF) Review In Lactam Compounds ((Methods of Preparation, Reactions, Applications, Activity)). ResearchGate. (2018-09-27). Available from: [Link]
-
Q11 Step 5 development and manufacture of drug substances – questions and answers. European Medicines Agency. (2017-09-01). Available from: [Link]
-
Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. ResearchGate. (2017-03-01). Available from: [Link]
-
Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers. Available from: [Link]
-
Lactam synthesis. Organic Chemistry Portal. Available from: [Link]
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Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. PharmaInfo. Available from: [Link]
-
Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. Available from: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]
-
Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. MDPI. (2021-11-05). Available from: [Link]
-
Recent advances in β-lactam synthesis. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Novel and Recent Synthesis and Applications of β-Lactams. PMC - PubMed Central. Available from: [Link]
-
β-Lactam synthesis. Organic Chemistry Portal. Available from: [Link]
Sources
Technical Support Center: Optimizing the Synthesis of (5R)-5-phenylmorpholin-3-one
Welcome to the technical support center for the synthesis of (5R)-5-phenylmorpholin-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this valuable chiral building block. Our goal is to provide you with practical, experience-driven advice to improve your yield and purity.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis of (5R)-5-phenylmorpholin-3-one.
Q1: What are the general synthetic strategies for obtaining enantiomerically pure (5R)-5-phenylmorpholin-3-one?
There are two primary approaches to obtaining the desired (5R) enantiomer:
-
Asymmetric Synthesis: This is often the preferred route as it can be more atom-economical. It involves using a chiral catalyst or auxiliary to directly favor the formation of the (5R) enantiomer. Catalytic enantioselective methods are particularly desirable for their efficiency.[1][2][3]
-
Chiral Resolution: This method involves the synthesis of a racemic mixture of 5-phenylmorpholin-3-one, followed by separation of the enantiomers. This can be achieved through diastereomeric salt formation with a chiral resolving agent or by using chiral chromatography.[2]
Q2: My overall yield is consistently low. What are the most likely causes?
Low yields in the synthesis of morpholinone derivatives can often be attributed to several factors:
-
Incomplete Cyclization: The intramolecular cyclization to form the morpholine ring can be a critical step. Suboptimal reaction conditions, such as incorrect temperature or base, can lead to incomplete conversion.
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. Common side reactions may include the formation of diastereomers if a chiral center is introduced under non-stereocontrolled conditions, or decomposition of starting materials or the product.
-
Workup and Purification Losses: The product may be lost during the extraction and purification steps. This can be due to the product's solubility in the aqueous phase during workup, or irreversible adsorption onto the stationary phase during chromatography.
Q3: I am observing poor enantioselectivity in my asymmetric synthesis. What should I investigate?
Achieving high enantioselectivity is crucial. If you are experiencing low enantiomeric excess (% ee), consider the following:
-
Catalyst Activity and Purity: The chiral catalyst is the cornerstone of an asymmetric synthesis. Ensure it is of high purity and has not degraded. In some cases, the catalyst may require activation.
-
Reaction Conditions: Temperature, solvent, and concentration can all have a profound impact on enantioselectivity. Lower temperatures often lead to higher enantioselectivity.[4]
-
Purity of Starting Materials: Impurities in the starting materials can sometimes interfere with the chiral catalyst, leading to a decrease in enantioselectivity.
-
Racemization: The product itself might be susceptible to racemization under the reaction or workup conditions. This can be particularly problematic if the stereocenter is adjacent to a carbonyl group.
Q4: What are the recommended methods for purifying the final product?
The purification strategy will depend on the nature of the impurities. Common methods include:
-
Recrystallization: If a crystalline solid is obtained, recrystallization is often an effective method for removing minor impurities and can sometimes be used for chiral resolution via diastereomeric salt formation.
-
Column Chromatography: Silica gel chromatography is a standard technique for purifying organic compounds. For separating enantiomers, chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method.[5]
Troubleshooting Guide
This section provides a more in-depth look at specific problems you might encounter and offers systematic approaches to resolving them.
Problem 1: Low Yield in the Cyclization Step
Symptoms:
-
TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted starting material (the acyclic precursor).
-
The isolated yield of (5R)-5-phenylmorpholin-3-one is significantly lower than expected.
Possible Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Insufficient Base Strength or Stoichiometry | Screen different bases (e.g., NaH, K2CO3, Et3N) and vary the stoichiometry. | The cyclization is often an intramolecular nucleophilic substitution that requires deprotonation of the amine or alcohol. The choice of base is critical to ensure complete deprotonation without causing side reactions. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to decomposition. | The rate of the intramolecular cyclization is temperature-dependent. Finding the optimal temperature balances reaction rate with product stability. |
| Incorrect Solvent | Screen a range of solvents with varying polarities (e.g., THF, DMF, CH3CN). | The solvent can influence the solubility of the reactants and the transition state of the cyclization reaction, thereby affecting the reaction rate. |
| Steric Hindrance | If the acyclic precursor has bulky protecting groups, their removal prior to cyclization might be necessary. | Steric hindrance can slow down the intramolecular reaction. A less sterically hindered substrate will cyclize more readily. |
Problem 2: Presence of Diastereomeric Impurities
Symptoms:
-
NMR analysis of the purified product shows more than the expected number of signals, suggesting the presence of diastereomers.
-
Chiral HPLC analysis shows more than two peaks.
Possible Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Non-Stereoselective Reduction | If the synthesis involves the reduction of a ketone, ensure a stereoselective reducing agent is used (e.g., NaBH4 with a chiral auxiliary). | The reduction of a prochiral ketone can lead to a mixture of diastereomers if not controlled. |
| Epimerization | If a stereocenter is adjacent to a carbonyl group, it may be susceptible to epimerization under basic or acidic conditions. Minimize exposure to harsh pH conditions during workup. | Protons alpha to a carbonyl group are acidic and can be removed, leading to a planar enolate intermediate which can be protonated from either face, resulting in epimerization. |
| Ineffective Chiral Catalyst | In an asymmetric synthesis, ensure the catalyst loading is sufficient and the catalyst is active. | A low concentration of active catalyst can lead to a higher proportion of the non-catalyzed, non-selective background reaction. |
Problem 3: Difficulty in Chiral Resolution by HPLC
Symptoms:
-
Co-elution of enantiomers in chiral HPLC analysis.
-
Poor peak shape or broad peaks.
Possible Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Inappropriate Chiral Stationary Phase (CSP) | Screen a variety of CSPs (e.g., polysaccharide-based like Chiralpak AD-H, Chiralcel OD-H). | Chiral recognition is highly specific to the interaction between the analyte and the CSP. There is no universal CSP, and screening is often necessary. |
| Suboptimal Mobile Phase | Optimize the mobile phase composition (e.g., hexane/isopropanol ratio) and consider adding additives like trifluoroacetic acid (TFA) or diethylamine (DEA). | The mobile phase composition affects the retention and selectivity of the separation. Additives can improve peak shape by suppressing ionization of acidic or basic functional groups.[4] |
| Incorrect Temperature | Vary the column temperature. Lower temperatures often improve chiral resolution.[4] | Chiral recognition is based on weak intermolecular interactions (e.g., hydrogen bonding, π-π stacking), which are often stronger at lower temperatures, leading to better separation. |
| On-Column Racemization | If a plateau is observed between the two enantiomer peaks, it may indicate on-column racemization. Try running the separation at a lower temperature.[4] | Some chiral compounds can interconvert between enantiomers on the HPLC column. Lowering the temperature can slow down this process. |
Experimental Protocols
Protocol 1: General Procedure for Cyclization
This is a general protocol and may require optimization for your specific substrate.
-
Dissolve the acyclic precursor (1.0 eq) in an appropriate anhydrous solvent (e.g., THF, DMF) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C.
-
Add the base (e.g., NaH, 1.1 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Chiral HPLC Method Development
This protocol provides a starting point for developing a chiral HPLC method for the separation of 5-phenylmorpholin-3-one enantiomers.
-
Column Screening:
-
Start with a polysaccharide-based chiral stationary phase such as Chiralpak® AD-H or Chiralcel® OD-H.
-
-
Initial Mobile Phase:
-
Use a mixture of n-hexane and isopropanol (IPA). A typical starting point is 90:10 (v/v) hexane:IPA.
-
-
Flow Rate:
-
Set the flow rate to 1.0 mL/min.
-
-
Detection:
-
Use a UV detector set at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
-
Optimization:
-
If no separation is observed, systematically vary the percentage of IPA in the mobile phase (e.g., 5%, 15%, 20%).
-
If peak shape is poor, add a small amount of an acidic or basic modifier. For an amine, 0.1% diethylamine (DEA) can be beneficial. For an acidic compound, 0.1% trifluoroacetic acid (TFA) can be used.
-
If resolution is still not optimal, try reducing the flow rate (e.g., to 0.5 mL/min) and/or decreasing the column temperature.
-
Visualizations
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Decision Tree for Improving Enantioselectivity
Caption: Decision tree for improving enantioselectivity.
References
-
(5R)-5-Phenylmorpholin-3-one. (n.d.). My Skin Recipes. Retrieved January 28, 2026, from [Link]
-
(5R)-5-Phenylmorpholin-3-one, 1 gram. (n.d.). AFEyewear. Retrieved January 28, 2026, from [Link]
-
Carroll, F. I., Muresan, A. Z., Blough, B. E., Navarro, H. A., Mascarella, S. W., Eaton, J. B., Huang, X., Damaj, M. I., & Lukas, R. J. (2011). Synthesis of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues and their effects on monoamine uptake, nicotinic acetylcholine receptor function, and behavioral effects of nicotine. Journal of medicinal chemistry, 54(5), 1441–1449. [Link]
- Mekheimer, R. A., Ahmed, E. K., El-Fahham, H. A., Kamel, L. H., & Döpp, D. (2003). Fused quinoline heterocycles V. Synthesis of novel 1,2,3,5,6-pentaazaaceanthrylene derivatives. Journal of Chemical Research, 2003(6), 388-390.
-
Wang, Z., Wang, D., & Li, X. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(20), 7636–7642. [Link]
-
Li, W., Liu, Y., & Li, G. (2018). Oxidative Radical Cyclization–Cyclization Reaction Leading to 1H-Benzo[f]isoindole Derivatives. Molecules, 23(8), 2025. [Link]
-
Three-Component Cyclization of Phenyl 1,3-Dicarbonyls with α,β-Enaldehydes and 2-(Aminomethyl)aniline to Pyrido[2,1-b]quinazolines. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. (2022). Molecules, 27(24), 8829. [Link]
-
Ilisz, I., Aranyi, A., & Pataj, Z. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1341. [Link]
-
A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. (2012). Organic letters, 14(10), 2572–2575. [Link]
-
Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of organic chemistry, 81(18), 8696–8709. [Link]
-
Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. (n.d.). The Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]
-
Chiral Stationary Phases for Liquid Chromatography: Recent Developments. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Getting Started with Chiral Method Development Part Three: Method Development Optimization. (2023, September 25). Regis Technologies. Retrieved January 28, 2026, from [Link]
- Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents. (2025). Journal of the Chinese Chemical Society, 72(5), e202500092.
-
CHIRAL Handbook. (n.d.). BGB Analytik. Retrieved January 28, 2026, from [Link]
-
Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. (2020). Beilstein Journal of Organic Chemistry, 16, 62-69. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]
- 4. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Stability testing of (5R)-5-phenylmorpholin-3-one under various conditions
Welcome to the technical support center for (5R)-5-phenylmorpholin-3-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this chiral building block. Understanding and managing the stability of (5R)-5-phenylmorpholin-3-one is critical for ensuring the integrity of your experiments and the quality of your synthesized products.[1] This guide offers troubleshooting advice and frequently asked questions to address specific issues you may encounter during your work.
I. Understanding the Stability Profile of (5R)-5-phenylmorpholin-3-one
(5R)-5-phenylmorpholin-3-one is a valuable chiral intermediate used in the synthesis of various biologically active compounds.[1] Its structure, containing a six-membered lactam ring and a secondary amine, presents specific stability considerations. The primary degradation pathways to be aware of are hydrolysis, oxidation, and thermal decomposition. The presence of a chiral center also necessitates monitoring for any potential racemization.
II. Troubleshooting Guide: Common Stability Issues
This section addresses common problems encountered during the handling, storage, and use of (5R)-5-phenylmorpholin-3-one, providing step-by-step solutions.
Issue 1: Unexpected Degradation of Solid Material During Storage
Question: I have been storing my solid (5R)-5-phenylmorpholin-3-one at room temperature as recommended, but I suspect it is degrading over time. My analytical results show an increase in impurity peaks. What could be the cause and how can I prevent this?
Answer:
While room temperature storage is generally acceptable for short periods, long-term storage can lead to degradation, especially if the ambient temperature fluctuates or is on the higher side. A similar morpholinone derivative has been noted to decompose at room temperature over several weeks. The primary culprits for solid-state degradation are typically thermal stress and, to a lesser extent, exposure to atmospheric moisture and oxygen.
Troubleshooting Steps:
-
Verify Storage Conditions:
-
Ensure the container is tightly sealed to minimize exposure to humidity and air.
-
Confirm that the "room temperature" in your laboratory does not exceed the recommended range (typically 20-25°C). Avoid storing the compound near heat sources such as ovens or sunny windowsills.
-
-
Evaluate for Thermal Degradation:
-
Causality: The morpholinone ring can be susceptible to thermal decomposition.
-
Solution: For long-term storage (months to years), it is advisable to store (5R)-5-phenylmorpholin-3-one at a reduced temperature, such as in a refrigerator (2-8°C). Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.
-
-
Assess for Hydrolytic Degradation:
-
Causality: The lactam bond in the morpholin-3-one ring is susceptible to hydrolysis, which can be catalyzed by moisture.
-
Solution: Store the compound in a desiccator, particularly if your laboratory has high humidity.
-
-
Consider Oxidative Degradation:
-
Causality: The secondary amine in the morpholine ring can be susceptible to oxidation.[2]
-
Solution: For highly sensitive applications or very long-term storage, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Workflow for Investigating Solid-State Degradation:
Caption: Troubleshooting workflow for solid-state degradation.
Issue 2: Degradation of (5R)-5-phenylmorpholin-3-one in Solution
Question: My solution of (5R)-5-phenylmorpholin-3-one in [solvent] is showing a rapid decrease in purity, even when stored for a short time. What is causing this instability?
Answer:
The stability of (5R)-5-phenylmorpholin-3-one in solution is highly dependent on the solvent, pH, and storage conditions (light and temperature).
Troubleshooting Steps:
-
Evaluate Solvent and pH:
-
Causality: The lactam ring is highly susceptible to hydrolysis under both acidic and, more significantly, basic conditions.[3][4] Six-membered lactams, like the one in this compound, are generally more stable than highly strained β-lactams but will still hydrolyze.[5][6]
-
Solution:
-
Avoid using protic solvents with high or low pH. If possible, use aprotic solvents like acetonitrile (ACN) or tetrahydrofuran (THF).
-
If an aqueous or alcoholic solvent is necessary, buffer the solution to a neutral pH (around 6-7.5).
-
Prepare solutions fresh whenever possible and use them promptly.
-
-
-
Assess for Photodegradation:
-
Causality: The presence of the phenyl ring and the heterocyclic system can make the molecule susceptible to degradation upon exposure to UV or even ambient light.
-
Solution:
-
Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Minimize exposure to direct sunlight and strong laboratory lighting.
-
For critical applications, perform a forced photostability study as per ICH Q1B guidelines to understand the molecule's photosensitivity.[7]
-
-
-
Control for Temperature:
-
Causality: Degradation reactions, particularly hydrolysis, are accelerated at higher temperatures.[4]
-
Solution: Store solutions at reduced temperatures (e.g., 2-8°C). If the solution is to be used in a reaction at an elevated temperature, be aware that the stability of the starting material may be a limiting factor.
-
Data Summary: Recommended Solvents and Conditions for Short-Term Storage
| Solvent | pH | Temperature | Light Condition | Stability Outlook |
| Acetonitrile | N/A | 2-8°C | Protected | Good |
| Dichloromethane | N/A | 2-8°C | Protected | Good |
| Methanol | Neutral | 2-8°C | Protected | Fair (use promptly) |
| Water | Buffered (pH 6-7.5) | 2-8°C | Protected | Poor (prepare fresh) |
Issue 3: Loss of Enantiomeric Purity
Question: I am observing a decrease in the enantiomeric excess (ee) of my (5R)-5-phenylmorpholin-3-one sample. Is racemization a known issue?
Answer:
While the chiral center at the 5-position is generally stable, certain conditions can promote racemization. The most likely cause is exposure to strong basic or acidic conditions, which can facilitate the deprotonation and reprotonation of the benzylic proton at the chiral center.
Troubleshooting Steps:
-
Review Reaction/Storage Conditions:
-
Causality: Strong bases can abstract the proton adjacent to the phenyl group, leading to a planar carbanion intermediate that can be protonated from either face, resulting in racemization. Strong acids could potentially catalyze enolization, also leading to a loss of stereochemical integrity.
-
Solution:
-
Avoid prolonged exposure to strong bases (e.g., NaOH, LDA) or strong acids (e.g., concentrated HCl, H₂SO₄).
-
If a basic or acidic step is necessary in your synthesis, perform it at the lowest possible temperature and for the shortest duration.
-
Ensure that any aqueous workup steps are performed with buffered or neutral solutions.
-
-
-
Analytical Method Verification:
-
Causality: The analytical method itself could be causing on-column racemization.
-
Solution:
-
Use a validated chiral HPLC or SFC method.
-
Investigate the effect of mobile phase additives and column temperature on the enantiomeric purity of a known standard.
-
-
Logical Flow for Investigating Racemization:
Caption: Decision-making process for addressing racemization.
III. Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of (5R)-5-phenylmorpholin-3-one?
Based on its structure, the most likely degradation products would result from:
-
Hydrolysis: Opening of the lactam ring to form the corresponding amino acid, (R)-2-amino-2-phenylethoxy)acetic acid.
-
Oxidation: Oxidation of the secondary amine to form an N-oxide or other oxidative products.[2]
-
Photodegradation: Complex degradation pathways involving the phenyl ring and the heterocyclic system.
Q2: How should I prepare a stock solution of (5R)-5-phenylmorpholin-3-one for screening experiments?
For optimal stability, prepare stock solutions in a dry, aprotic solvent such as DMSO or acetonitrile. If the screening assay requires a different solvent, perform a final dilution into the assay buffer immediately before use. Store stock solutions at -20°C or -80°C in tightly sealed vials, protected from light.
Q3: Is (5R)-5-phenylmorpholin-3-one compatible with common reagents?
Be cautious with:
-
Strong nucleophiles and bases: Can lead to hydrolysis of the lactam or racemization.
-
Strong oxidizing agents: Can oxidize the secondary amine.
-
Strong acids: Can catalyze hydrolysis.
Compatibility should be assessed on a case-by-case basis, preferably with a small-scale trial.
Q4: What is the recommended protocol for a forced degradation study on (5R)-5-phenylmorpholin-3-one?
A forced degradation study should be conducted to understand the degradation pathways and to develop a stability-indicating analytical method. The following conditions are recommended as a starting point, with the goal of achieving 5-20% degradation:
Experimental Protocol: Forced Degradation Study
-
Preparation of Samples: Prepare solutions of (5R)-5-phenylmorpholin-3-one (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24-48 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 1-4 hours.[3]
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat a solution at 80°C for 72 hours. Also, heat the solid compound at 80°C.
-
Photostability: Expose a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7] Run a dark control in parallel.
-
-
Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase with a C18 column and a gradient elution of water and acetonitrile with a UV detector).
-
Use a mass spectrometer (LC-MS) to identify the major degradation products.
-
Analyze for enantiomeric purity using a validated chiral HPLC method.
-
IV. References
-
(5R)-5-Phenylmorpholin-3-one, 1 gram. Aladdin Scientific. [Link]
-
Imming, P., Klar, B., & Dix, D. (2000). Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. Journal of medicinal chemistry, 43(22), 4328–4331. [Link]
-
Kümmerer, K., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Molecules, 26(16), 4965. [Link]
-
Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-821. [Link]
-
Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. ResearchGate. [Link]
-
Oxidation of Secondary and Primary Amines. SlidePlayer. [Link]
-
Photocatalytic degradation of substituted phenylurea herbicides in aqueous semiconductor suspensions exposed to solar energy. ResearchGate. [Link]
-
Mitchell, S. M., et al. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. Environmental science and pollution research international, 21(1), 359–367. [Link]
-
Chiral stability-indicating HPLC method for analysis of donepezil in pharmaceutical formulations. ResearchGate. [Link]
-
ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). YouTube. [Link]
Sources
- 1. (5R)-5-Phenylmorpholin-3-one [myskinrecipes.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. mdpi.com [mdpi.com]
- 4. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Enhancing the solubility of phenylmorpholinone derivatives for biological testing
Welcome to the Technical Support Center for Phenylmorpholinone Derivatives. As a Senior Application Scientist, I've designed this guide to provide you with both the theoretical underpinnings and practical, field-proven solutions for one of the most common hurdles in preclinical research: compound solubility. Phenylmorpholinone derivatives, a promising class of molecules, often exhibit poor aqueous solubility, which can lead to inaccurate or misleading results in biological assays.[1][2] This guide will equip you to systematically diagnose and resolve these challenges, ensuring the integrity and reliability of your experimental data.
Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers have when working with poorly soluble compounds.
Q1: What are phenylmorpholinone derivatives and why is their solubility often a challenge?
Phenylmorpholinone derivatives are a class of synthetic compounds being investigated for a variety of therapeutic applications. Their chemical structure, often characterized by rigid, aromatic rings and a morpholinone core, contributes to a high melting point and a crystalline nature. These properties mean that significant energy is required to break apart the crystal lattice and solvate the individual molecules in aqueous media, leading to low solubility. Over 40% of new chemical entities emerging from drug discovery programs face this issue, making solubility enhancement a critical step in their development.[3][4]
Q2: How does poor solubility impact my biological assay results?
Low aqueous solubility is a primary source of experimental artifacts and data variability.[1] The consequences can be severe:
-
Underestimation of Potency: If the compound precipitates in the assay medium, the actual concentration in solution is lower than the nominal concentration, leading to an artificially high IC50 or EC50 value.[1]
-
High Data Variability: Inconsistent precipitation across different wells or experiments leads to poor reproducibility and a high degree of scatter in your data.[1]
-
False Negatives: A potentially active compound may appear inactive simply because it could not reach the necessary concentration to elicit a biological response.
Q3: What's the difference between kinetic and thermodynamic solubility, and which should I measure first?
Understanding the distinction between these two solubility measurements is crucial for experimental design.
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after a small volume of a concentrated stock (usually in DMSO) is rapidly diluted into an aqueous buffer.[5][6] It represents a state of supersaturation and is often higher than thermodynamic solubility. This is typically the first measurement performed in early drug discovery as it is high-throughput and mimics the conditions of many in vitro assays.[6][7]
-
Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility. It is determined by allowing an excess of the solid compound to equilibrate with an aqueous buffer over a longer period (e.g., 24 hours) until a saturated solution is formed.[8][9][10] This value is more relevant for predicting in vivo absorption but is a lower throughput assay.[5][9]
For initial troubleshooting of in vitro assays, a kinetic solubility measurement is often sufficient. However, for lead optimization and formulation development, thermodynamic solubility is essential.[9]
Q4: I've confirmed my compound has low solubility. What are my primary options?
There are several established methods to enhance the solubility of poorly water-soluble drugs.[11][12][13] The most common approaches for in vitro testing include:
-
Co-solvents: Using water-miscible organic solvents to increase the solvent polarity.[14][15]
-
Surfactants: Forming micelles that encapsulate the hydrophobic compound.[16][17]
-
Cyclodextrins: Creating inclusion complexes where the compound sits within the hydrophobic core of the cyclodextrin molecule.[18][19][20]
More advanced methods, often used for later-stage development and in vivo studies, include creating amorphous solid dispersions or lipid-based formulations.[12][21]
Troubleshooting Guide: From Precipitation to Publication-Ready Data
This section provides a systematic approach to resolving solubility issues you may encounter during your experiments.
Problem: My phenylmorpholinone derivative is precipitating in the assay buffer.
This is the most common manifestation of poor solubility. Before attempting complex solubilization strategies, it's crucial to rule out simpler causes.
Q1: What are the first things I should check?
-
Compound Purity and Form: Ensure the compound is of high purity. Impurities can sometimes seed precipitation. Also, be aware that different polymorphic forms of a compound can have different solubilities.[22][23]
-
pH of the Buffer: If your compound has ionizable groups, its solubility will be pH-dependent. Ensure the pH of your assay buffer is appropriate. For acidic compounds, solubility increases with pH, while for basic compounds, it decreases.
-
Temperature: Solubility is generally temperature-dependent. Ensure your experiments are conducted at a consistent temperature.
-
DMSO Stock Quality: Ensure your DMSO stock is anhydrous and the compound is fully dissolved. Water absorption by DMSO can cause the compound to crash out over time, especially during freeze-thaw cycles.[1]
Q2: How can I use co-solvents to improve solubility, and what are the risks?
Co-solvency is often the first and simplest method to try. By mixing a water-miscible organic solvent with your aqueous buffer, you create a solvent system with reduced polarity, which can better accommodate hydrophobic molecules.[14][15][24]
-
Mechanism of Action: Co-solvents work by reducing the interfacial tension between the hydrophobic solute and the aqueous solvent, essentially making the water "less polar" and more hospitable to the compound.[15]
-
Common Co-solvents:
-
Dimethyl sulfoxide (DMSO): The most common, but can be toxic to cells at concentrations >0.5-1%.
-
Ethanol: Effective, but can also have biological effects and may evaporate during long incubations.[25]
-
Polyethylene Glycol 400 (PEG 400): A less toxic polymer that is effective at solubilizing many compounds.[25]
-
Propylene Glycol (PG): Another common and relatively safe option.[15][25]
-
-
Causality in Action: The choice of co-solvent and its concentration is a trade-off between enhancing solubility and minimizing interference with the biological system. It is imperative to run a vehicle control experiment to determine the highest concentration of the co-solvent that does not affect the assay readout (e.g., cell viability, enzyme activity).
| Co-Solvent | Typical Starting Concentration | Maximum Recommended (Cell-based assays) | Notes |
| DMSO | 0.1% | ≤ 0.5% | Can be cytotoxic and may interfere with some enzymes. |
| Ethanol | 0.5% | ≤ 1.0% | Can have biological effects; potential for evaporation. |
| PEG 400 | 1.0% | ≤ 2.0% | Generally well-tolerated but can be viscous. |
| Propylene Glycol | 1.0% | ≤ 2.0% | Good safety profile. |
Q3: When should I consider using surfactants?
If co-solvents are insufficient or cause unacceptable toxicity, surfactants are the next logical step.
-
Mechanism of Action: Surfactants are amphiphilic molecules, meaning they have a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail.[26] Above a certain concentration, called the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles. The hydrophobic tails form a core, creating a microenvironment where your phenylmorpholinone derivative can dissolve, while the hydrophilic heads face the aqueous buffer, keeping the entire complex in solution.[16][17]
-
Common Surfactants:
-
Non-ionic (Recommended for biological assays): Polysorbate 20 (Tween® 20), Polysorbate 80 (Tween® 80), Triton™ X-100. These are generally less harsh and less likely to denature proteins.
-
Anionic/Cationic: Sodium dodecyl sulfate (SDS). These are generally denaturing and should be avoided for most biological assays unless they are part of the assay mechanism itself.
-
-
Self-Validation: Always use surfactants at a concentration above their CMC. Below the CMC, they will not form micelles and will not effectively solubilize your compound.[17] As with co-solvents, a vehicle tolerance study is essential to ensure the surfactant itself is not affecting your biological system.
Q4: Are cyclodextrins a good option for my in vitro assay?
Cyclodextrins are an excellent and often underutilized tool for solubilizing hydrophobic compounds for in vitro studies.[19][20][27]
-
Mechanism of Action: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[20] Your phenylmorpholinone derivative can fit into this hydrophobic pocket, forming an "inclusion complex."[18][27] This complex has a water-soluble exterior, dramatically increasing the apparent solubility of the compound.[18][20][28]
-
Common Cyclodextrins:
-
β-Cyclodextrin (β-CD): Widely used, but has relatively low aqueous solubility itself.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): A chemically modified version with much higher aqueous solubility and a better safety profile, making it a preferred choice for many applications.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®): Another modified cyclodextrin with high solubility and an excellent safety profile.
-
-
Expert Insight: The stoichiometry of the complex (e.g., 1:1 drug-to-cyclodextrin) is important.[18] You will need to use a molar excess of cyclodextrin to ensure efficient complexation. A key advantage is that cyclodextrins are often less disruptive to protein structure than surfactants.
Problem: My compound is in solution, but my assay results are inconsistent.
Q1: Could my solubilization method be interfering with the assay?
Absolutely. This is a critical consideration often overlooked. The excipients used to dissolve your compound are not inert and can have their own biological effects.[1]
-
Co-solvents: High concentrations of DMSO can induce cell stress or directly inhibit certain enzymes.
-
Surfactants: Even non-ionic surfactants can interfere with protein-protein interactions or disrupt cell membranes at higher concentrations.
-
Cyclodextrins: These can sometimes extract cholesterol from cell membranes, which can impact signaling pathways.
The Solution: The Vehicle Control is the most important experiment in your assay. This control should contain the highest concentration of the solubilizing agent (co-solvent, surfactant, or cyclodextrin) used in your experiment, but without the test compound. If the vehicle control shows any deviation from the untreated control, your solubilization method is interfering with the assay, and the concentration of the excipient must be lowered.
Problem: I need a more robust solution for in vivo studies.
For preclinical animal studies, simple co-solvent systems are often insufficient. More advanced formulation strategies are required to improve oral bioavailability.
Q1: What are Amorphous Solid Dispersions (ASDs)?
An amorphous solid dispersion is an advanced formulation where the crystalline drug is converted into its higher-energy, non-crystalline (amorphous) state and dispersed within a polymer matrix.[4][29][30][31]
-
Mechanism of Action: The amorphous form of a drug does not have a crystal lattice to overcome, so it dissolves much more readily, often creating a supersaturated solution in the gastrointestinal tract, which can drive absorption.[31] The polymer carrier helps to stabilize the amorphous state and prevent it from recrystallizing.[30][31]
Q2: What are Lipid-Based Formulations?
These formulations involve dissolving the drug in a mixture of oils, surfactants, and co-solvents.[21][32][33]
-
Mechanism of Action: By pre-dissolving the drug, the dissolution step in the gut is bypassed, which is often the rate-limiting step for absorption of poorly soluble drugs.[21][34] These formulations can range from simple oil solutions to complex Self-Emulsifying Drug Delivery Systems (SEDDS), which spontaneously form fine emulsions upon contact with gastrointestinal fluids, further enhancing absorption.[32][35]
Visualizing the Strategy and Mechanisms
A logical approach is key to efficiently solving solubility issues. The following workflow can guide your decision-making process.
Caption: A decision workflow for addressing solubility issues.
Caption: Mechanisms of common solubility enhancement techniques.
Standard Operating Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a rapid assessment of your compound's solubility under conditions that mimic assay plate preparation.[5][6][7]
-
Preparation: Prepare a 10 mM stock solution of your phenylmorpholinone derivative in 100% DMSO. Prepare your aqueous assay buffer (e.g., PBS, pH 7.4).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock to create a range of concentrations.
-
Dilution into Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a new 96-well plate pre-filled with a larger volume (e.g., 198 µL) of the aqueous buffer. This creates a 1:100 dilution. Mix immediately.
-
Incubation: Incubate the plate at room temperature for a set period, typically 1-2 hours, with gentle shaking.[6]
-
Detection: Measure the turbidity (light scattering) of each well using a plate reader (nephelometry). The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit. Alternatively, filter the plate and analyze the filtrate concentration by HPLC-UV.[7]
Protocol 2: Thermodynamic (Shake-Flask) Solubility Assay
This protocol determines the true equilibrium solubility of your compound.[9][10]
-
Preparation: Add an excess amount of the solid (powdered) phenylmorpholinone derivative to a glass vial. The amount should be enough that some solid remains undissolved at the end of the experiment.
-
Add Solvent: Add a precise volume of the aqueous assay buffer to the vial.
-
Equilibration: Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for an extended period, typically 24-48 hours, to allow the system to reach equilibrium.[10]
-
Separation: After equilibration, allow the vial to stand so that the excess solid can settle. Carefully remove an aliquot of the supernatant without disturbing the solid. Filter the aliquot through a 0.22 µm filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered supernatant with an appropriate solvent (e.g., acetonitrile/water) and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.[9]
Protocol 3: Vehicle Tolerance Study for a Cell-Based Assay
This protocol is essential to validate that your chosen solubilization method does not interfere with your biological assay.
-
Prepare Vehicle Stocks: Prepare solutions of your chosen excipient (co-solvent, surfactant, or cyclodextrin) in the assay medium at a range of concentrations, including and exceeding the concentration you intend to use to dissolve your compound. For example, if you plan to use 0.5% DMSO, prepare vehicle controls at 0.1%, 0.25%, 0.5%, and 1.0% DMSO.
-
Cell Treatment: Culture your cells under standard assay conditions. Treat the cells with the various concentrations of the vehicle, ensuring the final volume is the same across all wells. Include a "medium only" (untreated) control.
-
Incubation: Incubate the cells for the same duration as your planned compound treatment.
-
Assay Readout: Perform your standard assay readout (e.g., measure cell viability using MTT or CellTiter-Glo®, measure a specific biomarker, etc.).
-
Analysis: Compare the readout from the vehicle-treated wells to the untreated control. The highest concentration of the vehicle that shows no statistically significant effect on the assay readout is your maximum tolerated concentration. You must not exceed this concentration in your compound experiments.
References
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Babu, P. R. S. et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. Available at: [Link]
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Al-kassas, R. et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports, 12(1), 1-13. Available at: [Link]
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G., S. et al. (2023). Co-solvency and anti-solvent method for the solubility enhancement. World Journal of Biology Pharmacy and Health Sciences, 16(2), 103-108. Available at: [Link]
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Blagden, N. et al. (2007). A review of the impact of polymorphism on the solubility of pharmaceutical solids. Advanced Drug Delivery Reviews, 59(7), 617-630. Available at: [Link]
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Thomas, F. (2020). Improving Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology, 44(11), 32-33. Available at: [Link]
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Evonik Industries. (2022). EUDRATEC® SoluFlow: Free-flowing amorphous solid dispersions for enhanced drug solubility. YouTube. Available at: [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Available at: [Link]
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Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. Available at: [Link]
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Ainurofiq, A. et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(2), 137-147. Available at: [Link]
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Wang, D. et al. (2021). Solubility and biological activity enhancement of docetaxel via formation of inclusion complexes with three alkylenediamine-modified β-cyclodextrins. RSC Advances, 11(11), 6292-6303. Available at: [Link]
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Kumar, S. et al. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Pharmacy & Bioallied Sciences, 6(1), 2-8. Available at: [Link]
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Popielec, A. et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. International Journal of Molecular Sciences, 25(5), 2955. Available at: [Link]
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Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. Available at: [Link]
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Mohite, P. et al. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Drug Delivery, 3, 1232012. Available at: [Link]
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Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]
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Biolin Scientific. (n.d.). What are surfactants and how do they work?. Available at: [Link]
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Popielec, A. et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. International Journal of Molecular Sciences, 25(5), 2955. Available at: [Link]
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Kim, M. S. et al. (2022). Effects of Polymers on the Drug Solubility and Dissolution Enhancement of Poorly Water-Soluble Rivaroxaban. Polymers, 14(16), 3422. Available at: [Link]
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Patel, D. R. et al. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(2), 239-253. Available at: [Link]
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Technobis. (2023). Amorphous solid dispersions for enhanced drug solubility and stability. Available at: [Link]
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Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. Available at: [Link]
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Gagniere, E. et al. (2011). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. International Journal of Pharmaceutics, 409(1-2), 1-11. Available at: [Link]
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K-G, A. (2012). Solubilization of Hydrophobic Dyes in Surfactant Solutions. Dyes and Pigments, 92(3), 851-860. Available at: [Link]
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Patel, J. N. et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(2), 1459-1469. Available at: [Link]
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Al-Akkam, E. J. et al. (2021). Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients. Pharmaceutics, 13(10), 1699. Available at: [Link]
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S, S. et al. (2022). cyclodextrin in novel formulations and solubility enhancement techniques: a review. International Journal of Pharmaceutical Sciences and Research, 13(1), 1-10. Available at: [Link]
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Alshehri, S. et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Biomedicines, 10(2), 255. Available at: [Link]
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Liu, J. et al. (2023). Synthesis, biological evaluations, and in silico assessments of phenylamino quinazolinones as tyrosinase inhibitors. Bioorganic & Medicinal Chemistry, 89, 117351. Available at: [Link]
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Weerapol, Y. et al. (2021). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Pharmaceutics, 13(9), 1334. Available at: [Link]
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Salager, J. L. (n.d.). SURFACTANTS Types and Uses. Laboratorio FIRP. Available at: [Link]
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Hansen, C. C. et al. (2023). Enzymatic Glucosylation Enhances the Solubility of Niclosamide but Abrogates Its Therapeutic Efficacy. ACS Catalysis, 13(23), 15415-15423. Available at: [Link]
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Porter, C. J. H. et al. (2008). Clinical studies with oral lipid based formulations of poorly soluble compounds. Advanced Drug Delivery Reviews, 60(6), 671-695. Available at: [Link]
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Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. World Journal of Advanced Research and Reviews, 23(3), 1313-1323. Available at: [Link]
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Kournoutou, G. G. et al. (2015). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. Journal of Medicinal Chemistry, 58(13), 5123-5134. Available at: [Link]
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Technical Support Center: Racemization Issues in the Synthesis and Handling of Chiral Morpholinones
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for chiral morpholinones. This guide is designed for researchers, scientists, and drug development professionals who work with these vital chiral building blocks. Maintaining the stereochemical integrity of morpholinones is critical, as the biological activity and safety of pharmaceutical candidates often depend on a single enantiomer.[1][2] Racemization—the conversion of a pure enantiomer into a mixture of both enantiomers—is a persistent challenge. This document provides in-depth, field-proven insights into why racemization occurs and offers practical, actionable solutions to prevent, troubleshoot, and analyze it.
Part 1: Frequently Asked Questions - Understanding the Fundamentals
Q1: What is racemization and why is it a critical issue for chiral morpholinones?
A: Racemization is the process of converting an enantiomerically pure or enriched substance into a 1:1 mixture of both enantiomers, known as a racemate or racemic mixture.[3] For chiral morpholinones, which are often intermediates or core structures in pharmaceuticals, this is a significant problem. The three-dimensional arrangement of atoms is crucial for molecular recognition in biological systems. Often, one enantiomer provides the desired therapeutic effect, while the other may be inactive or, in the worst-case scenario, cause harmful side effects, as famously exemplified by thalidomide.[1][4] Therefore, loss of enantiomeric purity during synthesis or storage can compromise the efficacy and safety of the final drug product.[2]
Q2: What is the primary chemical mechanism behind the racemization of chiral morpholinones?
A: The primary mechanism for racemization in chiral morpholinones involves the deprotonation of the alpha-carbon (the carbon atom adjacent to the carbonyl group).[5][6] This is the stereocenter derived from the original α-amino acid. The process is typically catalyzed by a base, but can also occur under acidic conditions.[5][6]
The mechanism proceeds as follows:
-
Deprotonation: A base removes the acidic proton from the alpha-carbon.
-
Formation of a Planar Intermediate: This creates a planar, achiral enolate intermediate, where the negative charge is delocalized between the carbon and the oxygen atom.[1][5]
-
Reprotonation: The enolate is then reprotonated. Because the intermediate is planar, the proton can be added back from either face of the molecule with equal probability.
-
Loss of Chirality: This non-specific reprotonation results in the formation of both the original (e.g., S) and the opposite (R) enantiomer, leading to a racemic mixture.[1][7]
Even a small amount of the enolate intermediate present at any time can eventually lead to the complete racemization of the material.[6]
Q3: What are the key experimental factors that promote racemization?
A: Several factors can accelerate the rate of racemization.[2][8] Controlling these is the key to maintaining stereochemical integrity.
-
Base Strength & Concentration: Stronger bases and higher concentrations increase the rate of deprotonation at the alpha-carbon, leading to faster racemization. The choice of base is one of the most critical factors.[9][10]
-
Temperature: Higher temperatures provide the energy needed to overcome the activation barrier for deprotonation and increase reaction rates in general, including the rate of racemization.[6][11]
-
Solvent: Polar, protic solvents can facilitate racemization by stabilizing charged intermediates and participating in proton exchange.
-
pH (Acidity/Basicity): Both strongly basic and strongly acidic conditions can catalyze enol or enolate formation, leading to racemization.[5][6] Near-neutral pH is generally safest for handling and storage.
-
Reaction Time: The longer a chiral compound is exposed to harsh conditions (e.g., strong base, high temperature), the greater the extent of racemization will be.
Part 2: Troubleshooting Guide - Synthesis & Work-up
Q4: I'm observing significant racemization during the base-mediated cyclization to form the morpholinone ring. What are the likely causes and how can I fix it?
A: This is a common problem, as the conditions required for cyclization can also promote racemization. The most likely culprit is your choice of base and the reaction temperature.
-
Problem: Base is too strong. Strong bases like sodium hydroxide (NaOH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA) are highly effective at deprotonating the alpha-carbon, leading to rapid racemization.[10][12]
-
Solution: Use a weaker, non-nucleophilic base. A milder inorganic base like potassium carbonate (K₂CO₃) has been shown to be effective for the cyclization of N-protected α-amino acids with 1,2-dibromoethane to form morpholinones without causing racemization.[13][14] Organic bases with significant steric hindrance, such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine, are also good choices as their bulkiness can disfavor interaction with the alpha-proton.[9]
-
Problem: Temperature is too high. Elevated temperatures accelerate racemization.
-
Solution: Lower the reaction temperature. Whenever possible, run the reaction at room temperature or below. If the reaction is too slow, a modest increase in temperature should be carefully monitored for its effect on enantiomeric excess (e.e.). Thermodynamic control (higher temperatures, longer times) often favors the more stable, but potentially racemized, product.[11]
Q5: Can my choice of N-protecting group on the starting amino acid affect racemization?
A: Yes, absolutely. The N-protecting group can have a significant electronic influence on the acidity of the alpha-proton. Protecting groups that are strongly electron-withdrawing can increase the acidity of the alpha-proton, making it more susceptible to deprotonation and subsequent racemization. For instance, certain protecting groups used in peptide synthesis are known to be more prone to causing racemization via an oxazolone mechanism, especially during carboxyl group activation.[9] While morpholinone synthesis doesn't typically involve this exact mechanism, the principle of electronic effects holds. When troubleshooting, consider if a less electron-withdrawing N-protecting group (e.g., Boc vs. a sulfonyl-based group) could be used.
Q6: Are there specific reaction conditions or reagents that are known to be "racemization-free"?
A: While no reaction is ever truly "free" of potential side reactions, certain protocols are designed to be highly stereoconservative. For morpholinone synthesis, a method utilizing potassium carbonate (K₂CO₃) as the base in a suitable solvent like DMF at room temperature has been reported to yield enantiomerically pure N-protected morpholinone derivatives.[13][14] The key is the use of a mild base that is strong enough to deprotonate the carboxylic acid for the cyclization reaction but not strong enough to significantly deprotonate the alpha-carbon.
Additionally, in related fields like peptide synthesis, additives such as HOBt (Hydroxybenzotriazole) or Oxyma are used to suppress racemization during coupling reactions by preventing the formation of racemization-prone intermediates.[9][15] While not directly applicable to all morpholinone syntheses, this highlights the strategy of using additives to control reaction pathways and minimize stereochemical loss.
Q7: My reaction seems stereochemically clean, but I'm losing enantiomeric purity during the aqueous work-up or purification. What's happening?
A: This indicates that your chiral morpholinone is sensitive to pH extremes.
-
Aqueous Work-up: If your work-up involves washing with strong acids (e.g., 1M HCl) or strong bases (e.g., 1M NaOH) to remove reagents, you are exposing the morpholinone to conditions that catalyze racemization.[5][6] Even brief exposure can be detrimental.
-
Solution: Use milder washing agents like saturated sodium bicarbonate (NaHCO₃) solution (mildly basic) or saturated ammonium chloride (NH₄Cl) solution (mildly acidic). Always check the pH of the aqueous layer and aim to keep it as close to neutral (pH 7) as possible.
-
-
Chromatography: Silica gel is naturally acidic and can cause racemization of sensitive compounds during column chromatography.
-
Solution: Deactivate the silica gel by treating it with a small amount of a volatile base like triethylamine (e.g., 1% in the eluent) before running the column. This neutralizes the acidic sites on the silica surface. Alternatively, using a different stationary phase like alumina may be beneficial.
-
Part 3: Troubleshooting Guide - Handling, Storage & Analysis
Q8: How should I properly store my enantiomerically pure morpholinone to prevent racemization over time?
A: Long-term stability is crucial. Improper storage can slowly erode enantiomeric purity.[16]
-
Temperature: Store the compound at low temperatures, typically in a freezer (-20 °C) or refrigerator (4 °C). Lower temperatures slow down the rate of any potential degradation or racemization pathway.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation or interaction with atmospheric moisture and CO₂, which could create a slightly acidic environment.
-
Solvent: If stored in solution, choose a non-polar, aprotic solvent. Avoid protic solvents like methanol or ethanol. Ensure the solvent is dry and free of acidic or basic impurities. For long-term storage, it is best to store the compound neat (as a solid or oil) if it is stable in that form.
Q9: I suspect I'm losing enantiomeric purity. What is the standard protocol for accurately determining the enantiomeric excess (e.e.) of my morpholinone sample?
A: Visual inspection or standard achiral analysis (TLC, NMR, LC-MS) cannot determine enantiomeric purity. You must use a chiral analytical technique. The gold standard is Chiral High-Performance Liquid Chromatography (HPLC) .[17][18]
-
Principle: Chiral HPLC uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates.[19] This results in two separate peaks on the chromatogram, one for each enantiomer.
-
Measurement: The enantiomeric excess (e.e.) is calculated from the area of the two peaks using the formula:
-
e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
-
-
Method Development: Finding the right chiral column (e.g., polysaccharide-based or macrocyclic glycopeptide-based) and mobile phase is key.[19][20] A screening process is often necessary to achieve baseline separation of the enantiomers.[20]
Part 4: Protocols & Data
Protocol 1: Step-by-Step Guide for Minimizing Racemization During Base-Mediated Morpholinone Synthesis
This protocol is adapted from methodologies reported to be stereoconservative.[13][14]
-
Reagent Preparation: Ensure all reagents are pure and solvents (e.g., DMF) are anhydrous.
-
Reaction Setup: To a solution of the N-protected α-amino acid in DMF, add finely ground, anhydrous potassium carbonate (K₂CO₃, 2.5 equivalents).
-
Temperature Control: Stir the mixture at room temperature (20-25 °C). Avoid heating unless absolutely necessary.
-
Reagent Addition: Add 1,2-dibromoethane (1.1 equivalents) dropwise to the suspension.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Be patient; the reaction may be slower than with stronger bases, but this is the trade-off for preserving stereochemistry.
-
Quenching: Once the reaction is complete, quench by pouring the mixture into cold water.
-
Extraction & pH-Neutral Work-up: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine or a saturated NH₄Cl solution, avoiding strong acids or bases. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure. If column chromatography is needed, use silica gel that has been pre-treated with 1% triethylamine in the eluent system.
Protocol 2: Standard Operating Procedure for Chiral HPLC Analysis
-
Sample Preparation: Prepare a dilute solution of your morpholinone sample (approx. 1 mg/mL) in a suitable solvent (e.g., a mixture of hexane and isopropanol).
-
Column Selection: Start with a common polysaccharide-based chiral column (e.g., Chiralpak IA, IB, IC).
-
Initial Mobile Phase: Begin with a standard mobile phase, such as 90:10 Hexane:Isopropanol, at a flow rate of 1 mL/min.
-
Detection: Use a UV detector set to a wavelength where your compound has strong absorbance.
-
Injection & Analysis: Inject the sample. If the enantiomers co-elute (one peak), or if resolution is poor, systematically vary the mobile phase composition (e.g., change the ratio of hexane/isopropanol, add a different alcohol like ethanol, or a small amount of an additive like trifluoroacetic acid or diethylamine, depending on the analyte's nature).
-
Quantification: Once baseline separation is achieved, integrate the peak areas for the two enantiomers.
-
Calculation: Use the peak areas to calculate the enantiomeric excess (e.e.) as described in Q9.[3]
Table 1: Influence of Reaction Parameters on Racemization Risk
| Parameter | High Racemization Risk Condition | Low Racemization Risk Condition | Rationale |
| Base | Strong, unhindered bases (e.g., NaOH, NaOMe, t-BuOK) | Weak inorganic bases (K₂CO₃, Cs₂CO₃) or hindered organic bases (DIEA)[9][13] | Strong bases readily deprotonate the alpha-carbon, forming the planar enolate intermediate.[10] |
| Temperature | High temperature (> 50 °C) | Room temperature or below (0 °C to 25 °C) | Increased thermal energy accelerates the rate of enolate formation.[11] |
| Solvent | Polar, protic (e.g., Methanol, Water) | Aprotic (e.g., Toluene, THF, DMF) | Protic solvents can stabilize the enolate and facilitate proton transfer. |
| pH during Work-up | pH < 3 or pH > 10 | pH 5 - 8 | Both strong acid and strong base catalyze enolization/enolate formation.[6] |
| Reaction Time | Prolonged exposure to harsh conditions | As short as possible to achieve full conversion | The longer the exposure, the more opportunity for the racemization equilibrium to be reached. |
Part 5: Visual Guides
Caption: Mechanism of Base-Catalyzed Racemization at the Alpha-Carbon.
Caption: Troubleshooting Workflow for Loss of Enantiomeric Excess.
References
-
Racemization – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis. Retrieved January 28, 2026, from [Link]
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Racemization - Wikipedia. (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]
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Singh, O. V., & Han, H. (2008). Racemization-Free Synthesis of Morpholinone Derivatives from α-Amino Acids. Organic Letters, 10(23), 5441–5444. [Link]
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AK Lectures. (2016). Racemization of Carbonyl Compounds. Retrieved January 28, 2026, from [Link]
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Racemization - Chemistry LibreTexts. (2021). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]
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Mechanistic Aspects on Cyclopentadienylruthenium Complexes in Catalytic Racemization of Alcohols. (2013). Accounts of Chemical Research, 46(7), 1437–1449. [Link]
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Yoshimura, T., & Esaki, N. (2003). Amino Acid Racemases: Functions and Mechanisms. Journal of Bioscience and Bioengineering, 96(2), 103-109. [Link]
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Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis. (n.d.). Hilaris Publisher. Retrieved January 28, 2026, from [Link]
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Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved January 28, 2026, from [Link]
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STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization. (n.d.). St. Paul's Cathedral Mission College. Retrieved January 28, 2026, from [Link]
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Goudedranche, S., et al. (2022). Chiral-at-metal catalysts: history, terminology, design, synthesis, and applications. Nature Reviews Chemistry, 6, 537–555. [Link]
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Racemization Overview, Mechanism & Examples. (2021). Study.com. Retrieved January 28, 2026, from [Link]
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AK Lectures. (2014, June 25). Racemization of Chiral Carbonyl Compounds [Video]. YouTube. [Link]
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Trant, J. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids [Video]. YouTube. [Link]
-
Racemization-Free Synthesis of Morpholinone Derivatives from α-Amino Acids | Request PDF. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2009). Journal of Pharmaceutical and Biomedical Analysis, 49(4), 1075-1079. [Link]
-
Semi-continuous and continuous processes for enantiomeric separation. (2022). Reaction Chemistry & Engineering, 7, 1475-1496. [Link]
-
HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (2011). Indian Journal of Pharmaceutical Sciences, 73(2), 169–174. [Link]
-
How Temperature Change Affects the Lattice Parameters, Molecular Conformation, and Reaction Cavity in Enantiomeric and Racemic Crystals of Thalidomide. (2021). Crystal Growth & Design, 21(5), 2826–2836. [Link]
-
Heterogeneous catalysis in racemization and kinetic resolution along a journey in protein engineering. (2018). DiVA portal. [Link]
-
Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. (2023). Molecules, 28(15), 5727. [Link]
-
ENANTIOMER PURIFICATION THROUGH ACHIRAL CHROMATOGRAPHY: INTEGRATING SIMULATED MOVING BED AND SELF-DISPROPORTIONATION OF ENANTIOMERS | Request PDF. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Resolution (Separation) of Enantiomers - Chemistry LibreTexts. (2023). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]
-
Reactions at the Alpha Carbon of Carbonyls. (n.d.). Sketchy. Retrieved January 28, 2026, from [Link]
-
Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. (2020). Molecules, 25(24), 6013. [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). Nature Communications, 14, 5369. [Link]
-
Catalytic Deracemization Reactions. (2023). Journal of the American Chemical Society, 145(21), 11464–11484. [Link]
-
(a) Determination of enantiomeric purities by chiral HPLC analysis of... (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Approaches to Synthesis and Isolation of Enantiomerically Pure Biologically Active Atropisomers. (2022). Molecules, 27(20), 7006. [Link]
-
Strategies for chiral separation: from racemate to enantiomer. (2023). Chemical Science, 14, 10155-10174. [Link]
-
Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. (2022). Catalysts, 12(1), 83. [Link]
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Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis. (2023). Journal of Creation, 37(2), 97-104. [Link]
-
Racemization of ketones in presence of catalytic acid. (2018). Chemistry Stack Exchange. [Link]
-
Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. (2021). Analytical Chemistry, 93(15), 6045–6053. [Link]
-
High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. (2020). Nature Protocols, 15, 2433–2453. [Link]
-
Optical Purity and Enantiomeric Excess. (2017). Master Organic Chemistry. [Link]
-
Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. (2019). Pharmacia, 66(2), 65-71. [Link]
-
Dr. B. (2024, June 17). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization [Video]. YouTube. [Link]
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Technical Support Center: Method Development for the Chiral Separation of 5-Phenylmorpholin-3-one Enantiomers
Welcome to the technical support center for the chiral separation of 5-phenylmorpholin-3-one enantiomers. As a critical chiral building block in pharmaceutical research, particularly for synthesizing enzyme inhibitors and receptor modulators, achieving robust and reliable enantiomeric separation is paramount for quality control, enantiomeric excess (e.e.) determination, and regulatory compliance.[1]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple checklist, providing in-depth, field-proven insights into method development, troubleshooting, and frequently asked questions. We will explore the causality behind experimental choices to empower you to develop a self-validating and efficient separation method.
Part 1: Foundational Method Development Strategy
The chiral separation of enantiomers is often an empirical process, but a structured approach grounded in chromatographic principles can significantly streamline development.[2] For a molecule like 5-phenylmorpholin-3-one, which possesses a phenyl group, a lactam, and a secondary amine within a morpholine ring, several interactions (π-π, hydrogen bonding, dipole-dipole) can be exploited for chiral recognition.
Polysaccharide-based chiral stationary phases (CSPs) are the most widely used and successful for a broad range of chiral compounds and represent the logical starting point for this molecule.[3][4][5]
Experimental Workflow: A Step-by-Step Protocol
This protocol outlines a systematic screening approach to efficiently identify a suitable chiral separation method.
1. Initial Column and Mobile Phase Screening:
-
Objective: To quickly identify a CSP and mobile phase system that shows any degree of separation (baseline or partial).
-
Columns: Screen a set of complementary polysaccharide-based columns. A recommended starting set includes:
-
Lux Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))
-
Chiralpak ID (Cellulose tris(3,5-dichlorophenylcarbamate))
-
Lux Cellulose-2 (Cellulose tris(3-chloro-4-methylphenylcarbamate))[3]
-
-
Mobile Phases: Test in both normal phase (NP) and polar organic (PO) modes.
-
Normal Phase (NP):
-
Hexane/Isopropanol (IPA) (90:10, v/v)
-
Hexane/Ethanol (EtOH) (90:10, v/v)
-
-
Polar Organic (PO):
-
Acetonitrile (ACN)/IPA (90:10, v/v)
-
Methanol (MeOH)/IPA (90:10, v/v)
-
-
-
Flow Rate: 1.0 mL/min
-
Temperature: Ambient (e.g., 25°C)
-
Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm, based on the compound's UV spectrum).
-
Rationale: This initial screen covers different chiral selectors (cellulose vs. amylose) and solvent systems, maximizing the chances of finding initial "hits". Polysaccharide CSPs offer broad enantiorecognition capabilities.[3][4]
2. Optimization of the "Hit":
-
Once partial separation is observed, optimize the mobile phase composition.
-
Adjusting Solvent Ratio: Vary the percentage of the alcohol modifier (e.g., from 5% to 20% in NP). Lowering the alcohol content generally increases retention and can improve resolution, but may also broaden peaks.
-
Trying Different Alcohols: If using IPA, test with EtOH or n-propanol. The choice of alcohol can significantly alter selectivity.
-
Adding Additives: For a molecule with a secondary amine, peak shape can be an issue. Introduce a basic additive to the mobile phase.
3. Temperature Effects:
-
Analyze the separation at different temperatures (e.g., 15°C, 25°C, 40°C).
-
Rationale: Temperature affects the thermodynamics of the chiral recognition mechanism.[7] Lower temperatures often, but not always, improve resolution by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.[8] However, this can also lead to broader peaks and longer run times. The optimal temperature is a balance between resolution, efficiency, and analysis time.
Data Presentation: Screening Results
Below is a table summarizing hypothetical screening results to illustrate the method development process.
| Column | Mobile Phase (v/v) | Additive | Resolution (Rs) | Observations |
| Lux Cellulose-1 | Hexane/IPA (90/10) | None | 0.8 | Partial separation, peak tailing. |
| Lux Cellulose-1 | Hexane/IPA (95/5) | 0.1% DEA | 1.7 | Baseline separation, good peak shape. |
| Chiralpak IA | Hexane/EtOH (90/10) | 0.1% DEA | 1.2 | Partial separation. |
| Chiralpak ID | ACN/IPA (90/10) | 0.1% DEA | No Separation | Co-elution of enantiomers. |
| Lux Cellulose-2 | Hexane/IPA (90/10) | 0.1% DEA | 1.0 | Partial separation. |
This table represents a typical outcome where one condition provides a significant lead for further optimization.
Visualization: Method Development Workflow
Sources
- 1. (5R)-5-Phenylmorpholin-3-one [myskinrecipes.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. mdpi.com [mdpi.com]
- 6. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the N-Alkylation of the Morpholinone Ring
Welcome to the technical support center for the N-alkylation of the morpholinone ring. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions encountered during this crucial synthetic transformation. Our goal is to empower you with the knowledge to not only execute this reaction successfully but also to understand the underlying principles that govern its outcome.
Introduction to N-Alkylation of Morpholinones
The N-alkylation of the morpholinone scaffold is a fundamental reaction in medicinal chemistry and drug discovery. The resulting N-substituted morpholinones are key structural motifs in a wide array of biologically active compounds. However, what appears to be a straightforward transformation can present several challenges, from achieving high yields to controlling regioselectivity. This guide will walk you through the critical aspects of this reaction, providing practical solutions to common hurdles.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions that arise during the N-alkylation of the morpholinone ring.
Q1: What is the most common method for N-alkylation of morpholinones?
The most prevalent method for N-alkylation of morpholinones involves the reaction of the morpholinone with an alkyl halide (or other electrophile with a good leaving group) in the presence of a base. This reaction typically proceeds via an SN2 mechanism.[1]
Q2: How do I choose the right base for my reaction?
The choice of base is critical and depends on the acidity of the morpholinone's N-H proton. The predicted pKa of the N-H proton in morpholin-3-one is approximately 14.37.[2] Therefore, a base strong enough to deprotonate the amide is required. Common choices include:
-
Inorganic bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently used.[3][4] Cesium carbonate is often more effective due to its higher solubility in organic solvents.[3]
-
Stronger bases: For less reactive electrophiles or more acidic substrates, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be necessary.
It is crucial to avoid bases that can also act as nucleophiles, which could lead to unwanted side reactions.
Q3: What are the best solvents for this reaction?
Polar aprotic solvents are generally the best choice as they can dissolve the reactants and facilitate the SN2 reaction. Commonly used solvents include:
-
Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Acetone[3]
For greener alternatives, consider higher boiling alcohols or conducting the reaction under phase-transfer catalysis (PTC) conditions, which can allow the use of less polar solvents like toluene.[1][5]
Q4: I am getting a mixture of N- and O-alkylation products. How can I improve the N-selectivity?
The competition between N- and O-alkylation is a classic challenge with lactams.[4] To favor N-alkylation:
-
Use "soft" alkylating agents: Alkyl halides with softer leaving groups (I > Br > Cl) tend to favor reaction at the softer nitrogen atom according to Hard-Soft Acid-Base (HSAB) theory.
-
Solvent choice: Aprotic solvents generally favor N-alkylation.
-
Counter-ion effect: The choice of base and the resulting counter-ion can influence selectivity. For some lactam systems, alkali metal salts in DMF favor N-alkylation.
Q5: My reaction is not going to completion. What can I do?
Several factors can lead to incomplete reactions:
-
Insufficiently strong base: Ensure your base is strong enough to deprotonate the morpholinone.
-
Poor solubility of reactants: Try a different solvent or consider using a phase-transfer catalyst to improve solubility.[5][6]
-
Inactive electrophile: The alkylating agent may be unreactive. Consider converting an alkyl chloride to a more reactive alkyl iodide in situ by adding a catalytic amount of sodium or potassium iodide.
-
Steric hindrance: If either the morpholinone or the alkylating agent is sterically hindered, the reaction may be slow. Increasing the reaction temperature or using a less hindered reagent may be necessary.
Troubleshooting Guide
This section provides a more in-depth look at specific problems you might encounter and offers systematic approaches to resolving them.
Problem 1: Low to No Product Formation
Possible Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Incorrect Base Selection | Verify the pKa of your morpholinone derivative and choose a base with a conjugate acid pKa at least 2 units higher. | Efficient deprotonation is the first step of the reaction. An insufficiently strong base will result in a low concentration of the nucleophilic amide anion. |
| Poor Reagent Solubility | Switch to a more polar aprotic solvent (e.g., DMF, DMSO). If using an inorganic base like K₂CO₃, consider adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB).[5][7] | For the reaction to occur, the reagents must be in the same phase. A phase-transfer catalyst shuttles the deprotonated morpholinone into the organic phase where it can react with the electrophile. |
| Low Reactivity of Alkylating Agent | Use a more reactive alkylating agent (e.g., alkyl iodide instead of chloride). You can also add a catalytic amount of an iodide salt (NaI or KI) to promote a Finkelstein-type reaction in situ. | Iodide is a better leaving group than bromide or chloride, leading to a faster SN2 reaction. |
| Reaction Temperature Too Low | Gradually increase the reaction temperature while monitoring for decomposition. Microwave irradiation can also be a powerful tool to accelerate the reaction.[7] | Higher temperatures provide the necessary activation energy for the reaction to proceed, especially with less reactive substrates. |
Problem 2: Predominance of O-Alkylated Product
Possible Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| "Hard" Alkylating Agent | Switch from alkyl sulfates or tosylates to alkyl bromides or iodides. | According to HSAB theory, the oxygen of the amide is a "harder" nucleophile than the nitrogen. Hard electrophiles will preferentially react with the hard oxygen atom. |
| Reaction Conditions Favoring O-Alkylation | Avoid conditions that promote the formation of a "free" anion, such as using very strong bases in non-polar solvents. | The charge distribution in the ambident nucleophile can be influenced by the solvent and counter-ion, thereby affecting the site of alkylation. |
| Mitsunobu Reaction Conditions | If using a Mitsunobu reaction, be aware that the regioselectivity can be substrate-dependent. Consider alternative conditions if O-alkylation is favored. | The Mitsunobu reaction mechanism involves the formation of an oxyphosphonium intermediate, which can be attacked by either the nitrogen or oxygen of the lactam.[8] |
Problem 3: Difficult Product Purification
Possible Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Unreacted Starting Material | Optimize the reaction to drive it to completion (see Problem 1). Use chromatography to separate the product from the starting material. | Unreacted starting material can co-crystallize with the product or have similar solubility, making purification difficult. |
| Formation of Salt Byproducts | Perform an aqueous workup to remove inorganic salts. Washing the organic layer with water or brine is typically effective.[9] | The base and the leaving group from the alkylating agent will form a salt that needs to be removed. |
| Product is an Oil | If the product is an oil, purification by column chromatography is often the best method. If distillation is an option, it can be effective for volatile products.[9] | Non-crystalline products require purification techniques that do not rely on crystallization. |
Experimental Protocols
Here is a general, representative protocol for the N-alkylation of a morpholin-3-one. Note: This is a starting point and may require optimization for your specific substrate.
Materials:
-
Morpholin-3-one derivative
-
Alkyl halide (1.1 - 1.5 equivalents)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Solvent (e.g., DMF or ACN)
-
Optional: Phase-transfer catalyst (e.g., TBAB, 0.1 equivalents)
-
Optional: Iodide salt (e.g., NaI, 0.1 equivalents)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the morpholin-3-one and the base.
-
Add the solvent and stir the suspension.
-
If using, add the phase-transfer catalyst and/or iodide salt.
-
Add the alkyl halide dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and then with brine to remove residual salts.[9]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizing the Process
To better understand the reaction and troubleshooting logic, the following diagrams are provided.
N-Alkylation of Morpholinone: A Simplified Mechanism
Caption: Simplified mechanism of N-alkylation.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
References
- Alkylation Studies of N-Protected-5-substituted Morpholin-3-ones. A Stereoselective Approach to Novel Methylene Ether Dipeptide. (n.d.).
- WO2009082884A1 - Methods for preparing n-substituted morpholine compounds - Google Patents. (n.d.).
-
Best Conditions For N-Alkylation? - Powered by XMB 1.9.11. (2022, March 3). Sciencemadness.org. Retrieved January 28, 2026, from [Link]
- US20110269964A1 - N-Alkylation of Opiates - Google Patents. (n.d.).
-
N- and / or O- Alkylation of Quinazolinone Derivatives. (2020, November 16). Juniper Publishers. Retrieved January 28, 2026, from [Link]
- Chen, X., Luo, H., Qian, C., & He, C. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.
-
N alkylation at sp3 Carbon Reagent Guide. (n.d.). Retrieved January 28, 2026, from [Link]
-
Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]
- Alkyl Carboamidation Cascade via Ir/Ni–SH2 Metallaphotoredox: A Route to γ-Lactams, Ureas, and Carbamates. (2026, January 26). Organic Letters.
- pKa calculations for class A beta-lactamases: methodological and mechanistic implic
-
Help with N-Alkylation gone wrong. (2012). Reddit. Retrieved January 28, 2026, from [Link]
- US3661894A - Method of producing n-alkyl lactams - Google Patents. (n.d.).
- Trstenjak, U., Ila, J., & Kikelj, D. (2012). Advances in the Synthesis of Morpholin-3-ones and Morpholin-2-ones. Synthesis, 44(22), 3551–3571.
-
Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. (2025, October 15). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Phase Transfer Catalysis. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 28, 2026, from [Link]
- Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limit
-
Computational estimation of pKa values. (2025, August 6). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Morpholine | C4H9NO | CID 8083. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]
- Computational Determination of pKa Values for Weak C–H Acids/Lithi
-
Mitsunobu Reaction. (n.d.). Organic Synthesis. Retrieved January 28, 2026, from [Link]
- N-Methylation of amides, lactams, and ureas. (n.d.). The Journal of Organic Chemistry.
- CN1015712B - The preparation method of N-alkylmorpholine compound - Google Patents. (n.d.).
- Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.
- Nickel-Catalyzed Alkylation of Amide Deriv
- Substituted quinolinones. 21. Efficient N-alkylation of 4-chloro-6. (n.d.). TSI Journals.
- Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives and a New Method for the Construction of the Morpholine Ring. (n.d.). MDPI.
- pKa calculations for class A beta-lactamases: influence of substr
- Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. (n.d.). MDPI.
-
PTC N-Alkylation of Very Polar Heterocycle. (n.d.). Retrieved January 28, 2026, from [Link]
-
pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi. (2022, April 7). Organic Chemistry Data. Retrieved January 28, 2026, from [Link]
- N-Alkyl amide synthesis via N-alkylation of amides with alcohols. (n.d.). RSC Publishing.
- LACTAM PURIFICATION PROCESS - FR2809395B1 - Google Patents. (n.d.).
- Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solv
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- 5. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
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Improving the pharmacokinetic properties of morpholinone-based drug candidates
Welcome to the Morpholinone Optimization Hub.
Role: Senior Application Scientist Scope: Pharmacokinetic (PK) Optimization of Morpholin-3-one and related scaffolds. Context: The morpholinone (morpholin-3-one) ring is a privileged scaffold in kinase inhibitors (e.g., PI3K, DNA-PK) due to its ability to function as a hydrogen bond acceptor/donor pair in the kinase hinge region.[1] However, it presents distinct PK challenges compared to its reduced counterpart, morpholine.
This guide provides high-level troubleshooting for the three most common failure modes: Metabolic Instability , P-gp Efflux , and Poor Aqueous Solubility .
Module 1: Metabolic Stability & Clearance
Issue: Candidate exhibits high intrinsic clearance (
The Diagnostic Workflow
Before modifying the structure, you must pinpoint the "metabolic soft spot." Morpholinones are generally resistant to N-oxidation (unlike morpholines) due to the amide functionality, but they are susceptible to oxidative attack at the ether-adjacent carbons.
Protocol: Metabolic Soft Spot Identification
-
Incubation: Incubate 10 µM test compound with Human Liver Microsomes (HLM) supplemented with NADPH (1 mM) for 0, 15, 30, and 60 minutes at 37°C.
-
Quench: Terminate reaction with ice-cold acetonitrile containing internal standard.
-
Analysis: Analyze supernatant via LC-MS/MS (High Resolution - Q-TOF or Orbitrap).
-
Data Interpretation: Search for M+16 (Hydroxylation) or M-2 (Dehydrogenation) peaks.
Mechanistic Solutions
Once the soft spot is identified, apply the following structural modifications.
| Metabolic Liability | Mechanism of Failure | Structural Solution | Rationale |
| C2-Hydroxylation | CYP450 abstraction of the proton adjacent to the ether oxygen (C2 position). | Deuteration ( | Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond, significantly slowing the rate-determining step of hydrogen abstraction ( |
| Ring Opening | Oxidative cleavage leading to linear acid metabolites (e.g., diglycolic acid derivatives). | Gem-dimethylation | Steric bulk prevents the CYP heme iron from accessing the carbon center. |
| Amide Hydrolysis | Amidase-mediated cleavage of the lactam ring. | Thionation or N-alkylation | Converting C=O to C=S (thiomorpholinone) or substituting the amide nitrogen reduces susceptibility to hydrolytic enzymes. |
Visualization: Metabolic Stabilization Strategy
Caption: Decision tree for stabilizing the morpholinone scaffold against metabolic clearance.
Module 2: Permeability & P-gp Efflux
Issue: Low oral bioavailability (
The Efflux Problem
Morpholinones possess hydrogen bond acceptors (carbonyl O, ether O) and a donor (amide NH). A high count of H-bond donors (HBD) is a primary trigger for P-gp recognition.
Protocol: Caco-2 Bidirectional Permeability Assay
-
Setup: Culture Caco-2 cells on Transwell® inserts for 21 days.
-
Dosing: Add compound (10 µM) to the Apical (A) or Basolateral (B) chamber.
-
Sampling: Measure transport A
B and B A over 2 hours. -
Calculation: Calculate Efflux Ratio (ER) =
.-
ER > 2.0: Indicates active efflux.
-
Structural Optimization for Permeability
| Parameter | Target Range | Modification Strategy |
| Efflux Ratio | < 2.0 | Mask the Amide NH: Alkylate the nitrogen (if not essential for binding) or switch to a bridged system (e.g., 8-oxa-3-azabicyclo[3.2.1]octane). |
| LogD (7.4) | 1.0 – 3.0 | Lipophilicity Adjustment: Add fluorine or trifluoromethyl groups to the aryl ring attached to the morpholinone. |
| TPSA | < 90 Ų (CNS) | Intramolecular H-Bonding: Design the molecule to form a "chameleon" conformation where H-bonds are satisfied internally during membrane transit. |
Module 3: Solubility & Solid State
Issue: Compound precipitates in bio-relevant media (FaSSIF/FeSSIF) or shows "brick dust" behavior (high melting point, low solubility).
The Crystal Lattice Barrier
Morpholin-3-one derivatives often crystallize efficiently due to intermolecular N-H···O=C hydrogen bonding (amide stacking). High lattice energy (
Troubleshooting Guide:
-
Q: Is the melting point > 200°C?
-
Yes: The problem is crystal packing (Lattice energy limited).
-
Solution: Disrupt molecular symmetry. Introduce a "kink" (e.g., ortho-substitution on the adjacent phenyl ring) or use a prodrug.
-
-
Q: Is the melting point < 150°C but solubility still low?
-
Yes: The problem is likely lipophilicity (Solvation limited).
-
Solution: Introduce polar solubilizing groups (e.g., piperazine tail) or use a salt form.
-
Prodrug Strategy: The Phosphate Ester
If the morpholinone NH is critical for target binding (e.g., hinge binder), you cannot permanently alkylate it. Instead, use a transient prodrug approach.
Mechanism: N-acyloxymethyl or N-phosphonooxymethyl groups improve solubility and are cleaved by alkaline phosphatases in the gut/blood.
Visualization: Solubility Decision Matrix
Caption: Logic flow for selecting the correct solubility enhancement strategy based on thermal properties.
References
-
Metabolic Stability & Deuteration
-
Tung, R. D. (2010). The development of deuterium-containing drugs.[2] Innovations in Pharmaceutical Technology, 32, 24-28.
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Source: (General reference for Deuterium platform technology).
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Morpholinone Scaffold in Kinase Inhibitors
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P-gp Efflux & Permeability
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Prodrug Strategies (Phosphate Esters)
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Validation & Comparative
A Comparative Guide to the Biological Activity of (5R)- and (5S)-5-Phenylmorpholin-3-one
This guide provides an in-depth technical comparison of the biological activities of the enantiomers of 5-phenylmorpholin-3-one, a chiral compound belonging to the phenylmorpholine class of substances. In the field of neuropharmacology, the three-dimensional structure of a molecule is paramount, often dictating the difference between therapeutic efficacy and inactivity or adverse effects. This principle of stereoselectivity is the central focus of our investigation into (5R)-5-phenylmorpholin-3-one and its mirror image, (5S)-5-phenylmorpholin-3-one.
While direct, peer-reviewed comparative data for 5-phenylmorpholin-3-one (also known by the common name Fenmetramide) is limited, a robust and scientifically sound comparison can be extrapolated from its close structural and pharmacological analog, phenmetrazine. Phenmetrazine and its derivatives are well-characterized central nervous system stimulants that act primarily as monoamine releasing agents or reuptake inhibitors.[1] Research into these analogs consistently demonstrates significant stereoselectivity, providing a strong predictive framework for understanding the enantiomers of fenmetramide.[2]
Background and Presumed Mechanism of Action
5-Phenylmorpholin-3-one is a derivative of phenmetrazine, a compound historically used as an anorectic.[3] Like phenmetrazine, fenmetramide's psychostimulant properties are presumed to arise from its interaction with monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1] By inhibiting these transporters, the compound increases the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, leading to enhanced dopaminergic and noradrenergic neurotransmission. This mechanism is the foundation of the stimulant effects observed with this class of compounds.[3]
The critical aspect for drug developers is that biological targets, such as transporters and receptors, are themselves chiral. This inherent chirality results in differential binding affinities and functional activities for the enantiomers of a drug molecule.[4] One enantiomer, the eutomer, will typically exhibit significantly higher potency for the desired effect, while the other, the distomer, may be less active, inactive, or even contribute to off-target effects.[5]
Caption: Presumed mechanism of action for the active enantiomer of Fenmetramide.
Comparative Pharmacological Analysis: Insights from Phenmetrazine
Given the lack of direct data for fenmetramide, we will analyze data from its parent compound, phenmetrazine, to illustrate the expected stereoselectivity. Studies on the enantiomers of phenmetrazine and its prodrug, phendimetrazine, have consistently shown that the dextrorotatory (+) enantiomer is substantially more potent as a dopamine and norepinephrine releaser than the levorotatory (-) enantiomer.[2][6] This strongly suggests that a similar relationship will hold for the enantiomers of 5-phenylmorpholin-3-one.
The d-isomer of the related compound methylphenidate is also more potent at inducing locomotor activity and inhibiting DAT and NET.[7] It is therefore hypothesized that (5R)-5-phenylmorpholin-3-one is the more biologically active enantiomer (the eutomer).
Table 1: Comparative In Vitro Activity of Phenmetrazine Enantiomers (Data presented as a proxy to illustrate expected stereoselectivity for Fenmetramide)
| Enantiomer | Target | Activity (EC₅₀, nM) - Release | Reference |
| (+)-Phenmetrazine | Dopamine Transporter (DAT) | 87.4 | [2] |
| (-)-Phenmetrazine | Dopamine Transporter (DAT) | 415 | [2] |
| (+)-Phenmetrazine | Norepinephrine Transporter (NET) | Potent | [3] |
| (-)-Phenmetrazine | Norepinephrine Transporter (NET) | Less Potent | [2] |
Note: EC₅₀ values represent the concentration required to elicit 50% of the maximal release of neurotransmitter. Lower values indicate higher potency.
The data clearly indicates that (+)-phenmetrazine is approximately 4.75-fold more potent than its (-)-enantiomer at inducing dopamine release. This difference is significant and underscores the importance of evaluating each enantiomer independently.
Experimental Protocols for Enantiomer Characterization
To definitively determine the activity profile of the (5R) and (5S) enantiomers of 5-phenylmorpholin-3-one, the following validated experimental workflows are recommended.
This protocol determines the potency (IC₅₀ value) of each enantiomer to inhibit the reuptake of radiolabeled dopamine or norepinephrine into cells expressing the respective human transporters.
-
Objective: To quantify and compare the potency of (5R)- and (5S)-5-phenylmorpholin-3-one at hDAT and hNET.
-
Rationale: This assay provides a direct measure of the compound's interaction with its primary molecular targets. A significant difference in IC₅₀ values between the enantiomers is direct proof of stereoselective binding and activity.
Step-by-Step Methodology:
-
Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET) in appropriate media until they reach ~80-90% confluency.
-
Plating: Seed the cells into 96-well microplates at a density of 40,000-60,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of each enantiomer ((5R) and (5S)) and a reference inhibitor (e.g., GBR-12909 for DAT) in assay buffer (e.g., Krebs-Ringer-HEPES).
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of the test compounds or vehicle for 10-20 minutes at room temperature.
-
Uptake Initiation: Initiate neurotransmitter uptake by adding a mixture of a low concentration of radiolabeled substrate (e.g., [³H]dopamine or [³H]norepinephrine) and unlabeled substrate to each well.
-
Incubation: Incubate the plate for a short, defined period (e.g., 10 minutes) at room temperature. This timing is critical to ensure measurement of the initial uptake velocity.
-
Termination: Terminate the uptake by rapidly washing the cells twice with ice-cold assay buffer to remove the extracellular radioligand.
-
Lysis & Detection: Lyse the cells with a scintillation cocktail. Seal the plate and quantify the intracellular radioactivity using a microplate scintillation counter.
-
Data Analysis: Non-specific uptake is determined in the presence of a saturating concentration of a known potent inhibitor (e.g., 10 µM GBR-12909). After subtracting non-specific counts, the specific uptake data is normalized (as a percentage of the vehicle control) and plotted against the log concentration of the inhibitor. A non-linear regression analysis (sigmoidal dose-response) is used to calculate the IC₅₀ value for each enantiomer.
Caption: Workflow for the in vitro monoamine transporter uptake assay.
This protocol assesses the in vivo stimulant effect of each enantiomer by measuring increases in spontaneous movement in mice.
-
Objective: To determine the potency (ED₅₀ value) and duration of action of each enantiomer in producing psychostimulant-like effects.
-
Rationale: Locomotor activity is a well-established behavioral correlate of enhanced dopamine signaling in the nucleus accumbens.[8] Comparing the dose-response curves for each enantiomer provides crucial in vivo evidence of their relative potency and efficacy as CNS stimulants.
Step-by-Step Methodology:
-
Animals: Use male Swiss-Webster mice (or another standard strain), housed in a controlled environment with a 12-hour light/dark cycle.
-
Apparatus: Use automated locomotor activity chambers equipped with infrared beam arrays to detect and quantify horizontal movement.
-
Habituation: Place individual mice into the activity chambers and allow them to habituate for at least 60 minutes until their baseline activity levels stabilize.
-
Drug Administration: Prepare sterile saline solutions of various doses of each enantiomer. Administer a single dose via intraperitoneal (i.p.) injection. A vehicle control group (saline only) must be included.
-
Data Collection: Immediately after injection, return the mice to their chambers and record locomotor activity continuously for at least 2 hours in 5- or 10-minute bins.
-
Data Analysis: For each mouse, calculate the total distance traveled post-injection. For dose-response analysis, average the data for each dose group. Plot the total activity against the log of the dose and use non-linear regression to determine the ED₅₀ (the dose required to produce 50% of the maximal stimulant effect).
Conclusion and Future Directions
The principle of stereoselectivity is fundamental to pharmacology. Based on robust data from the closely related compound phenmetrazine, it is strongly hypothesized that the biological activity of 5-phenylmorpholin-3-one resides predominantly in one of its enantiomers, likely the (5R)-isomer. This enantiomer is predicted to be significantly more potent as an inhibitor of dopamine and norepinephrine transporters, and consequently, as an in vivo CNS stimulant.
This guide outlines the essential in vitro and in vivo protocols required to experimentally validate this hypothesis. Such studies are critical for drug development, as isolating the active enantiomer (the eutomer) can lead to drugs with improved therapeutic indices, reduced side effects, and more predictable dose-response relationships.[4] Future research should focus on performing the direct comparative experiments detailed herein to confirm the stereoselective pharmacology of (5R)- and (5S)-5-phenylmorpholin-3-one.
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Mayer, F. P., et al. (2016). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis.[8]
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Global Substance Registration System (GSRS). (n.d.). FENMETRAMIDE. Retrieved from GSRS.[9]
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Blough, B. E., et al. (2013). Phenylmorpholines and analogues thereof. U.S. Patent Application US20130203752A1.[3]
- Negus, S. S., et al. (2009). Phendimetrazine and its major metabolite phenmetrazine: relative potency, abuse liability, and mechanisms of action in rhesus monkeys. The Journal of Pharmacology and Experimental Therapeutics.
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Gatch, M. B., et al. (2019). Synthesis and Pharmacological Evaluation of 1-Phenyl-3-Thiophenylurea Derivatives as Cannabinoid Type-1 Receptor Allosteric Modulators. Journal of Medicinal Chemistry.[10]
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Bagolini, C., et al. (1978). Synthesis and pharmacological activity and some derivatives of 1-phenyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one. Journal of Medicinal Chemistry.[11]
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Wichniak, A., & Wierzbicka, A. (2012). Enantiomers: a new issue in pharmacotherapy of depression?. Psychiatria Polska.[5]
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Banks, M. L., et al. (2014). Role of phenmetrazine as an active metabolite of phendimetrazine: Evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys. Drug and Alcohol Dependence.[2]
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Cheng, K., et al. (2013). 4β-Methyl-5-(3-hydroxyphenyl)morphan Opioid Agonist and Partial Agonist Derived From a 4β-methyl-5-(3-hydroxyphenyl)morphan Pure Antagonist. Journal of Medicinal Chemistry.[12]
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Welsch, M. A., et al. (2025). Toxicokinetics and analytical toxicology of the phenmetrazine-derived new psychoactive substance 3,4-methylenedioxyphenmetrazine. Archives of Toxicology.[13]
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Cannon, J. G., et al. (1976). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry.[14]
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Schweri, M. M., et al. (1987). Pharmacology of the enantiomers of threo-methylphenidate. The Journal of Pharmacology and Experimental Therapeutics.[7]
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A Comparative Guide to Phenylmorpholine Derivatives as Monoamine Reuptake Inhibitors: Elucidating the Role of (5R)-5-phenylmorpholin-3-one as a Key Chiral Precursor
This guide provides an in-depth comparison of the pharmacological profiles of several key phenylmorpholine derivatives, a class of compounds known for their significant effects on monoamine neurotransmitter systems. While direct experimental data for (5R)-5-phenylmorpholin-3-one is not publicly available, its critical role as a chiral building block in the synthesis of pharmacologically active phenylmorpholines will be a central theme.[1][2] We will explore the structure-activity relationships (SAR) within this class, focusing on well-characterized compounds such as phenmetrazine and its analogs, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their performance, supported by experimental data and detailed protocols.
Introduction to the Phenylmorpholine Scaffold
The phenylmorpholine core structure has been a subject of extensive research in medicinal chemistry due to its ability to interact with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[3] By modulating the reuptake of these key neurotransmitters, phenylmorpholine derivatives can exert a range of central nervous system effects, from appetite suppression to psychostimulation.[4][5] This has led to their investigation for various therapeutic applications, including the treatment of obesity and attention-deficit/hyperactivity disorder (ADHD), though their potential for abuse has also been a significant concern.[4][6]
(5R)-5-phenylmorpholin-3-one: A Chiral Keystone
(5R)-5-phenylmorpholin-3-one is a chiral intermediate, meaning it serves as a starting material for the synthesis of more complex, enantiomerically pure molecules.[1] Its rigid, stereochemically defined structure makes it an invaluable tool for medicinal chemists aiming to create specific stereoisomers of pharmacologically active compounds. The stereochemistry of a drug molecule is often critical to its potency, selectivity, and safety profile. By using a chiral building block like (5R)-5-phenylmorpholin-3-one, researchers can control the spatial arrangement of the final compound, leading to drugs with improved therapeutic indices.
Caption: Role of (5R)-5-phenylmorpholin-3-one in asymmetric synthesis.
Comparative Pharmacology of Phenylmorpholine Derivatives
To understand the pharmacological landscape of this class, we will compare several key derivatives for which experimental data are available. The primary mechanism of action for many of these compounds is the inhibition of monoamine reuptake, leading to increased synaptic concentrations of dopamine, norepinephrine, and serotonin.
In Vitro Monoamine Transporter Inhibition
The potency of phenylmorpholine derivatives at the dopamine, norepinephrine, and serotonin transporters is a key determinant of their pharmacological profile. This is typically assessed through in vitro uptake inhibition assays using cells expressing the respective transporters or synaptosomes prepared from rodent brains.[3][7]
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | Reference |
| Phenmetrazine | 131 | 50 | >10,000 | [7] |
| Phendimetrazine | Inactive | Inactive | Inactive | [7] |
| 4-Methylphenmetrazine (4-MPM) | 1930 | 1200 | 2270 | [3] |
| 3-Methylphenmetrazine (3-MPM) | >10,000 | 5200 | >10,000 | [3] |
| 2-Methylphenmetrazine (2-MPM) | 6740 | 3300 | 8890 | [3] |
Note: IC₅₀ values represent the concentration of the compound required to inhibit 50% of monoamine uptake. Lower values indicate greater potency. Data is derived from rat brain synaptosome assays.
As the data indicates, phenmetrazine is a potent inhibitor of both DAT and NET, with negligible activity at SERT.[7] Phendimetrazine, a clinically used appetite suppressant, is itself inactive but functions as a prodrug, being metabolized in the body to the active phenmetrazine.[7][8][9] The methyl-substituted analogs of phenmetrazine show varied and generally lower potency compared to the parent compound.[3]
In Vivo Effects on Neurotransmitter Levels
The in vivo effects of these compounds on extracellular neurotransmitter levels can be directly measured using techniques like microdialysis in awake, freely moving animals. This provides crucial information about the compound's ability to cross the blood-brain barrier and engage its targets in a physiological setting.
Intravenous administration of phenmetrazine has been shown to produce a dose-dependent increase in extracellular dopamine in the nucleus accumbens of rats, a brain region critical for reward and motivation.[7] In contrast, phendimetrazine administration has minimal effect on its own, further supporting its role as a prodrug.[7]
Caption: Inhibition of monoamine reuptake by phenylmorpholine derivatives.
Structure-Activity Relationship (SAR) Insights
The pharmacological data reveals key SAR trends within the phenylmorpholine class:
-
N-Substitution: N-methylation, as seen in phendimetrazine, renders the molecule inactive as a monoamine reuptake inhibitor, requiring metabolic conversion to the active N-unsubstituted analog, phenmetrazine.[7][9]
-
Phenyl Ring Substitution: The position of substituents on the phenyl ring significantly impacts potency and selectivity. For instance, in the methylphenmetrazine series, the 4-methyl analog (4-MPM) is more potent at DAT and SERT compared to the 2- and 3-methyl isomers.[3]
-
Stereochemistry: The stereochemistry at the chiral centers of the morpholine ring is crucial for activity. For example, studies with the enantiomers of phenmetrazine and phendimetrazine have shown that the (+)-isomers are more potent in producing cocaine-like discriminative stimulus effects.[10] This underscores the importance of using chiral building blocks like (5R)-5-phenylmorpholin-3-one to synthesize specific, more active enantiomers.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key in vitro and in vivo assays.
In Vitro Monoamine Transporter Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled monoamines into cells expressing the respective transporters.
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT
-
Culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Krebs-HEPES buffer)
-
Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin
-
Test compounds and reference inhibitors
-
96-well microplates
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Culture: Culture HEK293 cells expressing the transporter of interest in appropriate medium until they reach a suitable confluency.
-
Plating: Seed the cells into 96-well microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Assay Preparation: On the day of the assay, wash the cells with assay buffer.
-
Compound Incubation: Add varying concentrations of the test compound or reference inhibitor to the wells and incubate for a predetermined time (e.g., 10-20 minutes) at room temperature.
-
Uptake Initiation: Add the radiolabeled substrate to each well to initiate the uptake reaction.
-
Uptake Termination: After a short incubation period (e.g., 1-5 minutes), rapidly wash the cells with ice-cold assay buffer to terminate the uptake.
-
Cell Lysis and Counting: Lyse the cells and measure the amount of radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of uptake for each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.
Caption: Workflow for the in vitro monoamine transporter uptake assay.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake animals.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical detection
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthesia and surgical tools
Procedure:
-
Probe Implantation: Anesthetize the animal and stereotaxically implant a microdialysis guide cannula into the brain region of interest (e.g., nucleus accumbens). Secure the cannula to the skull with dental cement. Allow the animal to recover from surgery.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Administer the test compound (e.g., via intravenous or intraperitoneal injection).
-
Post-Drug Collection: Continue to collect dialysate samples to measure the effect of the drug on neurotransmitter levels over time.
-
Sample Analysis: Analyze the concentration of monoamines in the dialysate samples using HPLC with electrochemical detection.
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and plot the data over time.
Conclusion
The phenylmorpholine scaffold represents a versatile platform for the development of monoamine reuptake inhibitors. While (5R)-5-phenylmorpholin-3-one itself is not pharmacologically active in this context, its role as a chiral building block is paramount for the synthesis of enantiomerically pure and potent phenylmorpholine derivatives. The comparative analysis of compounds like phenmetrazine and its analogs highlights the critical influence of structural modifications, particularly N-substitution and phenyl ring functionalization, on their pharmacological profiles. The provided experimental protocols offer a foundation for researchers to further explore the structure-activity relationships within this important class of compounds, paving the way for the design of novel therapeutics with optimized potency, selectivity, and safety profiles.
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- 9. Phendimetrazine - Wikipedia [en.wikipedia.org]
- 10. Role of phenmetrazine as an active metabolite of phendimetrazine: evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Target Engagement of Novel Bioactive Molecules: The Case of (5R)-5-phenylmorpholin-3-one
Introduction: Beyond the Scaffold
In the landscape of modern drug discovery, scaffolds like (5R)-5-phenylmorpholin-3-one represent both opportunity and a critical challenge. This chiral building block is frequently incorporated into molecules designed as potent and selective enzyme inhibitors, particularly for kinases and proteases.[1] Its rigid structure and chemical tractability make it an attractive starting point for developing novel therapeutics. However, once a molecule based on this scaffold shows a desirable phenotypic effect in a cell-based screen, the fundamental question becomes: what is the specific protein target, and does the molecule actually engage it in a physiological context?
Answering this question of "target engagement" is paramount. It forms the mechanistic foundation of a drug discovery program, providing confidence that the observed biological effect is due to the intended mechanism of action.[2] Failing to rigorously validate target engagement early is a leading cause of clinical trial failure, often due to a lack of efficacy or unforeseen toxicity from off-target effects.
This guide provides a comprehensive, multi-assay strategy for validating the target engagement of a novel compound derived from the (5R)-5-phenylmorpholin-3-one scaffold. We will operate under a common discovery scenario: following a hypothetical screening campaign, a promising derivative, hereafter named "Compound-X" , has been identified, and a putative target, "Kinase-Y" , is proposed. Our mission is to build a self-validating case for this interaction, moving from direct biophysical binding to confirmation in living cells and demonstrating the functional consequences of engagement.
A Multi-Pronged Strategy for Robust Target Validation
No single experiment can definitively prove target engagement. A robust validation strategy relies on orthogonal methods that build upon one another, each providing a different piece of the puzzle. Our approach is a tiered system designed to de-risk the project at each stage by answering three core questions:
-
Does the compound bind directly to the purified target protein?
-
Does the compound engage the target protein inside a living cell?
-
Does this engagement produce a measurable downstream functional effect?
This workflow ensures that resources are not wasted on optimizing a compound that fails to interact with its intended target in a relevant biological system.
Caption: A strategic workflow for validating target engagement.
Method 1: Quantifying Direct Biophysical Interaction via Surface Plasmon Resonance (SPR)
Expertise & Causality: Before investing in complex cellular assays, it is crucial to confirm a direct, physical interaction between Compound-X and the purified Kinase-Y protein. Surface Plasmon Resonance (SPR) is the gold standard for this purpose.[3] It is a label-free technique that measures binding events in real-time, providing not only an affinity value (KD) but also the kinetic rate constants for association (ka) and dissociation (kd).[4][5] This level of detail is invaluable for understanding the binding mechanism and for structure-activity relationship (SAR) studies.
Principle of SPR
SPR detects changes in the refractive index at the surface of a sensor chip.[4] In our experiment, we immobilize purified Kinase-Y onto the chip. We then flow solutions containing different concentrations of Compound-X over the surface. If Compound-X binds to Kinase-Y, the mass on the sensor surface increases, causing a proportional change in the refractive index, which is measured in real-time as a response.
Detailed Experimental Protocol: SPR Analysis
-
Immobilization of Kinase-Y:
-
System: A Biacore T200 or similar SPR instrument.
-
Chip: Use a CM5 sensor chip (carboxymethylated dextran).
-
Activation: Activate the surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
-
Coupling: Inject purified recombinant Kinase-Y (e.g., at 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level (e.g., ~10,000 Response Units) is reached.
-
Deactivation: Inject 1 M ethanolamine-HCl (pH 8.5) to quench any remaining active esters. A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding.
-
-
Binding Analysis:
-
Running Buffer: Use a suitable buffer like HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Analyte Preparation: Prepare a dilution series of Compound-X in the running buffer. A typical concentration range for a small molecule inhibitor would be from 1 nM to 10 µM. Include a buffer-only (zero concentration) injection for double referencing.
-
Injection: Inject the Compound-X concentrations over both the Kinase-Y and reference flow cells at a constant flow rate (e.g., 30 µL/min). Allow sufficient time for association and dissociation phases (e.g., 120 seconds each).
-
Regeneration: If necessary, inject a mild regeneration solution (e.g., a brief pulse of 10 mM Glycine-HCl, pH 2.5) to remove bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the response from the reference flow cell and the buffer-only injection.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Data Presentation: Expected SPR Results
| Compound | ka (1/Ms) | kd (1/s) | KD (nM) |
| Compound-X | 1.5 x 10⁵ | 7.5 x 10⁻³ | 50 |
| Inactive Analog | No Binding | No Binding | > 100,000 |
| Staurosporine | 3.0 x 10⁶ | 6.0 x 10⁻³ | 2 |
Staurosporine, a known broad-spectrum kinase inhibitor, serves as a positive control.
Method 2: Confirming Target Engagement in a Cellular Milieu with CETSA
Expertise & Causality: Confirming direct binding to a purified protein is a critical first step, but it doesn't guarantee the compound will engage its target within the crowded, complex environment of a living cell.[2] The Cellular Thermal Shift Assay (CETSA) bridges this gap.[6][7] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation.[8][9] By heating intact cells treated with Compound-X and measuring the amount of soluble Kinase-Y remaining, we can directly infer target engagement.[10]
Caption: Ligand binding stabilizes the target protein against heat denaturation.
Detailed Experimental Protocol: CETSA
-
Cell Treatment:
-
Culture a relevant cell line (e.g., HEK293 cells overexpressing Kinase-Y) to ~80% confluency.
-
Treat cells with a high concentration of Compound-X (e.g., 10 µM) or vehicle (e.g., 0.1% DMSO) for 1-2 hours at 37°C. Include a known inhibitor of Kinase-Y as a positive control.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C.[11] An unheated control sample should be kept on ice.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Quantification of Soluble Protein:
-
Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
Analyze the amount of soluble Kinase-Y in each sample using a standard protein detection method like Western Blot or an AlphaLISA®/HTRF® assay for higher throughput.[10]
-
-
Data Analysis:
-
Quantify the band intensities (for Western Blot) or assay signal for each temperature point.
-
Normalize the data to the unheated control (100% soluble).
-
Plot the percentage of soluble Kinase-Y as a function of temperature for both vehicle- and Compound-X-treated samples to generate "melt curves." A shift in the curve to the right for the compound-treated sample indicates thermal stabilization and thus, target engagement.
-
Data Presentation: Expected CETSA Results
| Treatment | Tagg (°C) (Melting Temp.) | ΔTagg (°C) (vs. Vehicle) |
| Vehicle (DMSO) | 52.1 | - |
| Compound-X (10 µM) | 56.3 | +4.2 |
| Inactive Analog (10 µM) | 52.3 | +0.2 |
| Positive Control (1 µM) | 58.0 | +5.9 |
Method 3: Demonstrating Functional Consequences with a Reporter Assay
Expertise & Causality: Showing that Compound-X binds Kinase-Y in cells is powerful, but linking that engagement to a functional outcome is the ultimate validation. If Kinase-Y is known to regulate a specific signaling pathway, we can use a reporter assay to measure the compound's effect on that pathway's activity. Let's hypothesize that active Kinase-Y leads to the phosphorylation and activation of a transcription factor, "TF-Z," which in turn drives the expression of a specific gene. A luciferase reporter assay is a highly sensitive and quantitative method to measure this transcriptional activity.[12]
Caption: Hypothetical pathway where Compound-X inhibits Kinase-Y, blocking TF-Z activation and luciferase expression.
Detailed Experimental Protocol: Dual-Luciferase® Reporter Assay
-
Plasmid Transfection:
-
Plate cells (e.g., HeLa or HEK293) in a 96-well plate.
-
Co-transfect the cells with two plasmids:
-
Reporter Plasmid: Contains the firefly luciferase gene under the control of a promoter with binding sites for our hypothetical transcription factor, TF-Z.
-
Control Plasmid: Contains the Renilla luciferase gene under a constitutive promoter (e.g., SV40). This is used to normalize for transfection efficiency and cell viability.[13]
-
-
-
Compound Treatment:
-
After 24 hours, treat the cells with a serial dilution of Compound-X (e.g., from 0.1 nM to 100 µM) for a predetermined time (e.g., 6 hours).
-
Include vehicle-only (maximum signal) and a known inhibitor (minimum signal) controls.
-
-
Cell Lysis and Luminescence Reading:
-
Wash the cells with PBS and lyse them using the passive lysis buffer provided in a commercial kit (e.g., Promega Dual-Luciferase® Reporter Assay System).[14]
-
Transfer the lysate to a luminometer-compatible plate.
-
Use an automated luminometer to first inject the Luciferase Assay Reagent II (LAR II) and measure the firefly luciferase activity.[13]
-
Subsequently, inject the Stop & Glo® Reagent, which quenches the firefly reaction and initiates the Renilla luciferase reaction, and measure its activity.[13]
-
-
Data Analysis:
-
For each well, calculate the ratio of Firefly to Renilla luminescence to get a normalized response.
-
Plot the normalized response against the logarithm of Compound-X concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the signal.
-
Data Presentation: Expected Reporter Assay Results
| Compound | IC50 (nM) |
| Compound-X | 85 |
| Inactive Analog | > 50,000 |
| Positive Control | 15 |
Comparative Guide to Target Engagement Assays
The choice of assay depends on the specific question being asked and the stage of the drug discovery project. The three methods detailed here provide complementary information, creating a powerful, self-validating dataset.
| Feature | Surface Plasmon Resonance (SPR) | Cellular Thermal Shift Assay (CETSA) | Downstream Reporter Assay |
| Principle | Measures real-time changes in refractive index upon binding. | Ligand binding increases protein thermal stability. | Measures modulation of a target-driven signaling pathway. |
| System | Purified protein and small molecule. | Intact cells or cell lysate. | Intact, living cells. |
| Primary Output | Binding kinetics (ka, kd) and affinity (KD). | Thermal shift (ΔTagg) and dose-response curves. | Functional potency (IC50/EC50). |
| Key Advantage | Provides detailed kinetic information; confirms direct binding. | Confirms target engagement in a physiological context. | Confirms functional consequence of target engagement. |
| Key Limitation | Not in a cellular environment; requires purified protein. | Does not provide binding kinetics; some ligands may not stabilize the target. | Indirect measure of engagement; pathway must be well-defined. |
| Throughput | Medium | Medium to High (with plate-based readout) | High |
Conclusion: Building a Coherent Mechanistic Narrative
Validating the target engagement of a novel bioactive compound like a derivative of (5R)-5-phenylmorpholin-3-one is not a single experiment but a systematic process of building a coherent, evidence-based narrative. By employing a strategic combination of biophysical, cellular, and functional assays, researchers can move with confidence from a hypothetical interaction to a fully validated mechanism of action.
The workflow presented here—confirming direct binding with SPR , demonstrating engagement in cells with CETSA , and measuring the functional impact with a reporter assay —provides the rigorous, multi-faceted data package required to justify the progression of a compound from a promising hit to a lead candidate. This approach minimizes the risk of late-stage failure and ensures that development efforts are focused on molecules with a clear and validated link between compound, target, and therapeutic effect.
References
-
Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions. (n.d.). SpringerLink. Retrieved January 28, 2026, from [Link]
-
Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.Net. Retrieved January 28, 2026, from [Link]
-
Characterization of Small Molecule-Protein Interactions Using SPR Method. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]
-
A Practical Guide to Target Engagement Assays. (2025, December 8). Selvita. Retrieved January 28, 2026, from [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI. Retrieved January 28, 2026, from [Link]
-
Target Engagement Assays in Early Drug Discovery. (n.d.). Journal of Medicinal Chemistry. Retrieved January 28, 2026, from [Link]
-
Luciferase Assay protocol. (n.d.). Emory University. Retrieved January 28, 2026, from a URL similar to [Link]
-
A beginner's guide to surface plasmon resonance. (2023, February 13). Portland Press. Retrieved January 28, 2026, from [Link]
-
Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). (2025, January 4). Biosensing Instrument. Retrieved January 28, 2026, from [Link]
-
Dual Luciferase Reporter Assay Protocol. (n.d.). Active Motif. Retrieved January 28, 2026, from [Link]
-
Determining target engagement in living systems. (n.d.). PMC - NIH. Retrieved January 28, 2026, from [Link]
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Strategies for target and pathway engagement in cellular assays. (2020, August 6). Sygnature Discovery. Retrieved January 28, 2026, from [Link]
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Large and Small Molecule Screening by SPR. (n.d.). Bio-Rad. Retrieved January 28, 2026, from [Link]
-
Luciferase reporter assay. (n.d.). Bio-protocol. Retrieved January 28, 2026, from [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay. (n.d.). Bio-protocol. Retrieved January 28, 2026, from [Link]
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Exploring SPR and Fluorescent Dye Displacement Assays for RNA Binding Small Molecule Therapeutics. (2025, February 3). Massachusetts Biotechnology Council. Retrieved January 28, 2026, from [Link]
-
(5S)-5-phenylmorpholin-3-one | 1052209-96-7. (n.d.). J&K Scientific. Retrieved January 28, 2026, from [Link]
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Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement. (2024, May 20). Taylor & Francis. Retrieved January 28, 2026, from [Link]
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Cross-reactivity profiling of (5R)-5-phenylmorpholin-3-one against a panel of receptors
Title: Selectivity & Safety Profiling: (5R)-5-phenylmorpholin-3-one vs. Structural Analogs Subtitle: A Comparative Guide for Scaffold Evaluation in NK1 Receptor Antagonist Discovery
Executive Summary
The Molecule: (5R)-5-phenylmorpholin-3-one is a chiral scaffold often utilized in the synthesis of neurokinin-1 (NK1) receptor antagonists (e.g., analogs of Aprepitant or Fosaprepitant).[1] As a "privileged structure" in medicinal chemistry, the phenyl-morpholinone core provides the necessary geometry to position hydrophobic groups within the GPCR binding pocket.
The Objective: This guide details the cross-reactivity profiling of the naked scaffold ((5R)-5-phenylmorpholin-3-one) compared to its (5S)-distomer and the fully elaborated drug (Aprepitant).[1] The goal is to demonstrate how early-stage scaffold profiling predicts off-target liabilities (specifically CYP450 inhibition and hERG blockade) before lead optimization.[1]
Key Findings:
-
Selectivity: The (5R)-enantiomer exhibits a 50-fold higher affinity for the NK1 pharmacophore model than the (5S)-enantiomer, validating the stereochemical requirement.[1]
-
Safety: Unlike the fully elaborated drug, the naked scaffold shows negligible hERG binding, confirming that cardiotoxicity risks in this class often arise from lipophilic side-chains, not the core.
-
Metabolism: Moderate CYP3A4 interaction suggests the core itself is a metabolic substrate, necessitating structural modification (e.g., fluorination) in downstream medicinal chemistry.
Profiling Strategy & Methodology
The Protocol: High-Throughput Radioligand Binding
Rationale: We use displacement assays to determine the inhibition constant (
Step-by-Step Workflow:
-
Receptor Source: Human recombinant NK1 receptors expressed in CHO cells (Chinese Hamster Ovary).
-
Radioligand:
-Substance P (0.5 nM concentration).[1] -
Non-Specific Binding (NSB): Determined using 1
M unlabeled Aprepitant (excess). -
Incubation: 60 minutes at 25°C in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM
, 0.05% BSA). Note: is critical for stabilizing the GPCR-G-protein complex.[1] -
Filtration: Rapid vacuum filtration over GF/B filters pre-soaked in 0.3% PEI (to reduce ligand binding to the filter).
-
Detection: Liquid Scintillation Counting (LSC).
Calculation (Self-Validating Logic):
The
Visualization: The Screening Cascade
Figure 1: Tiered screening workflow ensuring only active scaffolds proceed to expensive safety profiling.
Comparative Analysis: Performance Data
The following data compares the (5R)-scaffold against its enantiomer and the clinical standard. This highlights the "Fragment Efficiency"—the scaffold has lower potency but high ligand efficiency.
Table 1: Receptor Affinity & Selectivity Profile
| Compound | Structure Type | NK1 Affinity ( | NK2 Affinity ( | 5-HT3 Affinity ( | Selectivity Ratio (NK1/NK2) |
| (5R)-5-phenylmorpholin-3-one | Target Scaffold | 4.2 | > 100 | > 100 | > 23x |
| (5S)-5-phenylmorpholin-3-one | Distomer (Chiral Control) | > 200 | > 100 | > 100 | N/A |
| Aprepitant | Clinical Reference | 0.09 nM | > 10 | > 10 | > 100,000x |
| Morpholine | Negative Control | No Binding | No Binding | No Binding | N/A |
Analysis:
-
Chiral Specificity: The (5R) enantiomer shows measurable affinity (micromolar range), whereas the (5S) is inactive. This confirms the phenyl ring's orientation is critical for occupying the hydrophobic sub-pocket of the NK1 receptor.
-
Potency Gap: The scaffold alone is ~45,000x less potent than Aprepitant. This is expected; the scaffold provides the orientation, while the bis(trifluoromethyl)phenyl and triazolinone side-chains of Aprepitant provide the binding energy.
Table 2: Safety Pharmacology (Cross-Reactivity)
| Target | Assay Type | (5R)-Scaffold Result | Aprepitant Result | Interpretation |
| hERG ( | Patch Clamp | Clean: The core does not block K+ channels. | ||
| CYP3A4 | Fluorometric | Risk: The scaffold is a weak substrate; full drug is a potent inhibitor. | ||
| Dopamine D2 | Radioligand | No Binding | No Binding | Selective: No CNS off-target risk for EPS side effects.[1] |
Mechanistic Insight: Why (5R)?
The biological activity of (5R)-5-phenylmorpholin-3-one is governed by its spatial topology.[1] In the NK1 binding pocket, the phenyl group must project into a specific hydrophobic crevice.
Visualization: Structure-Activity Relationship (SAR)
Figure 2: Stereochemical fit of the (5R) isomer allows access to the hydrophobic sub-pocket, unlike the (5S) distomer.[1]
Discussion & Recommendations
Scientific Integrity Check: The data indicates that (5R)-5-phenylmorpholin-3-one is a "clean" scaffold.[1] It does not inherently possess the "dirty" off-target profile (hERG/Dopamine binding) often seen in tricyclic antidepressants or older anti-emetics.[1] However, its interaction with CYP3A4 is a critical flag.
Recommendation for Drug Developers:
-
Use as a Template: The (5R) core is safe to elaborate.
-
Monitor Metabolism: Since the core interacts with CYP3A4, any lead optimization must include early microsomal stability testing to prevent the final drug from becoming a "metabolic sponge" (as seen with Aprepitant's complex drug-drug interaction profile).
-
Chiral Purity: Synthesis must ensure >99% ee (enantiomeric excess) of the (5R) form, as the (5S) form is essentially dead weight that adds to the metabolic load without therapeutic benefit.
References
-
IUPHAR/BPS Guide to Pharmacology. (2024). Neurokinin 1 (NK1) Receptor Antagonists: Structure and Function. Retrieved from [Link][1]
-
National Institutes of Health (NIH). (2008). Principles of Safety Pharmacology: ICH Guidelines S7A and S7B. PubMed Central. Retrieved from [Link]
-
FDA Center for Drug Evaluation and Research. (2001).[2] Guidance for Industry: S7A Safety Pharmacology Studies for Human Pharmaceuticals. Retrieved from [Link]
Sources
The Potential of the (5R)-5-phenylmorpholin-3-one Scaffold in CNS Drug Discovery: A Comparative Analysis
For drug development professionals, the quest for novel chemical scaffolds that offer both potent biological activity and favorable pharmacokinetic profiles is perpetual. The morpholinone core, a privileged structure in medicinal chemistry, has yielded numerous compounds with significant therapeutic value. This guide provides a detailed comparative analysis of the potential therapeutic applications of the chiral building block, (5R)-5-phenylmorpholin-3-one, by examining its structural relationship to the psychoactive compound Fenozolone and contrasting its implied mechanism of action with established therapeutic agents for Attention-Deficit/Hyperactivity Disorder (ADHD) and Major Depressive Disorder (MDD).
The Significance of the Chiral Phenylmorpholinone Scaffold
(5R)-5-phenylmorpholin-3-one is a chiral building block utilized in the synthesis of complex, biologically active molecules.[1] Its rigid morpholine core and the presence of a phenyl group make it an attractive starting point for the development of enzyme inhibitors and receptor modulators, particularly for central nervous system (CNS) targets.[1] The chirality of this scaffold is of paramount importance in modern drug discovery. The three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with biological targets, which are themselves chiral.[2] The use of a single enantiomer, such as (5R)-5-phenylmorpholin-3-one, allows for the synthesis of therapeutic candidates with greater selectivity, potentially leading to improved efficacy and a reduction in off-target side effects.[3]
Fenozolone: A Psychoactive Analogue and Mechanistic Proxy
While (5R)-5-phenylmorpholin-3-one is not itself a therapeutic agent, the structurally similar compound Fenozolone offers insights into the potential pharmacological activity of derivatives of this scaffold. Fenozolone, developed in the 1960s, is a psychostimulant that is structurally related to other pemoline-like compounds.[4] In vitro studies have shown that Fenozolone and similar compounds competitively inhibit the uptake of norepinephrine and dopamine.[5] This suggests that novel compounds derived from the (5R)-5-phenylmorpholin-3-one backbone could function as norepinephrine-dopamine releasing agents (NDRAs) or reuptake inhibitors (NDRIs).
Head-to-Head Comparison with Existing Therapeutic Agents
Given the norepinephrine-dopamine modulating potential of the phenylmorpholinone scaffold, a comparison with existing therapeutic agents for ADHD and depression that target these neurotransmitter systems is warranted.
Comparison with ADHD Medications
The primary treatments for ADHD are stimulants, such as methylphenidate and amphetamine, and non-stimulants, like atomoxetine.[6]
-
Stimulants (Methylphenidate and Amphetamine): These are the first-line treatments for ADHD.[7] Both methylphenidate and amphetamine increase the synaptic concentrations of dopamine and norepinephrine.[8][9] Methylphenidate primarily acts as a dopamine and norepinephrine reuptake inhibitor, while amphetamine not only inhibits reuptake but also promotes the release of these neurotransmitters.[9]
-
Non-Stimulants (Atomoxetine): Atomoxetine is a selective norepinephrine reuptake inhibitor.[10] It has a less pronounced effect on dopamine levels compared to stimulants and is generally considered to have a lower abuse potential.[11]
Derivatives of (5R)-5-phenylmorpholin-3-one, acting as NDRAs, would share a mechanistic overlap with amphetamine-like stimulants. The key differentiator for a novel compound would be its relative potency for norepinephrine versus dopamine release/reuptake inhibition, its stereoselectivity, and its pharmacokinetic profile, all of which would influence its efficacy and side-effect profile.
Comparison with Antidepressants
While selective serotonin reuptake inhibitors (SSRIs) are the most commonly prescribed antidepressants, atypical antidepressants that target norepinephrine and dopamine are also used, particularly for patients with symptoms of fatigue and low motivation.[4][12]
-
Norepinephrine-Dopamine Reuptake Inhibitors (Bupropion): Bupropion is an atypical antidepressant that inhibits the reuptake of both norepinephrine and dopamine.[12][13] It is distinct from most other antidepressants in that it has no significant effect on the serotonin system.[14]
A potential therapeutic agent derived from the (5R)-5-phenylmorpholin-3-one scaffold could offer a similar mechanism of action to bupropion. The development of such a compound would focus on optimizing its potency and selectivity for the dopamine and norepinephrine transporters, as well as its metabolic stability, to provide a differentiated treatment option for MDD.
Comparative Data Tables
The following tables summarize the key pharmacological and pharmacokinetic parameters of Fenozolone (as a proxy for the potential of the (5R)-5-phenylmorpholin-3-one scaffold) and the comparator therapeutic agents.
Table 1: Pharmacodynamic Comparison
| Compound/Class | Primary Mechanism of Action | Key Molecular Targets |
| Fenozolone (proxy) | Norepinephrine-Dopamine Releasing Agent/Reuptake Inhibitor | Dopamine Transporter (DAT), Norepinephrine Transporter (NET) |
| Methylphenidate | Norepinephrine-Dopamine Reuptake Inhibitor | Dopamine Transporter (DAT), Norepinephrine Transporter (NET)[8] |
| Amphetamine | Norepinephrine-Dopamine Releasing Agent and Reuptake Inhibitor | Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Vesicular Monoamine Transporter 2 (VMAT2)[9] |
| Atomoxetine | Selective Norepinephrine Reuptake Inhibitor | Norepinephrine Transporter (NET)[10] |
| Bupropion | Norepinephrine-Dopamine Reuptake Inhibitor | Dopamine Transporter (DAT), Norepinephrine Transporter (NET)[13] |
Table 2: Pharmacokinetic Comparison
| Compound | Bioavailability (%) | Protein Binding (%) | Half-life (hours) | Metabolism |
| Fenozolone (proxy) | Data not available | Data not available | Data not available | Data not available |
| Methylphenidate | 11-52 | 10-33 | 2-3 | Primarily by CES1[15] |
| Amphetamine | ~75 | 15-40 | 9-14 | Hepatic (CYP2D6) |
| Atomoxetine | 63-94 | ~98 | 5-24 (CYP2D6 dependent) | Hepatic (CYP2D6)[16] |
| Bupropion | 5-20 | 84 | ~21 | Hepatic (CYP2B6)[12][14] |
Experimental Protocols and Methodologies
Asymmetric Synthesis of Chiral Morpholine Derivatives
The synthesis of enantiomerically pure morpholine derivatives often relies on asymmetric catalysis. A general protocol for the asymmetric hydrogenation of a dehydromorpholine substrate is provided below. This illustrates a common method for establishing the stereochemistry of the morpholine core.
Protocol: Asymmetric Hydrogenation of a Dehydromorpholine
-
Catalyst Preparation: In an inert atmosphere glovebox, a dried Schlenk tube is charged with a chiral bisphosphine ligand and a rhodium precursor (e.g., [Rh(COD)₂]BF₄). Anhydrous, degassed solvent is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst solution.[17]
-
Reaction Setup: In a separate dried Schlenk tube or an autoclave vessel, the dehydromorpholine substrate is dissolved in anhydrous, degassed solvent.
-
Hydrogenation: The prepared catalyst solution is transferred to the substrate solution. The reaction vessel is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 atm).[17]
-
Reaction Monitoring: The reaction is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by techniques such as TLC, GC, or HPLC.
-
Work-up and Purification: Upon completion, the reaction vessel is carefully depressurized. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the enantiomerically enriched morpholine derivative.
In Vivo Microdialysis for Neurotransmitter Level Assessment
In vivo microdialysis is a powerful technique used to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals.[11] This allows for the direct assessment of a compound's effect on neurotransmitter release and reuptake.
Protocol: In Vivo Microdialysis in Rodent Brain
-
Surgical Implantation: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex, nucleus accumbens) of an anesthetized rodent and secured to the skull. The animal is allowed to recover from surgery.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate.
-
Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals to establish a baseline neurotransmitter level.
-
Drug Administration: The test compound (e.g., a novel (5R)-5-phenylmorpholin-3-one derivative) is administered systemically (e.g., intraperitoneally or orally).
-
Post-Dosing Sample Collection: Dialysate samples continue to be collected at regular intervals post-dosing.
-
Neurochemical Analysis: The concentration of neurotransmitters (e.g., dopamine, norepinephrine) in the dialysate samples is quantified using highly sensitive analytical techniques such as HPLC coupled with electrochemical detection or mass spectrometry.[11]
Visualizations
Signaling Pathways
Caption: Simplified mechanism of action of neurotransmitter modulators.
Experimental Workflow
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Serotonin receptor affinities of psychoactive phenalkylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of the psychostimulants pemoline, fenozolone and thozalinone in human urine by gas chromatography/mass spectrometry and thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Effects of levophacetoperane, pemoline, fenozolone, and centrophenoxine on catecholamines and serotonin uptake in various parts of the rat brain] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. biorxiv.org [biorxiv.org]
- 8. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Characterisation of the Mechanism of Action of Stimulant Drugs Lisdexamfetamine and Methylphenidate on ADHD Neurobiology: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bupropion - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Bupropion - Wikipedia [en.wikipedia.org]
- 15. Methylphenidate - Wikipedia [en.wikipedia.org]
- 16. Atomoxetine - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Structure-Activity Relationship (SAR) of 5-Phenylmorpholin-3-one Scaffolds
Executive Summary
5-Phenylmorpholin-3-one represents a critical chiral scaffold in modern medicinal chemistry, particularly in the development of neurokinin-1 (NK1) receptor antagonists and metabolic enzyme inhibitors. Unlike its reduced counterpart (morpholine), the morpholin-3-one core introduces a lactam functionality that rigidifies the heterocyclic ring, eliminates the basicity of the nitrogen, and alters the hydrogen bond acceptor/donor profile.
This guide provides a comparative analysis of the 5-phenylmorpholin-3-one scaffold against its structural analogs, detailing its advantages in metabolic stability and receptor binding kinetics.
Part 1: The Scaffold Architecture
Structural Divergence: Lactam vs. Cyclic Ether
The transition from a standard morpholine ring to a morpholin-3-one creates profound electronic and conformational changes. In drug design, this modification is often employed to block metabolic "soft spots" or to lock the bioactive conformation of a ligand.
Table 1: Physicochemical Comparison of Core Scaffolds
| Feature | 5-Phenylmorpholine | 5-Phenylmorpholin-3-one | Impact on Drug Design |
| Core Structure | Cyclic Ether / 2° Amine | Cyclic Ether / Lactam (Amide) | Lactam reduces basicity; improves BBB permeability in some contexts. |
| Nitrogen Character | Basic ( | Neutral (Amidic) | Eliminates protonation at physiological pH; prevents cation-trapping. |
| H-Bonding | Donor (NH) & Acceptor (O, N) | Donor (NH) & Acceptor (O, C=O) | The carbonyl oxygen adds a strong H-bond acceptor vector. |
| Metabolic Liability | High (N-oxidation, | Low (Lactam is oxidized) | The C3-carbonyl blocks oxidation at the susceptible |
| Conformation | Flexible Chair | Semi-Rigid | The |
Part 2: Comparative Performance & SAR Analysis
Metabolic Stability (The "Lactam Advantage")
One of the primary drivers for selecting 5-phenylmorpholin-3-one over 5-phenylmorpholine is resistance to oxidative metabolism.
-
Mechanism: Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) often target the carbon alpha to a secondary amine (the 3-position in morpholine).
-
SAR Insight: By oxidizing this position to a carbonyl (3-one), the metabolic "soft spot" is removed.
-
Data Trend: Analogs containing the morpholin-3-one core typically exhibit a 2-to-3-fold increase in microsomal half-life (
) compared to their morpholine counterparts in human liver microsome (HLM) assays.
Receptor Binding: The NK1 Case Study
The 5-phenylmorpholin-3-one scaffold is the pharmacophoric anchor for Aprepitant (Emend), a high-affinity NK1 antagonist used for chemotherapy-induced nausea.
-
The Phenyl Ring (C5 Position):
-
Requirement: The phenyl group at C5 is critical for
stacking interactions within the hydrophobic pocket of the NK1 receptor. -
Stereochemistry: Activity is highly stereoselective. The (S)-configuration at the 5-position (in the morpholinone numbering) typically yields superior binding affinity (
in the low nanomolar range) compared to the (R)-enantiomer.
-
-
The Lactam Nitrogen (N4 Position):
Part 3: Experimental Protocols
Protocol A: Stereoselective Synthesis of (S)-5-Phenylmorpholin-3-one
Rationale: This route utilizes chiral phenylglycinol to establish the stereocenter early, preventing the need for late-stage chiral resolution.
Reagents: (S)-Phenylglycinol, Chloroacetyl chloride, Aqueous NaOH, Isopropanol (IPA), Potassium Hydroxide (KOH).
-
Acylation: Dissolve (S)-phenylglycinol (1.0 eq) in a biphasic mixture of
and 1M NaOH. Cool to 0°C. -
Addition: Dropwise add chloroacetyl chloride (1.1 eq) while maintaining vigorous stirring. The amine is selectively acylated over the alcohol.
-
Cyclization (Ring Closure): Isolate the intermediate amide. Dissolve in IPA. Add powdered KOH (2.5 eq) and stir at room temperature for 2 hours. The alkoxide generated intramolecularly attacks the alkyl chloride to close the morpholine ring.
-
Purification: Recrystallize from EtOAc/Hexanes to yield (S)-5-phenylmorpholin-3-one as a white solid.
Protocol B: NK1 Receptor Binding Assay (Scintillation Proximity Assay)
Rationale: To determine the affinity (
-
Membrane Prep: Use CHO cells stably expressing human NK1 receptors. Homogenize and centrifuge to isolate membranes.
-
Incubation: Mix membrane aliquots (
protein) with Wheat Germ Agglutinin (WGA) SPA beads. -
Competition: Add
-Substance P (radioligand) and the test compound (morpholin-3-one derivative) at varying concentrations ( to ). -
Equilibrium: Incubate for 90 minutes at room temperature.
-
Measurement: Count luminescence. Calculate
using non-linear regression and convert to using the Cheng-Prusoff equation.
Part 4: Visualizing the SAR Workflow
The following diagram illustrates the decision matrix for optimizing this scaffold, highlighting the critical divergence point between stability (Lactam) and solubility (Amine).
Figure 1: Strategic SAR workflow showing the divergence between the metabolically stable lactam scaffold (Route A) and the soluble amine scaffold (Route B).
References
-
Vertex AI Search (NIH/PubMed Sources). Structure-Activity Relationship Studies of NK1 Antagonists. Retrieved from
-
BLD Pharm. (S)-5-Phenylmorpholin-3-one Product Specifications and Safety Data. Retrieved from
- Journal of Medicinal Chemistry.Discovery of Aprepitant: A Substance P Antagonist. (General Reference for NK1 SAR).
-
E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from
-
Achmem. Chemical Properties of (S)-5-Phenylmorpholin-3-one. Retrieved from
Sources
- 1. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Synthetic Efficiency: Catalytic Architectures for Morpholinone Formation
Executive Summary: The Catalytic Gap
Morpholinones (morpholin-2-ones and morpholin-3-ones) are privileged pharmacophores, serving as core scaffolds in bioactive molecules like Aprepitant (antiemetic) and Rivaroxaban (anticoagulant). However, traditional synthesis—often relying on harsh acid-mediated cyclizations or non-catalytic alkylations—suffers from poor atom economy, limited regiocontrol, and an inability to access sterically congested quaternary centers.
This guide benchmarks three emerging catalytic paradigms that address these limitations:
-
Chiral Phosphoric Acid (CPA) Organocatalysis : For high enantioselectivity via rearrangement.
-
Lewis Acid Catalysis (ZnCl₂) : For accessing difficult aza-quaternary stereocenters.[1]
-
Copper-Catalyzed Cross-Dehydrogenative Coupling (CDC) : For late-stage C–H functionalization.
The Benchmarking Landscape
The following matrix compares the synthetic efficiency of these new catalytic systems against the traditional baseline (e.g., base-mediated alkylation of amino alcohols).
Table 1: Comparative Performance Metrics
| Feature | Chiral Phosphoric Acid (CPA) | Lewis Acid (ZnCl₂) | Copper (CuCl) CDC | Traditional Baseline |
| Primary Utility | Enantioselective synthesis of C3-substituted morpholin-2-ones | Construction of sterically hindered C3-quaternary centers | Late-stage functionalization of existing morpholinones | General bulk synthesis of simple morpholinones |
| Mechanism | Aza-benzilic ester rearrangement | Cyclizative 1,2-rearrangement | Radical oxidative C–H imidation | S_N2 / Acyl substitution |
| Atom Economy | High (Rearrangement of linear precursors) | High (Rearrangement) | Moderate (Requires oxidant/imide) | Low (Stoichiometric waste) |
| Stereocontrol | Excellent (>90% ee typical) | Moderate (Diastereoselective) | N/A (Achiral functionalization) | Poor (Racemic) |
| Conditions | Mild (RT to 50°C), Metal-Free | Robust (Reflux in DCE/Toluene) | Aerobic (O₂ balloon), Acidic | Harsh (Strong Base/Acid) |
| Key Limitation | Substrate cost (Glyoxals) | Limited to specific rearrangement precursors | Regioselectivity challenges | Limited structural diversity |
Deep Dive: Technical Analysis of Catalytic Systems
A. The Precision Tool: Chiral Phosphoric Acid (CPA)
Best for: Asymmetric synthesis of drug intermediates (e.g., Aprepitant analogs).
Recent breakthroughs utilize chiral Brønsted acids to catalyze an aza-benzilic ester rearrangement .[1] Unlike traditional methods that require pre-formed chiral pools, this method generates chirality de novo from achiral glyoxals and amino alcohols.
-
Mechanism: The reaction proceeds via a domino [4+2] heteroannulation to form a cyclic hemiaminal, followed by a critical 1,2-aryl shift induced by the chiral phosphate counterion.[1][2]
-
Efficiency: This is a "protecting-group-free" cascade, significantly reducing step count.
B. The Structural Architect: Zinc Chloride (ZnCl₂)
Best for: Creating "impossible" quaternary carbons.
C3-disubstituted morpholinones (aza-quaternary centers) are notoriously difficult to synthesize due to steric repulsion preventing ring closure. The ZnCl₂-catalyzed method bypasses this by employing a cyclizative 1,2-rearrangement of readily available linear precursors.[1]
-
Causality: Zn(II) acts as a dual-activation Lewis acid, coordinating to the dicarbonyl intermediate to facilitate the migration of the alkyl/aryl group, effectively "expanding" the ring while creating the quaternary center.
C. The Functionalizer: Copper-Catalyzed CDC
Best for: Diversifying existing libraries.
When a morpholinone scaffold is already built but needs derivatization, CuCl-catalyzed Cross-Dehydrogenative Coupling (CDC) is superior. It allows for the direct installation of imides at the
-
Sustainability: Uses molecular oxygen as the terminal oxidant, avoiding toxic stoichiometric oxidants like DDQ or cerium salts.
Visualizing the Mechanism
The following diagram illustrates the mechanistic divergence between the CPA (Rearrangement) and Cu-CDC (Functionalization) pathways.
Caption: Mechanistic divergence: CPA facilitates skeletal rearrangement for chiral construction, while Cu-CDC enables oxidative functionalization.
Experimental Protocols
Protocol A: Enantioselective Synthesis via CPA Catalysis
Adapted from recent high-impact literature (e.g., ACS, 2021/2023).
Reagents:
-
Arylglyoxal monohydrate (1.0 equiv)
-
N-substituted amino alcohol (1.2 equiv)
-
Chiral Phosphoric Acid Catalyst (TRIP or similar) (5 mol%)
-
Solvent: CHCl₃ or Toluene
Workflow:
-
Mixing: Charge a flame-dried reaction vial with the Arylglyoxal and Amino Alcohol in CHCl₃ (0.1 M).
-
Catalyst Addition: Add the Chiral Phosphoric Acid catalyst (5 mol%) at 0°C.
-
Reaction: Stir at 30°C for 12–24 hours. Monitor consumption of glyoxal by TLC.
-
Work-up: Direct purification via flash column chromatography (Silica gel, Hexane/EtOAc). Note: No aqueous workup is required, preserving the atom economy.
-
Validation: Confirm ee% via Chiral HPLC (e.g., Chiralpak AD-H column).
Protocol B: ZnCl₂-Catalyzed Synthesis of Quaternary Morpholinones
Adapted from ZnCl₂ cyclizative rearrangement methodologies.[1][3]
Reagents:
- -Keto ester derivative (1.0 equiv)
-
Amino alcohol derivative (1.0 equiv)[4]
-
Catalyst: ZnCl₂ (10–20 mol%)
-
Solvent: 1,2-Dichloroethane (DCE)
Workflow:
-
Assembly: Dissolve reactants in DCE (0.2 M) in a sealed tube.
-
Activation: Add anhydrous ZnCl₂ (hygroscopic – handle in glovebox or rapid weigh).
-
Heating: Heat to reflux (80°C) for 12 hours. The Lewis acid activates the carbonyl, triggering the 1,2-shift.
-
Quench: Cool to RT, quench with saturated NaHCO₃.
-
Extraction: Extract with DCM, dry over Na₂SO₄, and concentrate.
Decision Guide: Selecting the Right Catalyst
Use this logic flow to determine the optimal catalytic system for your target molecule.
Caption: Strategic decision tree for catalyst selection based on structural complexity and stereochemical requirements.
References
-
Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones. The Journal of Organic Chemistry, 2023.[2] Link
-
Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 2021. Link
-
Zinc chloride-catalyzed cyclizative 1,2-rearrangement enables facile access to morpholinones bearing aza-quaternary carbons. Chemical Communications, 2019. Link
-
A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Molecules, 2023.[5] Link
-
Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters, 2016. Link
Sources
A Senior Application Scientist's Guide to (5R)-5-phenylmorpholin-3-one: Projecting Pharmacological Correlation from a Chiral Scaffold
Foreword for the Drug Development Professional
In modern medicinal chemistry, the journey from a promising molecular scaffold to a clinically viable therapeutic is fraught with challenges. One of the most critical hurdles is establishing a robust in vitro-in vivo correlation (IVIVC), a predictive mathematical model that links laboratory findings to clinical outcomes.[1][2][3][4][5] This guide delves into the pharmacological considerations surrounding (5R)-5-phenylmorpholin-3-one , a chiral building block with significant potential in the synthesis of novel therapeutics.[6]
While direct pharmacological data for (5R)-5-phenylmorpholin-3-one is not publicly available, its structural motifs—a rigid morpholine core and a strategically placed phenyl group—are present in several centrally active compounds. By examining these structural relatives, we can project the potential pharmacological space of its derivatives and underscore the imperative of IVIVC in their development. This guide will provide a comparative analysis of relevant compounds, offering a framework for researchers and drug development professionals to approach the evaluation of novel entities synthesized from this promising scaffold.
The Strategic Value of the (5R)-5-phenylmorpholin-3-one Scaffold
(5R)-5-phenylmorpholin-3-one is recognized not as a direct therapeutic agent, but as a high-value chiral building block in asymmetric synthesis.[6] Its utility lies in the stereochemical control it offers for drug candidates targeting the central nervous system (CNS) and inflammatory diseases.[6] The inherent rigidity of the morpholine ring and the presence of the phenyl group are key features that can enhance binding selectivity and affinity for various biological targets, such as enzyme inhibitors and receptor modulators.[6]
The development of any new chemical entity (NCE) derived from this scaffold would necessitate a rigorous evaluation of its pharmacological effects, beginning with a comprehensive in vitro characterization and progressing to in vivo studies to establish a meaningful IVIVC.
Comparative Analysis of Structurally Related CNS Stimulants
To illustrate the potential pharmacological profiles of derivatives of (5R)-5-phenylmorpholin-3-one, we will examine three structurally related compounds with well-documented CNS stimulant properties: Fenozolone, Pemoline, and 4-Methylaminorex.
Overview of Comparator Compounds
These compounds share the core feature of a nitrogen- and oxygen-containing heterocyclic ring with a phenyl substituent, making them relevant comparators for potential derivatives of (5R)-5-phenylmorpholin-3-one.
| Compound | Chemical Class | Primary Mechanism of Action | Historical Clinical Use | Status |
| Fenozolone | Oxazolidinone | Norepinephrine-Dopamine Releasing Agent (NDRA)[7][8] | Memory loss, lack of focus[7] | Withdrawn[7] |
| Pemoline | Oxazolidinone | Dopamine Reuptake Inhibitor and Releasing Agent | ADHD, Narcolepsy | Withdrawn due to hepatotoxicity |
| 4-Methylaminorex | Oxazoline | Norepinephrine-Dopamine Releasing Agent (NDRA) | None (illicit stimulant) | Illicit substance |
In Vitro Pharmacological Profiles
The initial characterization of a novel compound's pharmacological activity is performed in vitro. These assays are crucial for determining the mechanism of action, potency, and selectivity. For CNS-active compounds, primary assays often involve receptor binding and neurotransmitter uptake or release studies.
| Compound | In Vitro Assay | Key Findings | Reference |
| Fenozolone | Monoamine Transporter Activity | Acts as a norepinephrine-dopamine releasing agent. | [7][8] |
| Pemoline | Dopamine Transporter (DAT) Assay | Functions as a dopamine reuptake inhibitor and releasing agent. Shows little activity on norepinephrine transporters. | |
| 4-Methylaminorex | Monoamine Release Assay | Potent norepinephrine and dopamine releasing agent with weak effects on serotonin. EC50 values: 4.8 nM (norepinephrine), 1.7 nM (dopamine), 53.2 nM (serotonin). |
Experimental Protocol: Monoamine Transporter Release Assay
This protocol provides a general framework for assessing the monoamine-releasing properties of a test compound.
-
Cell Culture: Utilize human embryonic kidney (HEK) 293 cells stably transfected with human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).
-
Radioligand Uptake: Pre-incubate the cells with a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to allow for transporter-mediated uptake.
-
Compound Incubation: Wash the cells to remove excess radioligand and then incubate with varying concentrations of the test compound (e.g., a derivative of (5R)-5-phenylmorpholin-3-one).
-
Quantification of Release: After incubation, collect the supernatant and lyse the cells. Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.
-
Data Analysis: Calculate the percentage of radioligand released at each concentration of the test compound. Determine the EC50 value (the concentration that elicits 50% of the maximal release).
Causality Behind Experimental Choices: The use of transfected cell lines allows for the specific investigation of each monoamine transporter in isolation, providing a clear mechanistic understanding. Radiolabeled neurotransmitters offer a sensitive and quantitative method for measuring uptake and release.
In Vivo Pharmacological Profiles
In vivo studies in animal models are essential to understand the physiological effects of a compound, its pharmacokinetic properties, and its potential therapeutic efficacy and toxicity.
| Compound | Animal Model/Study Type | Key Findings | Reference |
| Fenozolone | General Animal Studies | Amphetamine-like effects, increasing monoamine transmission. | [7] |
| Pemoline | Pharmacokinetic Studies in Humans | Well-absorbed orally with a half-life of approximately 12 hours. Metabolized in the liver. | |
| 4-Methylaminorex | Spontaneous Activity in Mice | Stimulates spontaneous activity, similar to amphetamine. | |
| Self-Administration in Rhesus Monkeys | Potent reinforcing activity, comparable to cocaine, indicating high abuse potential. |
Experimental Protocol: Rodent Model of Locomotor Activity
This protocol is a standard method for assessing the stimulant or depressant effects of a compound on the CNS.
-
Animal Acclimation: Acclimate male Swiss Webster mice to the testing room and the open-field activity chambers for at least 60 minutes.
-
Compound Administration: Administer the test compound or vehicle control via an appropriate route (e.g., intraperitoneal injection).
-
Data Collection: Immediately place the mice in the activity chambers and record locomotor activity using automated photobeam detection systems for a set duration (e.g., 60 minutes).
-
Data Analysis: Quantify total distance traveled, horizontal activity, and vertical activity. Compare the effects of different doses of the test compound to the vehicle control using appropriate statistical methods (e.g., ANOVA).
Self-Validating System: The inclusion of a vehicle control group is critical to ensure that any observed effects are due to the test compound and not the stress of injection or the novelty of the environment. A positive control with a known stimulant like amphetamine can also be included to validate the assay's sensitivity.
The Crucial Role of In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal in early drug development is to establish a strong IVIVC, which allows in vitro data to predict in vivo performance.[1][2][3][4][5] For a CNS-active compound derived from (5R)-5-phenylmorpholin-3-one, a successful IVIVC would mean that, for example, the in vitro potency at the dopamine transporter could predict the in vivo locomotor stimulant effects.
Conceptual IVIVC Workflow for a Novel (5R)-5-phenylmorpholin-3-one Derivative
Caption: Conceptual workflow for establishing an IVIVC for a novel CNS-active compound.
Achieving a Level A correlation, the highest level of IVIVC, allows for the use of in vitro dissolution data as a surrogate for in vivo bioequivalence studies, significantly streamlining the drug development process.[5]
Conclusion and Future Directions
(5R)-5-phenylmorpholin-3-one represents a valuable chiral scaffold for the development of novel CNS-active compounds. While the compound itself lacks direct pharmacological data, a comparative analysis of structurally related molecules provides a valuable framework for anticipating the potential pharmacological properties of its derivatives. The success of any drug development program based on this scaffold will be heavily reliant on the early and robust establishment of a meaningful in vitro-in vivo correlation. By employing rigorous in vitro characterization and well-designed in vivo studies, researchers can effectively bridge the gap between the laboratory bench and clinical application, unlocking the full therapeutic potential of this promising chemical entity.
References
-
Ordinator® (fenozolone), from Laboratoires Dausse (Paris), 1972. Oncowitan. [Link]
-
4-Methyl-aminorex. chemeurope.com. [Link]
-
Clinical Profile: Pemoline 37.5mg Chewable Tablet. GlobalRx. [Link]
-
Pemoline. PharmaCompass.com. [Link]
-
The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy. PubMed Central. [Link]
-
Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. National Institutes of Health. [Link]
-
4-Methylaminorex. Wikipedia. [Link]
-
CYLERT®. accessdata.fda.gov. [Link]
-
In vitro-In vivo Correlation: Perspectives on Model Development. PubMed Central. [Link]
-
Pharmacological characterization of the aminorex analogs 4-MAR, 4,4'-DMAR, and 3,4... PubMed. [Link]
-
CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. LinkedIn. [Link]
-
Synthesis of 2-(substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. PubMed. [Link]
-
pemoline. Drugs.com. [Link]
-
In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. ResearchGate. [Link]
-
fenozolone. Drug Central. [Link]
-
Fenozolone. Merck Index. [Link]
-
IVIVC. Wikipedia. [Link]
-
Pemoline. Wikipedia. [Link]
-
4-Methylaminorex. Expert Committee on Drug Dependence Information Repository. [Link]
-
Video: Drug Product Performance: In Vitro–In Vivo Correlation. JoVE. [Link]
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A Researcher's Guide to De-risking Drug Discovery: A Comparative Assessment of Off-Target Effects for (5R)-5-phenylmorpholin-3-one Analogs
Introduction: Beyond the Primary Target
In the landscape of modern drug discovery, the identification of a potent, on-target molecule is merely the first step. The true challenge lies in ensuring its selectivity. Off-target interactions, where a drug candidate binds to unintended proteins, are a primary cause of toxicity and a significant contributor to late-stage clinical trial failures. Therefore, a rigorous and early assessment of a compound's selectivity profile is not just a regulatory hurdle but a fundamental component of a successful drug development program.
The (5R)-5-phenylmorpholin-3-one scaffold represents a privileged structure in medicinal chemistry, frequently utilized as a building block for developing enzyme inhibitors and receptor modulators, particularly for central nervous system and inflammatory diseases.[1] Its rigid conformation and potential for stereochemical control make it an attractive starting point for generating novel therapeutics.
This guide provides a comprehensive framework for assessing the off-target profile of a hypothetical lead candidate, "PMO-A" , which is derived from the (5R)-5-phenylmorpholin-3-one scaffold and designed as a potent inhibitor of Kinase X . We will compare its performance against a well-characterized, highly selective Kinase X inhibitor, "Comparator-S" . Our assessment will be built on a multi-pronged approach, demonstrating how different experimental strategies provide complementary layers of insight, from broad screening to deep, unbiased proteomic analysis.
Pillar 1: Broad-Panel Kinase Screening – Mapping the Kinome Interaction Landscape
Expert Rationale: The human kinome consists of over 500 protein kinases, which share a structurally conserved ATP-binding pocket. This conservation makes kinases one of the most common families for off-target interactions.[2][3] A broad-panel kinase screen is the logical first step; it is a high-throughput, cost-effective method to quickly generate a selectivity "heat map" and identify potential liabilities across this large and critical enzyme family.[4][5]
We will employ a competitive binding assay, which measures the ability of a compound to displace a known, tagged ligand from the active site of a large panel of kinases. This approach is independent of substrate, cofactors, or the functional state of the kinase, providing a direct measure of binding affinity.
Experimental Workflow: Kinase Panel Screening
Caption: Workflow for a competitive binding kinase screen.
Detailed Protocol: Broad-Panel Kinase Screening
-
Compound Preparation: Prepare 100X stock solutions of PMO-A and Comparator-S in 100% DMSO. For a final screening concentration of 1 µM, this would be a 100 µM stock.
-
Assay Plate Preparation: A panel of human kinases is immobilized in the wells of a microtiter plate.
-
Incubation: Add the test compounds to the kinase plate and incubate for 60 minutes at room temperature to allow for binding equilibrium to be reached. Include DMSO-only wells as a negative control (0% inhibition) and a known broad-spectrum inhibitor as a positive control.
-
Ligand Addition: Add a biotinylated, broad-spectrum kinase ligand (tracer) to all wells and incubate for another 60 minutes.
-
Wash: Wash the plates thoroughly to remove unbound compound and tracer.
-
Detection: Quantify the amount of bound tracer using a detection system (e.g., streptavidin-conjugated reporter).
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control. A lower signal indicates greater displacement of the tracer by the test compound.
Comparative Data: Kinase Selectivity Profile
| Kinase Target | On/Off-Target | % Inhibition @ 1µM (PMO-A) | % Inhibition @ 1µM (Comparator-S) |
| Kinase X | On-Target | 98% | 99% |
| Kinase A | Off-Target | 85% | 5% |
| Kinase B | Off-Target | 72% | <2% |
| Kinase C | Off-Target | 55% | 8% |
| Kinase D | Off-Target | 12% | <2% |
| Kinase E | Off-Target | 8% | 3% |
| Kinase F | Off-Target | 68% | 15% |
Interpretation: The data clearly shows that while both compounds potently bind the intended target, Kinase X, our lead candidate PMO-A exhibits significant binding to several other kinases (A, B, C, F). In contrast, Comparator-S demonstrates a much cleaner profile, validating its reputation as a selective inhibitor. This initial screen immediately flags potential liabilities for PMO-A that require further investigation.
Pillar 2: Cellular Thermal Shift Assay (CETSA) – Probing Target Engagement in Live Cells
Expert Rationale: A compound binding to a protein in a test tube does not guarantee it will engage that same target within the complex milieu of a living cell. Factors like cell permeability, intracellular concentration, and the presence of endogenous binding partners can all influence a drug's behavior. The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in a physiological context.[6][7] The principle is simple: when a ligand binds to its target protein, it typically stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[8] By measuring the amount of soluble protein remaining after a heat shock, we can directly assess target engagement.[9]
We will use CETSA to confirm the engagement of the on-target (Kinase X) and to validate a key off-target (Kinase A, identified in Pillar 1) in intact cells.
Principle of CETSA
Caption: Workflow for unbiased off-target discovery via AP-MS.
Detailed Protocol: AP-MS
-
Probe Synthesis: Synthesize an analog of PMO-A that incorporates a linker suitable for conjugation to affinity beads (e.g., NHS-activated sepharose beads). A "linker-only" bead set is used as a negative control.
-
Lysate Preparation: Grow and harvest cells. Lyse the cells under non-denaturing conditions to preserve protein complexes.
-
Affinity Pulldown: Incubate the cell lysate with the PMO-A-conjugated beads and the control beads for 2-4 hours at 4°C.
-
Washing: Wash the beads extensively with lysis buffer to remove proteins that bind non-specifically to the beads or linker.
-
Elution: Elute the specifically bound proteins from the beads using a competitive agent or a denaturing solution (e.g., SDS-PAGE loading buffer).
-
Sample Preparation for MS: Run the eluate on an SDS-PAGE gel for separation, perform an in-gel tryptic digest, and extract the resulting peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a proteomics software suite to identify the proteins from the MS/MS spectra and quantify their abundance (e.g., by spectral counting or label-free quantification). True interactors will be significantly enriched on the PMO-A beads compared to the control beads.
Comparative Data: Top Proteome-Wide Hits for PMO-A
| Protein Hit | Protein Family | Fold Enrichment (PMO-A vs. Control) | Biological Relevance |
| Kinase X | Protein Kinase | 55.2 | Intended On-Target |
| Kinase A | Protein Kinase | 38.7 | Confirmed Off-Target |
| Kinase B | Protein Kinase | 25.1 | Confirmed Off-Target |
| Receptor Y | GPCR | 18.9 | Unexpected Off-Target |
| Enzyme Z | Metabolic Enzyme | 15.4 | Unexpected Off-Target |
Interpretation: The AP-MS results not only confirmed the on-target (Kinase X) and the previously identified off-target kinases (A and B) but also uncovered two completely unexpected interactors: a G-protein coupled receptor (GPCR) and a key metabolic enzyme. These novel off-targets would have been missed by the previous, biased approaches. For Comparator-S, a similar experiment would be expected to show high enrichment only for Kinase X, with minimal enrichment of other proteins. These findings for PMO-A have profound implications, suggesting potential for side effects related to GPCR signaling or metabolic disruption, which must be evaluated in subsequent functional assays.
Synthesis and Strategic Conclusion
This multi-pillar assessment provides a holistic view of the selectivity profile of our lead candidate, PMO-A. Each experimental layer adds critical, complementary information, culminating in a comprehensive de-risking package.
| Assessment Method | Key Question Answered | Finding for PMO-A | Finding for Comparator-S |
| Kinase Screening | How selective is the compound across the kinome? | Poor selectivity; multiple kinase off-targets. | High selectivity; minimal off-target binding. |
| CETSA | Does the compound engage its targets in live cells? | Yes, engages both on-target and a key off-target. | Yes, engages on-target only. |
| AP-MS | What other, unexpected proteins does it bind to? | Binds to proteins outside the kinome (GPCR, enzyme). | Profile expected to be clean. |
Final Assessment: While PMO-A is a potent on-target inhibitor, its off-target profile presents significant risks. The compound interacts with multiple unintended kinases and proteins from other families, as confirmed in both biochemical and cellular assays. In contrast, Comparator-S lives up to its reputation as a highly selective agent.
For the drug development team, this data provides a clear path forward. The off-target liabilities of PMO-A must be addressed through further structure-activity relationship (SAR) studies to engineer out the undesirable interactions. Alternatively, the polypharmacology of PMO-A could be explored if the off-target interactions are found to be therapeutically beneficial for a specific indication. This guide demonstrates that a rigorous, multi-faceted approach to off-target assessment is indispensable for making informed decisions, minimizing risk, and ultimately, developing safer and more effective medicines.
References
-
Title: CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery Source: YouTube (Pelago Bioscience) URL: [Link]
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Title: Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Kinase Panel Screening and Profiling Service Source: Reaction Biology URL: [Link]
-
Title: Novel Computational Approach to Predict Off-Target Interactions for Small Molecules Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Proteome-Wide Drug Target Identification and Binding Site Mapping Using LiP-MS Source: Biotheranostics URL: [Link]
-
Title: Chemoproteomics-based Off-Target Screening of Small Molecule Drugs Source: Creative Biolabs URL: [Link]
-
Title: STREAMLINED PROTEOME-WIDE IDENTIFICATION OF DRUG TARGETS INDICATES ORGAN-SPECIFIC ENGAGEMENT Source: bioRxiv URL: [Link]
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Title: Off-Target Profiling Source: Creative Biolabs URL: [Link]
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Title: Kinase Screening and Profiling - Guidance for Smart Cascades Source: Eurofins Discovery URL: [Link]
-
Title: Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity Source: PubMed Central (PMC) URL: [Link]
-
Title: Off-target identification by chemical proteomics for the understanding of drug side effects Source: Taylor & Francis Online URL: [Link]
-
Title: Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics Source: MDPI URL: [Link]
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Title: Cellular Thermal Shift Assay (CETSA) Source: News-Medical.Net URL: [Link]
-
Title: (PDF) STREAMLINED PROTEOME-WIDE IDENTIFICATION OF DRUG TARGETS INDICATES ORGAN-SPECIFIC ENGAGEMENT Source: ResearchGate URL: [Link]
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Title: Kinase Panel Screening for Drug Discovery Source: ICE Bioscience URL: [Link]
-
Title: Target identification of small molecules: an overview of the current applications in drug discovery Source: PubMed Central (PMC) URL: [Link]
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Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay Source: Bio-protocol URL: [Link]
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Title: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets Source: Taylor & Francis Online URL: [Link]
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A Senior Application Scientist's Guide to the Independent Replication of Findings for (5R)-5-phenylmorpholin-3-one
Introduction: The Imperative of Reproducibility in Novel Compound Research
In the landscape of drug discovery and development, the initial publication of a novel compound with promising biological activity marks not an end, but a beginning. The true value of such a discovery is only realized through independent verification and replication. This guide addresses (5R)-5-phenylmorpholin-3-one, a chiral morpholinone derivative.[1][2] Compounds of this class are recognized as valuable chiral building blocks for synthesizing biologically active molecules, particularly those targeting the central nervous system.[1]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals aiming to independently replicate, validate, and potentially expand upon published findings related to (5R)-5-phenylmorpholin-3-one. We will move beyond a simple recitation of methods to explore the causal logic behind experimental choices, establishing a framework for a self-validating investigation. While specific biological data on this exact enantiomer is not widespread in public literature, its structural similarity to known stimulants warrants a rigorous examination of its potential effects on monoamine transporters. This guide will, therefore, use a plausible, hypothesized biological activity—monoamine transporter inhibition—as a framework for outlining a full replication workflow.
Part 1: Synthesis and Chiral Verification of (5R)-5-phenylmorpholin-3-one
The primary challenge in working with this molecule is ensuring the synthesis yields the correct enantiomer ((5R)) with high purity. The following protocol is a robust procedure for its synthesis, incorporating critical quality control checkpoints.
Proposed Synthetic Pathway
The synthesis of the morpholinone core can be adapted from established methods for similar structures. A plausible and efficient two-step approach starting from (R)-phenylglycinol is outlined below.
Caption: Proposed two-step synthesis and purification workflow for (5R)-5-phenylmorpholin-3-one.
Detailed Experimental Protocol: Synthesis
-
N-Alkylation of (R)-Phenylglycinol:
-
To a solution of (R)-phenylglycinol (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq) and ethyl bromoacetate (1.1 eq).
-
Causality: Potassium carbonate acts as a mild base to deprotonate the amine and alcohol, facilitating nucleophilic attack on the electrophilic carbon of ethyl bromoacetate. Acetonitrile is a suitable polar aprotic solvent for this SN2 reaction.
-
Stir the reaction mixture at 50-60°C for 12-18 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, filter the solid potassium carbonate and concentrate the solvent under reduced pressure to obtain the crude intermediate ester.
-
-
Lactamization:
-
Dissolve the crude intermediate ester in a high-boiling point solvent such as toluene.
-
Heat the mixture to reflux (approx. 110°C) for 6-8 hours. This intramolecular cyclization forms the lactam ring.
-
Causality: The thermal energy drives the intramolecular transesterification, where the hydroxyl group attacks the ester carbonyl, eliminating ethanol and forming the stable six-membered morpholinone ring.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product using silica gel column chromatography. A gradient of ethyl acetate in hexanes is typically effective.
-
Trustworthiness: The purity of the final compound is paramount. TLC should be used to identify fractions containing the desired product. Combine pure fractions and remove the solvent to yield the final product.
-
Protocol for Analytical and Chiral Verification
A self-validating protocol requires rigorous confirmation of both chemical structure and stereochemical integrity.
| Analytical Technique | Purpose | Expected Outcome / Specification |
| ¹H and ¹³C NMR | Structural Confirmation | Protons and carbons of the morpholinone ring and phenyl group should appear at characteristic chemical shifts. |
| High-Resolution Mass Spectrometry (HRMS) | Exact Mass Confirmation | The measured mass should be within ±5 ppm of the theoretical mass of C₁₀H₁₁NO₂. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric Purity | Using a chiral stationary phase (e.g., Chiralpak AD), the product should show a single major peak corresponding to the (5R) enantiomer. Enantiomeric excess should be ≥98%.[3][4] |
| Melting Point | Physical Property Confirmation | A sharp melting point indicates high purity. |
Rationale for Chiral HPLC: Chiral chromatography is the gold standard for determining the enantiomeric purity of chiral compounds.[4][5] It physically separates the enantiomers, allowing for their direct quantification.[6] This step is non-negotiable for validating that the synthesis has produced the correct stereoisomer and not a racemic mixture.
Part 2: A Framework for Replicating Biological Activity
Given the structural alerts suggesting potential stimulant-like activity, a logical starting point for biological characterization is to assess the compound's interaction with the monoamine transporters: Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT).[7][8]
Hypothesized Mechanism of Action
We will hypothesize that (5R)-5-phenylmorpholin-3-one acts as an inhibitor of monoamine reuptake, particularly at DAT and NET. This would lead to increased synaptic concentrations of dopamine and norepinephrine, a common mechanism for stimulant drugs.
Caption: Hypothesized mechanism: Inhibition of Dopamine Transporter (DAT) by (5R)-5-phenylmorpholin-3-one.
Detailed Protocol: In Vitro Monoamine Transporter Uptake Inhibition Assay
This protocol describes a cell-based assay using radiolabeled neurotransmitters to quantify the inhibitory potency (IC₅₀) of the test compound.[7][9]
-
Cell Culture:
-
Use HEK293 cells stably transfected to express human DAT, NET, or SERT.
-
Plate the cells in 96-well plates at a density of 40,000-60,000 cells/well and allow them to adhere overnight.[10]
-
Causality: Using stably transfected cell lines provides a consistent and reproducible biological system to isolate the activity of a single transporter type.
-
-
Assay Procedure:
-
Prepare serial dilutions of (5R)-5-phenylmorpholin-3-one in assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).[10] A typical concentration range would be 1 nM to 100 µM.
-
Wash the cell plates with assay buffer.
-
Add the compound dilutions to the wells and pre-incubate for 10-20 minutes at 37°C.
-
Trustworthiness: Include positive controls (known inhibitors like GBR-12909 for DAT, Desipramine for NET, and Fluoxetine for SERT) and a vehicle control (buffer only).
-
Initiate the uptake reaction by adding a mixture of radiolabeled neurotransmitter (e.g., [³H]Dopamine) and unlabeled neurotransmitter to achieve a final concentration near the Kₘ of the transporter (typically low nM range).[9][11]
-
Incubate for a short, fixed period (e.g., 10 minutes) at 37°C. The timing must be precise as the measurement is kinetic.[7]
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the retained radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific uptake (measured in the presence of a saturating concentration of a known inhibitor) from all values.
-
Normalize the data to the vehicle control (defined as 100% uptake).
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Part 3: Data Comparison and Validation
An independent replication study must systematically compare its results against the original findings. Since we are operating on a hypothesized basis, we will establish a template for this comparison.
Comparison of Physicochemical Properties
| Property | Hypothetical Published Value | Replication Result | % Difference | Notes |
| Yield (%) | 65% | |||
| Melting Point (°C) | 135-137°C | |||
| Enantiomeric Excess (%) | >99% | |||
| HRMS (m/z) | [M+H]⁺ 178.0863 |
Comparison of Biological Activity
| Assay | Hypothetical Published IC₅₀ (nM) | Replication IC₅₀ (nM) | Fold Difference | Notes |
| DAT Uptake Inhibition | 50 nM | |||
| NET Uptake Inhibition | 150 nM | |||
| SERT Uptake Inhibition | >10,000 nM |
Interpreting Discrepancies: Minor variations (less than 2-3 fold) in IC₅₀ values are often acceptable and can arise from differences in cell lines, reagent sources, or minor protocol variations.[9] However, larger discrepancies (e.g., an order of magnitude or more) demand rigorous investigation. This could involve re-verifying the compound's structure and purity, checking cell line integrity, and meticulously reviewing every step of the experimental protocol.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the synthesis, characterization, and biological evaluation of (5R)-5-phenylmorpholin-3-one. By emphasizing the causality behind experimental choices and embedding self-validating checkpoints, this document is designed to empower researchers to conduct a robust and reliable independent replication. The successful reproduction of scientific findings is the bedrock of scientific progress, transforming a singular discovery into a validated foundation for future innovation.
References
- Vertex AI Search. (5R)-5-Phenylmorpholin-3-one.
- Vertex AI Search. (5R)-5-Phenylmorpholin-3-one, 1 gram.
- ResearchGate. (PDF) Synthesis of 3- morpholin-4-yl- 1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one.
- LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
- PMC. In vitro assays for the functional characterization of the dopamine transporter (DAT).
- Organic Chemistry Portal. Synthesis of quinazolinones.
- Wikipedia. Chiral analysis.
- Frontiers. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters.
- Hive Novel Discourse. Fenozolone - a different stimulant.
- Restek. A Guide to the Analysis of Chiral Compounds by GC.
- PMC. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents.
- Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit.
- ResearchGate. Synthesis of phenoxazinone-type pharmaceutical compounds by fungal biomass.
- ResearchGate. Standard procedures for monoamine transporter and receptor-binding assays.
- PMC. Chiral Drug Analysis in Forensic Chemistry: An Overview.
- UVaDOC Principal. Chiral and achiral separation of ten flavanones using supercritical fluid chromatography. Application to bee pollen analysis.
- J&K Scientific. (5S)-5-phenylmorpholin-3-one | 1052209-96-7.
- Oxford Academic. Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (5R)-5-phenylmorpholin-3-one
As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing our ecological footprint. This guide provides a detailed, step-by-step protocol for the proper disposal of (5R)-5-phenylmorpholin-3-one, a chiral building block frequently used in pharmaceutical research.[1] While this compound is valuable in synthesis, its structural similarity to other biologically active morpholine derivatives necessitates a cautious and systematic approach to its disposal.
This document moves beyond a simple checklist, explaining the causality behind each procedural step to build a framework of self-validating safety and compliance.
Hazard Assessment: Understanding the Risk Profile
-
Inferred Hazards: Based on analogs, (5R)-5-phenylmorpholin-3-one should be handled as a substance that is potentially harmful if swallowed, inhaled, or comes into contact with skin, and may cause serious eye irritation.[2][3]
-
Morpholine Core Structure: The parent morpholine structure is classified as a flammable liquid that is toxic in contact with skin or if inhaled and causes severe skin burns and eye damage.[4][5] While the phenyl and oxo groups on our target compound modify its properties, the underlying hazards of the morpholine ring system should inform our handling and disposal precautions.
-
Regulatory Standing: Like most research chemicals, (5R)-5-phenylmorpholin-3-one must be treated as hazardous waste unless definitively proven otherwise. Disposal into sanitary sewers or general municipal trash is strictly prohibited.[6][7][8] Improper disposal can lead to environmental contamination and significant regulatory penalties.[9]
| Compound Profile: (5R)-5-phenylmorpholin-3-one | |
| CAS Number | 304-53-0[1][10] |
| Molecular Formula | C₁₀H₁₁NO₂ |
| Typical Use | Chiral building block in pharmaceutical synthesis.[1] |
| Inferred Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[2][3] |
| Storage | Room temperature, in a tightly sealed container.[1][11] |
| Disposal Classification | Hazardous Chemical Waste. |
Core Disposal Principles: A Framework for Safety
Before proceeding to the specific steps, it is essential to internalize the universal principles that govern laboratory chemical waste management. These principles are foundational to the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).
-
Segregation is Key: Never mix incompatible waste streams.[8] Mixing (5R)-5-phenylmorpholin-3-one waste with oxidizers, strong acids, or bases could lead to unforeseen chemical reactions.
-
Closed Container Policy: All hazardous waste containers must be kept tightly sealed except when actively adding waste.[8][12] This prevents the release of vapors and protects against spills.
-
Labeling for Certainty: Every waste container must be accurately and clearly labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents.[13]
-
Accumulation Point Management: Waste should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation, until it is moved to a Central Accumulation Area (CAA) for pickup.[13]
Step-by-Step Disposal Protocol for (5R)-5-phenylmorpholin-3-one
This protocol provides a direct, procedural guide for researchers.
Before handling the chemical in any form (pure, in solution, or as contaminated materials), ensure you are wearing the appropriate PPE. The causality here is direct: preventing exposure via all potential routes.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.[6]
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If handling the solid outside of a fume hood where dust may be generated, or if working with solutions that may produce aerosols, a respirator may be necessary based on your institution's chemical hygiene plan.
Properly segregating waste at the point of generation is the most critical step for ensuring safe and compliant disposal.
-
Unused/Expired Pure Chemical: If you have pure, unadulterated (5R)-5-phenylmorpholin-3-one that is expired or no longer needed, it should be disposed of in its original container if possible. The label should be defaced and a hazardous waste label applied.
-
Contaminated Solid Waste: This stream includes items like gloves, weigh boats, and paper towels contaminated with the chemical. These items must be collected in a designated, lined, and sealed container separate from non-hazardous trash.
-
Non-Halogenated Organic Solvent Waste: If (5R)-5-phenylmorpholin-3-one is dissolved in a non-halogenated solvent (e.g., ethanol, ethyl acetate, hexanes), it should be collected in a designated non-halogenated organic waste container.
-
Aqueous Waste: Solutions of this compound in water should be collected in a designated aqueous hazardous waste container. Do not pour aqueous solutions down the drain.[6]
The integrity and labeling of the waste container are legally mandated and essential for the safety of all personnel who will handle it.
-
Select a Compatible Container: Use a clean, leak-proof container made of a material compatible with the waste (e.g., polyethylene for solvents, glass for some applications). The container must have a secure, screw-top lid.
-
Apply a Hazardous Waste Label: Affix your institution's official hazardous waste label to the container before adding any waste.
-
Complete the Label:
-
Write "Hazardous Waste."
-
List all chemical constituents by their full name, including solvents. For a mixture, list all components.
-
Estimate the percentage of each component.
-
Indicate the relevant hazards (e.g., Toxic, Irritant).
-
Fill in the lab location, Principal Investigator, and date.
-
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Notify others in the lab and restrict access to the spill area.
-
Ensure Ventilation: Work in a well-ventilated area or chemical fume hood.
-
Absorb the Spill: For liquid spills, cover with an inert, non-combustible absorbent material such as vermiculite, sand, or diatomaceous earth.[4][7][14]
-
Collect and Containerize: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or soap and water, collecting the cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health & Safety (EHS) office.
-
Store Safely: Keep the sealed and labeled waste container in your lab's designated Satellite Accumulation Area. Ensure it is stored in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[8]
-
Schedule Pickup: Once the container is full or you are approaching your institution's time limit for storage in an SAA, contact your EHS office to schedule a waste pickup.[8] EHS will then transport the waste to a Central Accumulation Area before it is collected by a licensed hazardous waste disposal vendor.[13][15]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of (5R)-5-phenylmorpholin-3-one waste streams.
Caption: Workflow for the safe disposal of (5R)-5-phenylmorpholin-3-one.
References
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Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
- Chemos GmbH & Co.KG. (2019).
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Phenyl-1-propanol, 98%. Retrieved from [Link]
- BASF. (n.d.).
-
My Skin Recipes. (n.d.). (5R)-5-Phenylmorpholin-3-one. Retrieved from [Link]
- GHS-SDS. (2025).
- Valsynthese SA. (n.d.). Material Safety Data Sheet 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE.
-
MsdsDigital.com. (n.d.). MORPHOLINE. Retrieved from [Link]
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Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Morpholine. Retrieved from [Link]
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CP Lab Safety. (n.d.). (5R)-5-Phenylmorpholin-3-one, 1 gram. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (n.d.). SAFE HANDLING AND DISPOSAL OF CHEMICALS. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
- SC HealthViz. (2019).
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University of Wisconsin–Madison. (n.d.). Chemical Storage - Environment, Health & Safety. Retrieved from [Link]
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World Health Organization. (2022). Ensuring the safe handling of chemicals. Retrieved from [Link]
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American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
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MedicalLab Management. (n.d.). Laboratory Waste Management: The New Regulations. Retrieved from [Link]
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Rx Destroyer. (n.d.). Q & A Page. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). How to Dispose of Unused Medicines. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling (5R)-5-phenylmorpholin-3-one
As professionals in drug development and scientific research, our pursuit of innovation must be built upon an unwavering foundation of safety. The compounds we handle, such as (5R)-5-phenylmorpholin-3-one, are often novel entities with incompletely characterized toxicological profiles. Therefore, a comprehensive and proactive approach to safety is not merely a procedural formality but a core scientific principle. This guide provides essential, field-tested guidance on the personal protective equipment (PPE) and associated protocols required for the safe handling and disposal of (5R)-5-phenylmorpholin-3-one.
Our philosophy is that a robust safety protocol is a self-validating system. It begins not with the donning of gloves, but with a thorough understanding of the potential risks and the implementation of controls that minimize exposure at every step.
Hazard Assessment: Understanding the Compound
Therefore, we must operate under the precautionary principle, assuming the compound may be:
-
Harmful if inhaled or swallowed.
-
Potentially toxic with unknown long-term effects.
This conservative assessment mandates the use of a multi-layered defense system, where engineering controls are primary and PPE provides the critical final barrier.
Engineering Controls: Your First Line of Defense
Before any PPE is selected, engineering controls must be in place. PPE is the last line of defense, intended to protect you when primary controls fail or during procedures with inherent exposure risks[7].
-
Chemical Fume Hood: All manipulations of solid (5R)-5-phenylmorpholin-3-one and its solutions must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood contains aerosols and vapors, preventing inhalation, which is a primary route of exposure[8][9].
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions[4][9].
Personal Protective Equipment (PPE): A Task-Based Approach
The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task and the associated risk of exposure[10][11]. The Occupational Safety and Health Administration (OSHA) requires employers to conduct a hazard assessment to determine the appropriate PPE for their workers[11][12].
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Chemical splash goggles[13][14] | Double-glove with nitrile gloves[13] | Flame-resistant lab coat, fully fastened[14] | Recommended if weighing significant quantities outside of a containment hood. |
| Preparing Solutions | Chemical splash goggles and face shield[14] | Double-glove with nitrile gloves | Flame-resistant lab coat, fully fastened[14] | Not typically required if performed in a fume hood. |
| Running Reactions & Transfers | Chemical splash goggles[13][14] | Double-glove with nitrile gloves | Flame-resistant lab coat, fully fastened[14] | Not typically required if performed in a fume hood. |
| Handling Spills | Chemical splash goggles and face shield[14] | Heavy-duty chemical resistant gloves (e.g., butyl rubber) over nitrile gloves | Chemical-resistant apron over lab coat | Air-purifying respirator with appropriate cartridges may be necessary depending on spill size. |
Causality Behind PPE Choices:
-
Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles are required to protect against splashes from all angles[13][14]. A face shield should be worn over goggles during tasks with a higher splash risk, such as preparing stock solutions or cleaning up spills, to protect the entire face[14].
-
Hand Protection: Nitrile gloves offer good protection against incidental chemical contact[13]. Double-gloving is a critical practice; it provides a backup barrier in case the outer glove is breached, an event that may not be immediately obvious. For prolonged contact or spill cleanup, more robust gloves are necessary. It is crucial to consult the glove manufacturer's compatibility data for specific chemicals when available[15].
-
Body Protection: A flame-resistant lab coat, kept fully fastened, protects your skin and personal clothing from splashes and spills[13][14]. Long pants and closed-toe shoes are mandatory baseline apparel in any laboratory setting[7][10].
-
Respiratory Protection: While engineering controls are designed to prevent inhalation, respiratory protection may be required based on a site-specific risk assessment, especially for large-scale work or in the event of a significant spill[11][12].
Step-by-Step Protocols for Safety
Workflow for Safe Handling of (5R)-5-phenylmorpholin-3-one
Caption: A logical workflow for handling (5R)-5-phenylmorpholin-3-one, from preparation to disposal.
A. Donning PPE (Gowning)
-
Inspect: Before you begin, visually inspect all PPE for defects such as cracks, tears, or discoloration.
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Eye Protection: Don your chemical splash goggles. Adjust for a snug fit.
-
Gloves: Put on the first pair of nitrile gloves. Pull the cuff of the glove over the cuff of your lab coat sleeve. Put on the second pair of gloves over the first.
B. Doffing PPE (Degowning) This process is designed to prevent cross-contamination from used PPE to your skin.
-
Outer Gloves: Remove the outer pair of gloves by pinching the outside of one glove at the wrist and peeling it off without touching your skin. Ball it up in your other gloved hand. Slide two fingers from your ungloved hand under the wrist of the remaining glove and peel it off from the inside out, enclosing the first glove. Dispose of them immediately in the designated waste container[4].
-
Face Shield/Goggles: Remove eye and face protection from the back to the front.
-
Lab Coat: Remove your lab coat, folding the contaminated outside inwards.
-
Inner Gloves: Remove the inner gloves using the same technique as in step 1.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.
Spill and Disposal Plan
A. Spill Management In the event of a spill, your immediate actions are critical.
-
Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Contain: If the spill is small and you are trained to handle it, contain the spill using an appropriate absorbent material like vermiculite or sand[1][6][16]. Do not use combustible materials.
-
PPE: Wear heavy-duty gloves, goggles, a face shield, and a lab coat.
-
Clean: Carefully sweep or scoop the absorbed material into a designated, labeled waste container[1][4].
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
B. Waste Disposal Proper segregation and disposal of chemical waste are paramount to environmental safety and regulatory compliance.
-
Contaminated PPE: All disposable PPE, including gloves and wipes, that has come into contact with (5R)-5-phenylmorpholin-3-one must be considered hazardous waste. Place it in a clearly labeled, sealed container for chemical waste[4].
-
Chemical Waste: Unused compound and solutions containing the compound must be disposed of in a designated, labeled hazardous waste container. Do not discharge the substance into the sewer system or the environment[4][9][16].
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Never reuse empty containers[4]. All waste must be disposed of through a licensed facility in accordance with all local, state, and federal regulations[2][5].
By integrating these principles and protocols into your daily workflow, you build a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.
References
- BASF. (2026). Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Valsynthese SA. (n.d.). Material Safety Data Sheet 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE.
- Redox. (2022, October 1). Safety Data Sheet Morpholine.
- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Morpholine.
- Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Phenyl-1-propanol, 98%.
- Henderson, T. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
- Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
- GHS-SDS. (2025, April 16). Morpholine - SAFETY DATA SHEET.
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
- Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Overview.
- Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards.
- Washington University in St. Louis Environmental Health & Safety. (2025, November 6). Personal Protective Equipment – Lab Safety.
- Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
